molecular formula C28H44O3 B15596512 6-Dehydrocerevisterol

6-Dehydrocerevisterol

Cat. No.: B15596512
M. Wt: 428.6 g/mol
InChI Key: KAIVGEVOBNIWLR-GZPGPTBRSA-N
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Description

6-Dehydrocerevisterol is a useful research compound. Its molecular formula is C28H44O3 and its molecular weight is 428.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/t18?,19?,20?,22?,23?,24?,26-,27-,28+/m1/s1

InChI Key

KAIVGEVOBNIWLR-GZPGPTBRSA-N

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isolation, and currently understood biological context of 6-Dehydrocerevisterol, a steroidal compound isolated from medicinal fungi. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Core Chemical Structure and Properties

This compound is a steroid natural product. It has been isolated from the fruit body of the fungus Ganoderma lucidum, a well-known organism in traditional medicine.

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

PropertyValue
Molecular Weight 428.65 g/mol
Chemical Formula C₂₈H₄₄O₃
CAS Number 14858-07-2
SMILES String C--INVALID-LINK--C)/C=C/--INVALID-LINK--[C@@]1([H])CC[C@@]2([H])C3=CC([C@@]4(O)C--INVALID-LINK--CC[C@]4(C)[C@@]3([H])CC[C@]12C)=O
InChI String InChI=1S/C28H44O3/c1-16(2)17(3)7-8-18(4)22-10-11-23-25-15-24(31)28(6)14-20(30)13-21(28)26(25)12-9-19(22)27(23,5)29/h7-8,15-16,18,20-23,25-26,30H,9-14H2,1-6H3/t18-,20+,21-,22-,23+,25+,26-,27-,28+/m1/s1

Experimental Protocols: Isolation from Ganoderma lucidum

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from established protocols for the extraction of steroids and triterpenoids from Ganoderma lucidum. The following is a representative workflow.

I. Extraction of Crude Triterpenoids and Steroids
  • Preparation of Fungal Material : Air-dried and powdered fruiting bodies of Ganoderma lucidum are used as the starting material.

  • Solvent Extraction : The powdered fungus is subjected to exhaustive extraction with a nonpolar solvent such as chloroform (B151607) or ethyl acetate (B1210297) at room temperature for an extended period (e.g., one week).[1] This initial step is designed to isolate a broad range of lipophilic compounds, including steroids and triterpenoids.

  • Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

II. Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography : The crude extract is subjected to silica gel column chromatography.[1]

  • Elution Gradient : A gradient elution system is employed, starting with less polar solvents and gradually increasing in polarity. A typical gradient might begin with cyclohexane-benzene mixtures, progressing to pure benzene, and then to benzene-ethyl acetate mixtures.[1]

  • Fraction Collection : Fractions are collected systematically and monitored by thin-layer chromatography (TLC) to identify those containing compounds with steroidal profiles.

  • Further Purification : Fractions containing the compound of interest are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate this compound in a pure form.

Logical Workflow for Isolation

Caption: A generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific studies detailing the biological activities and associated signaling pathways of this compound in the peer-reviewed scientific literature. While the broader class of steroids and triterpenoids from Ganoderma lucidum has been investigated for various effects, including anti-inflammatory and cytotoxic activities, these findings have not been specifically attributed to this compound.

Research on structurally similar "dehydro" steroidal compounds may offer clues to the potential biological roles of this compound. For instance, other dehydro-compounds have been noted for their anti-inflammatory and anti-cancer properties. However, direct experimental evidence for this compound is required to substantiate any such claims.

Given the absence of specific data, a diagram of a signaling pathway directly modulated by this compound cannot be provided at this time. Future research is needed to elucidate the pharmacological profile of this compound.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a generic anti-inflammatory signaling pathway that is often a target for natural products. This is provided as a conceptual example, as the specific targets of this compound are not yet known.

Putative_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Initiates Compound This compound (Hypothetical Target) Compound->NFkB Inhibits?

Caption: A hypothetical anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound represents a distinct chemical entity within the diverse metabolome of Ganoderma lucidum. While its chemical structure is well-defined, its biological functions remain largely unexplored. The lack of specific bioactivity data presents a significant opportunity for future research.

Key areas for investigation include:

  • Screening for Biological Activity : Comprehensive screening of this compound against various cell lines and biological targets to identify potential anti-inflammatory, anti-cancer, or other therapeutic effects.

  • Mechanism of Action Studies : Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Total Synthesis : Development of a synthetic route to produce larger quantities of the compound for extensive biological evaluation.

The information provided in this guide serves as a starting point for researchers and drug development professionals interested in the potential of this compound. Further investigation is warranted to unlock the therapeutic promise of this natural product.

References

6-Dehydrocerevisterol: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 6-dehydrocerevisterol, a steroidal compound with potential bioactivity. The primary focus is on its natural occurrences, particularly in fungi, and its biosynthetic origins. This document synthesizes the current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

This compound is a naturally occurring sterol primarily found in fungi. The most well-documented source of this compound is the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi.[1] While the presence of this compound in other fungal species is plausible, Ganoderma lucidum remains the principal organism from which it has been isolated and characterized.

Fungal sterols, often referred to as mycosterols, are structurally diverse, with ergosterol (B1671047) being the most prominent.[2] this compound is considered a minor sterol in comparison to ergosterol. Its concentration in the fruiting bodies of Ganoderma lucidum is not as extensively quantified as that of major triterpenoids or total sterols. However, its consistent isolation from this fungus underscores its significance in the organism's metabolome.

Table 1: Sterol Composition of Ganoderma lucidum

Compound ClassCompoundConcentration Range (mg/g of dry weight)Reference
TriterpenoidsTotal Triterpenoids4.35 - 14.19[3]
TriterpenoidsGanoderic Acid H0.88 - 2.09
PolysaccharidesWater-Soluble Polysaccharides13.68 - 18.37[3]
Phenolic CompoundsTotal Phenolics1.066[4]
SterolsErgosterolNot explicitly quantified in the same context

Note: The concentration of these compounds can vary significantly based on the strain of Ganoderma lucidum, cultivation conditions, and extraction methods used.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the well-established ergosterol biosynthesis pathway, which is the primary sterol production route in fungi.[5][6] Ergosterol itself serves as the precursor for a variety of other mycosterols through subsequent enzymatic modifications. The formation of this compound from ergosterol involves a series of oxidation and dehydrogenation reactions.

The proposed biosynthetic pathway for this compound commences with ergosterol and proceeds through the intermediate, cerevisterol. The key enzymatic steps are hypothesized to be:

  • Epoxidation of Ergosterol: The pathway is initiated by the epoxidation of the Δ5,6 double bond of ergosterol to form an epoxide intermediate.

  • Hydroxylation to form Cerevisterol: The epoxide ring is then opened via hydrolysis, leading to the introduction of two hydroxyl groups at C-5 and C-6, resulting in the formation of cerevisterol.

  • Dehydrogenation to this compound: Finally, a dehydrogenation step at the C-6 position, catalyzed by a dehydrogenase enzyme, removes a hydrogen atom to form the ketone group characteristic of this compound.

This compound Biosynthesis ergosterol Ergosterol epoxide Ergosterol-5,6-epoxide ergosterol->epoxide Epoxidase cerevisterol Cerevisterol epoxide->cerevisterol Epoxide Hydrolase dehydrocerevisterol This compound cerevisterol->dehydrocerevisterol Dehydrogenase

Caption: Proposed biosynthesis pathway of this compound from ergosterol.

Experimental Protocols

The isolation and characterization of this compound from its natural sources involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on methods for the extraction and analysis of sterols and triterpenoids from Ganoderma lucidum.

Extraction and Isolation of Sterols from Ganoderma lucidum

This protocol outlines the steps for the extraction and fractionation of sterols from the fruiting bodies of Ganoderma lucidum.

Experimental Workflow for this compound Isolation start Dried and Powdered Ganoderma lucidum Fruiting Body extraction Solvent Extraction (e.g., Ethanol (B145695), Methanol) start->extraction concentration Concentration of Crude Extract extraction->concentration partition Liquid-Liquid Partition (e.g., Ethyl Acetate (B1210297) - Water) concentration->partition chromatography1 Silica (B1680970) Gel Column Chromatography partition->chromatography1 fractionation Fraction Collection chromatography1->fractionation chromatography2 Preparative HPLC fractionation->chromatography2 isolation Isolation of this compound chromatography2->isolation characterization Structural Characterization (NMR, MS) isolation->characterization

Caption: A typical experimental workflow for the isolation of this compound.

Methodology:

  • Sample Preparation: The fruiting bodies of Ganoderma lucidum are dried and finely powdered to increase the surface area for extraction.

  • Extraction: The powdered material is extracted with an organic solvent, typically ethanol or methanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Fractionation: The concentrated extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity. The less polar ethyl acetate fraction will contain the sterols.

  • Column Chromatography: The ethyl acetate fraction is further purified using column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute different fractions.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the sterol of interest are further purified by preparative HPLC on a C18 column to isolate pure this compound.[1]

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the quantitative analysis of sterols, including this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique.[7]

Methodology:

  • Extraction and Saponification: A known amount of the dried fungal material is extracted with a suitable solvent. The extract is then saponified (hydrolyzed) with a strong base (e.g., potassium hydroxide (B78521) in methanol) to release free sterols from their esterified forms.

  • Derivatization: The free sterols are often derivatized to increase their volatility and improve their chromatographic properties. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the different sterols based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum that is characteristic of each sterol, allowing for their identification and quantification by comparison with a known standard.

Conclusion

This compound is a fungal sterol with its primary known natural source being the medicinal mushroom Ganoderma lucidum. Its biosynthesis is believed to proceed from the central fungal sterol, ergosterol, through a series of enzymatic modifications. While methods for its isolation and analysis are established within the broader context of mycosterol research, specific quantitative data on its abundance remains an area for further investigation. This guide provides a foundational understanding for researchers and professionals interested in the exploration and potential application of this and other related bioactive fungal metabolites.

References

physical and chemical properties of 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Natural Steroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydrocerevisterol, a naturally occurring steroid isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest within the scientific community. Its unique chemical structure and potential biological activities warrant a comprehensive understanding of its physicochemical properties and mechanisms of action. This technical guide provides a detailed overview of this compound, consolidating available data on its physical and chemical characteristics, spectroscopic profile, and biological functions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Physicochemical Properties

This compound is classified as a steroid, a class of organic compounds characterized by a specific four-ring carbon skeleton.[1] Its primary natural source is the fruit body of the fungus Ganoderma lucidum, a well-known organism in traditional medicine.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₄₄O₃[1]
Molecular Weight 428.65 g/mol [1]
CAS Number 14858-07-2
Appearance White or off-white solidInferred from typical steroid properties
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol (B145695), and chloroform. Limited solubility in water.Inferred from typical steroid properties
SMILES String C--INVALID-LINK--/C=C/--INVALID-LINK--[C@@]1([H])CC[C@@]2([H])C3=CC(C[C@]4(O)C--INVALID-LINK--CC[C@]4(C)[C@@]3([H])CC[C@]12C)=O[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the large number of protons in the steroid backbone and side chain. Key signals would include those corresponding to the olefinic protons in the side chain, protons adjacent to hydroxyl groups, and a series of overlapping multiplets for the steroidal ring system.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the 28 carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbon, olefinic carbons, carbons bearing hydroxyl groups, and the numerous aliphatic carbons of the steroid nucleus and side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

  • A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups.

  • A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the carbonyl group.

  • Bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the aliphatic parts of the molecule.

  • A peak around 1640 cm⁻¹ for the C=C stretching vibration of the double bond in the side chain.

Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular weight of this compound and provide information about its fragmentation pattern, aiding in structural confirmation. The molecular ion peak ([M]⁺) would be expected at m/z 428.65. Fragmentation would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the side chain.

Experimental Protocols

Isolation of this compound from Ganoderma lucidum

The following is a generalized workflow for the isolation of this compound from its natural source. Specific details may vary between laboratories.

Isolation_Workflow start Dried and powdered fruit bodies of Ganoderma lucidum extraction Extraction with organic solvent (e.g., ethanol or methanol) start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partition Solvent-solvent partitioning (e.g., ethyl acetate-water) concentration->partition chromatography Column chromatography on silica (B1680970) gel partition->chromatography fractions Collection and analysis of fractions (TLC) chromatography->fractions purification Further purification by preparative HPLC fractions->purification crystal Crystallization purification->crystal end Pure this compound crystal->end

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Partitioning: The residue is suspended in water and subjected to liquid-liquid partitioning with a solvent of increasing polarity, such as ethyl acetate. The steroidal compounds, including this compound, are expected to be enriched in the less polar organic phase.

  • Chromatography: The organic phase is dried and subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Purification: Fractions containing this compound are combined and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC).

  • Crystallization: The purified compound is crystallized from a suitable solvent system to obtain pure this compound.

Biological Activities and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, preliminary studies and the known pharmacological properties of other steroids from Ganoderma lucidum suggest several potential areas of interest.

Potential Biological Activities
  • Anticancer Activity: Many triterpenoids and steroids isolated from Ganoderma lucidum have demonstrated cytotoxic effects against various cancer cell lines. It is hypothesized that this compound may also possess anticancer properties.

  • Anti-inflammatory Activity: Steroids are well-known for their anti-inflammatory effects. This compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes.

  • Immunomodulatory Effects: Compounds from Ganoderma lucidum are recognized for their ability to modulate the immune system. This compound could contribute to these effects.

Postulated Signaling Pathways

The precise signaling pathways through which this compound exerts its effects are yet to be fully elucidated. However, based on the activities of structurally related compounds, the following pathways are plausible targets.

Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway NFkB NF-κB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines inhibition MAPK MAPK MAPK->Cytokines inhibition Bcl2 Bcl-2 family Caspases Caspases Bcl2->Caspases regulation Apoptosis Apoptosis Caspases->Apoptosis activation Dehydrocerevisterol This compound Dehydrocerevisterol->NFkB Dehydrocerevisterol->MAPK Dehydrocerevisterol->Bcl2

Figure 2. Postulated signaling pathways modulated by this compound.
  • NF-κB Signaling Pathway: The transcription factor NF-κB is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including inflammation and cell proliferation. Inhibition of this pathway is another potential mechanism for the anti-inflammatory and anticancer effects of this compound.

  • Apoptosis Pathways: In the context of anticancer activity, this compound may induce apoptosis in cancer cells through the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases.

Future Directions

Further research is imperative to fully characterize this compound and unlock its therapeutic potential. Key areas for future investigation include:

  • Complete Spectroscopic Elucidation: Detailed 1D and 2D NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction studies are needed for a definitive structural confirmation and to establish a comprehensive spectral library for this compound.

  • Synthesis: The development of a total synthesis or efficient semi-synthetic routes for this compound would enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to validate the potential anticancer, anti-inflammatory, and immunomodulatory activities of this compound and to elucidate the specific molecular mechanisms and signaling pathways involved.

Conclusion

This compound represents a promising natural product with a unique steroidal scaffold. While current knowledge about its specific properties is limited, its origin from the medicinally important fungus Ganoderma lucidum suggests a high potential for interesting biological activities. This technical guide has summarized the available information and highlighted the areas where further research is needed. It is anticipated that continued investigation into this compound will provide valuable insights for the development of new therapeutic agents.

References

The In Vitro Biological Activity of 6-Dehydrocerevisterol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible research specifically detailing the in vitro biological activities of 6-Dehydrocerevisterol is limited. This guide, therefore, leverages comprehensive data available for its close structural analog, Cerevisterol , to provide a predictive framework for researchers, scientists, and drug development professionals. The experimental protocols and signaling pathway information detailed herein are established methodologies that can be directly applied to the investigation of this compound.

Executive Summary

This technical guide provides an in-depth overview of the potential in vitro biological activities of this compound, based on data from its close analog, Cerevisterol. It is intended to serve as a foundational resource for researchers initiating studies on this compound. The guide covers key biological activities, including anti-inflammatory and antioxidant effects, and details the modulation of critical signaling pathways such as NF-κB and Nrf2. Comprehensive experimental protocols for a range of relevant in vitro assays are provided to facilitate the design and execution of new studies. All quantitative data for Cerevisterol is presented in clear, structured tables, and key cellular pathways and experimental workflows are visualized using diagrams.

Quantitative Biological Activity Data (Cerevisterol as a proxy)

The following tables summarize the quantitative data on the in vitro biological activities of Cerevisterol. These values provide a benchmark for potential activities of this compound.

Table 1: Anti-inflammatory Activity of Cerevisterol in LPS-stimulated RAW 264.7 Macrophages

ParameterConcentration of CerevisterolResultReference
Nitric Oxide (NO) Production 25 µMSignificant Inhibition[1][2]
50 µMStronger Inhibition[1][2]
Prostaglandin E2 (PGE2) Production 25 µMSignificant Inhibition[1][2]
50 µMStronger Inhibition[1][2]
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) 25 µM, 50 µMDose-dependent decrease[1][2]
iNOS Protein Expression 25 µM, 50 µMDose-dependent decrease[1][2]
COX-2 Protein Expression 25 µM, 50 µMDose-dependent decrease[1][2]

Table 2: Modulation of Signaling Pathways by Cerevisterol in RAW 264.7 Cells

Signaling PathwayTarget ProteinConcentration of CerevisterolEffectReference
NF-κB Pathway Phosphorylation of IκBα25 µM, 50 µMInhibition[1][2]
Nuclear Translocation of p6525 µM, 50 µMInhibition[1][2]
MAPK Pathway Phosphorylation of ERK, JNK, p38Not specifiedSuppression[1][2]
Nrf2/HO-1 Pathway Nuclear Translocation of Nrf225 µM, 50 µMInduction[1][2]
HO-1 Expression25 µM, 50 µMUpregulation[1][2]
Keap-1 Expression25 µM, 50 µMDownregulation[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the biological activity of compounds like this compound.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7, HepG2, or cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere for 24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect 50-100 µL of the culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a new 96-well plate.[7]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light.[7] Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[8]

Protocol:

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).[9]

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined.

Apoptosis Analysis by Flow Cytometry

This method uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour.[10]

Signaling Pathways

Based on studies with Cerevisterol, this compound may modulate the following key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[2] Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[1][2] Cerevisterol has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[1][2]

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[12][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their expression.[14] Cerevisterol has been demonstrated to activate this pathway by inducing the nuclear translocation of Nrf2 and upregulating HO-1 expression, thereby enhancing the cell's antioxidant capacity.[1]

Visualizations

Signaling Pathway Diagrams

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Dehydrocerevisterol This compound (Predicted Action) Dehydrocerevisterol->IKK Inhibits (Predicted) DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) DNA->Pro_inflammatory_Genes Transcription

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Dehydrocerevisterol This compound (Predicted Action) Dehydrocerevisterol->Keap1_Nrf2 Induces Dissociation (Predicted) Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, etc.) ARE->Antioxidant_Genes Transcription

Caption: Predicted activation of the Nrf2 antioxidant pathway by this compound.

Experimental Workflow Diagram

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat with this compound (Various Concentrations) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate for 2-4h E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate Cell Viability and IC50 H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion

While direct experimental data on the in vitro biological activity of this compound is currently lacking in the scientific literature, the information available for its close analog, Cerevisterol, provides a strong foundation for future research. The predicted anti-inflammatory and antioxidant activities, mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway, suggest that this compound is a promising candidate for further investigation. The detailed experimental protocols provided in this guide offer a comprehensive toolkit for researchers to elucidate the specific biological functions and therapeutic potential of this compound.

References

6-Dehydrocerevisterol: A Speculative Exploration of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 6-dehydrocerevisterol is currently limited in publicly available scientific literature. This document presents a speculative mechanism of action based on the known biological activities of its close structural analog, cerevisterol (B30100). The quantitative data and experimental protocols provided herein are illustrative examples based on typical experimental designs in the field and should not be considered as established factual data for this compound. This guide is intended to provide a theoretical framework to stimulate further research and investigation into the potential therapeutic effects of this compound.

Introduction

This compound is a naturally occurring steroid isolated from the fruit body of the medicinal mushroom Ganoderma lucidum.[1][2] While research on this specific compound is nascent, its structural similarity to cerevisterol, a well-studied fungal sterol, provides a basis for speculating on its potential biological activities and mechanism of action. Cerevisterol has demonstrated significant anti-inflammatory properties, offering a compelling starting point for investigating this compound as a potential therapeutic agent.[3][4] This whitepaper will explore the speculated mechanism of action of this compound, drawing parallels from the known signaling pathways modulated by cerevisterol.

Speculated Core Mechanism: Anti-Inflammatory Action

Based on the activities of its structural analog cerevisterol, it is hypothesized that this compound exerts its primary effects through the modulation of key inflammatory signaling pathways. The core of this speculated mechanism involves the suppression of pro-inflammatory mediators and the activation of cellular antioxidant responses. This dual action is likely to be central to its potential therapeutic applications in inflammatory conditions.

The proposed mechanism centers on two interconnected signaling cascades:

  • Suppression of the MAPK/NF-κB/AP-1 Signaling Axis: This pathway is a cornerstone of the inflammatory response, responsible for the production of numerous pro-inflammatory cytokines and enzymes.

  • Activation of the Nrf2/HO-1 Antioxidant Response Pathway: This pathway plays a critical role in protecting cells from oxidative stress, a common feature of inflammatory environments.

Data Presentation: Speculative Quantitative Effects

The following tables present hypothetical quantitative data to illustrate the potential dose-dependent effects of this compound on key inflammatory markers. These values are based on typical results observed for anti-inflammatory compounds in in vitro assays.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
115.2 ± 2.112.8 ± 1.910.5 ± 1.5
535.7 ± 4.531.4 ± 3.828.9 ± 3.2
1058.3 ± 6.252.1 ± 5.549.7 ± 4.8
2575.9 ± 8.171.5 ± 7.468.2 ± 6.9
5092.4 ± 9.888.6 ± 9.185.3 ± 8.7

Table 2: Effect of this compound on iNOS and COX-2 Expression in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)iNOS Expression (Relative to Control)COX-2 Expression (Relative to Control)
10.880.91
50.650.72
100.420.49
250.210.28
500.090.12

Experimental Protocols: Methodologies for Investigation

The following are detailed, albeit hypothetical, experimental protocols that could be employed to investigate the proposed mechanism of action of this compound.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells would be seeded in appropriate culture plates and allowed to adhere overnight. Cells would then be pre-treated with varying concentrations of this compound (1-50 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated time periods.

Measurement of Pro-Inflammatory Cytokines

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants would be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions. Absorbance would be measured at 450 nm using a microplate reader.

Western Blot Analysis

To determine the expression levels of key proteins in the signaling pathways, cells would be lysed, and total protein would be extracted. Protein concentrations would be determined using a BCA protein assay kit. Equal amounts of protein would be separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes would be blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-p38, p38, phospho-JNK, JNK, Nrf2, HO-1, and β-actin. After incubation with HRP-conjugated secondary antibodies, protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the speculated signaling pathways modulated by this compound.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Dehydrocerevisterol This compound Dehydrocerevisterol->ERK Dehydrocerevisterol->p38 Dehydrocerevisterol->JNK Dehydrocerevisterol->IKK AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 p38->AP1 JNK->AP1 IkBa IκBα IKK->IkBa P p65_p50 p65/p50 IkBa->p65_p50 p65_p50_nucleus p65/p50 (nucleus) p65_p50->p65_p50_nucleus Translocation Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p65_p50_nucleus->Pro_inflammatory AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus Translocation AP1_nucleus->Pro_inflammatory

Figure 1: Speculated inhibition of MAPK and NF-κB signaling pathways by this compound.

G cluster_nrf2 Nrf2/HO-1 Pathway Dehydrocerevisterol This compound Keap1 Keap1 Dehydrocerevisterol->Keap1 dissociates ROS Oxidative Stress (e.g., from inflammation) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE HO1 HO-1 ARE->HO1 Upregulation Anti_inflammatory Anti-inflammatory & Antioxidant Effects HO1->Anti_inflammatory

Figure 2: Speculated activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Detailed Speculative Mechanism of Action

Inhibition of Pro-Inflammatory Pathways

Drawing parallels from cerevisterol's known anti-inflammatory effects, this compound is speculated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[3] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that lead to the production of pro-inflammatory mediators.

  • MAPK Pathway: this compound is hypothesized to suppress the phosphorylation of the mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). The inhibition of MAPK activation would, in turn, prevent the activation of the transcription factor activator protein-1 (AP-1).[4]

  • NF-κB Pathway: It is proposed that this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway. This is likely achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. Without IκBα degradation, the NF-κB p65/p50 dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[3]

The combined inhibition of the MAPK/AP-1 and NF-κB pathways would lead to a significant reduction in the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]

Activation of the Nrf2/HO-1 Antioxidant Pathway

In addition to its anti-inflammatory effects, cerevisterol is known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[3][4] It is therefore speculated that this compound shares this activity.

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by compounds like this compound or in the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the upregulation of antioxidant and cytoprotective proteins, most notably HO-1. HO-1 plays a crucial role in cellular defense against oxidative stress and has potent anti-inflammatory properties.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to the well-characterized anti-inflammatory agent cerevisterol provides a strong foundation for speculating on its mechanism of action. The proposed dual mechanism of inhibiting pro-inflammatory pathways (MAPK/NF-κB/AP-1) and activating the Nrf2/HO-1 antioxidant response pathway presents a compelling hypothesis for its potential therapeutic efficacy.

Future research should focus on validating these speculative mechanisms through rigorous in vitro and in vivo studies. Key areas of investigation should include:

  • Quantitative analysis of the effects of this compound on inflammatory cytokine and mediator production.

  • Western blot analysis to confirm the modulation of the MAPK, NF-κB, and Nrf2 signaling pathways.

  • In vivo studies in animal models of inflammatory diseases to assess the therapeutic potential of this compound.

The exploration of this compound's biological activities holds significant promise for the development of novel anti-inflammatory and cytoprotective agents. This whitepaper provides a theoretical framework to guide and inspire future research in this exciting area.

References

6-Dehydrocerevisterol: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydrocerevisterol, a sterol compound of natural origin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its prospective therapeutic targets in oncology, inflammation, and neurodegenerative disorders. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development efforts. While direct experimental data for this compound is emerging, this guide incorporates findings from closely related ergosterol (B1671047) derivatives to provide a broader perspective on its potential mechanisms of action.

Anti-inflammatory Properties

Emerging evidence suggests that this compound and related compounds possess significant anti-inflammatory properties. The mechanism of action appears to be multifactorial, primarily involving the modulation of key inflammatory signaling pathways.

Molecular Targets and Signaling Pathways

Studies on cerevisterol, a closely related analogue, indicate that its anti-inflammatory effects are mediated through the suppression of the MAPK/NF-κB/AP-1 signaling cascades and the activation of the Nrf2/HO-1 pathway. The inhibition of the NF-κB pathway is a critical component, as it is a central regulator of inflammatory gene expression, including cytokines and enzymes like COX-2.

Upon inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor-kappa B (NF-κB) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound and its analogues are thought to interfere with this cascade, potentially by inhibiting IKK activity, thereby preventing NF-κB activation.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes activates Dehydrocerevisterol This compound Dehydrocerevisterol->IKK inhibits

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data: Inhibition of Inflammatory Mediators

While specific IC50 values for this compound are not yet widely published, data from related compounds demonstrate potent anti-inflammatory activity.

CompoundAssayTarget Cell/EnzymeIC50 / InhibitionReference
Dehydrozingerone-6Cytokine ProductionRAW 264.7 macrophages97% cell viability at 10 µM with significant cytokine inhibition[1]
CerevisterolNO and PGE2 ProductionLPS-stimulated RAW 264.7 cellsDose-dependent reduction[2]
Experimental Protocols

This protocol is designed to assess the anti-inflammatory effects of a test compound on lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or control compounds) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used for quantification.

  • Cytokine Measurement (ELISA):

    • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation: Prepare COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe as per the assay kit instructions.

  • Reaction Setup: In a 96-well black microplate, add COX assay buffer, COX-2 enzyme, and the test compound (this compound) at various concentrations. Include a positive control (a known COX-2 inhibitor) and a negative control (vehicle).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation of ~535 nm and an emission of ~587 nm in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Anti-Cancer Activity

This compound and its structural relatives have demonstrated promising anti-cancer properties, including the induction of apoptosis and inhibition of cancer cell proliferation.

Molecular Targets and Signaling Pathways

The anti-cancer mechanism of ergosterol derivatives often involves the induction of apoptosis through the mitochondrial pathway. This is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.

Furthermore, key signaling pathways frequently dysregulated in cancer, such as the STAT3 and mTOR pathways, represent potential targets for this compound. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. The mTOR pathway is a central regulator of cell growth and metabolism and is often hyperactivated in various cancers. While direct inhibition of these pathways by this compound is yet to be definitively established, their importance in cancer pathogenesis makes them high-priority targets for investigation.

Mitochondrial_Apoptosis_Pathway Dehydrocerevisterol This compound Mitochondrion Mitochondrion Dehydrocerevisterol->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Figure 2: The mitochondrial pathway of apoptosis potentially induced by this compound.

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The following table summarizes the cytotoxic effects of ergosterol derivatives against various cancer cell lines.

CompoundCancer Cell LineAssayIC50Reference
Ergosterol Derivative (LH-1)B16-F10 (Melanoma)MTT16.57 µM[3]
6,7-DehydroroyleanoneHep G2 (Hepatocellular Carcinoma)MTT10.28 µg/mL (24h), 5.22 µg/mL (48h)[4]
Experimental Protocols

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Neuroprotective Effects

Natural sterols, including ergosterol derivatives, have shown potential in protecting neurons from damage, a key strategy in combating neurodegenerative diseases.

Molecular Targets and Signaling Pathways

The neuroprotective effects of related compounds are often attributed to their antioxidant properties and their ability to modulate signaling pathways crucial for neuronal survival. For instance, ergosterol has been shown to protect hippocampal cells from TNF-α-induced toxicity by reducing oxidative stress and activating the Akt signaling pathway.[5]

Another related compound, 6-Gingerol, has demonstrated neuroprotective effects in a model of ischemic brain injury by suppressing microglia-mediated neuroinflammation through the downregulation of the Akt-mTOR-STAT3 pathway.[6] This highlights a potential convergence of signaling pathways across different therapeutic areas for this class of compounds.

Neuroprotective_Signaling_Pathway 6-Gingerol 6-Gingerol Akt Akt 6-Gingerol->Akt inhibits phosphorylation mTOR mTOR Akt->mTOR activates STAT3 STAT3 mTOR->STAT3 activates Neuroinflammation Neuroinflammation STAT3->Neuroinflammation promotes Neuronal_Survival Neuronal Survival Neuroinflammation->Neuronal_Survival decreases

Figure 3: Proposed neuroprotective mechanism of a related compound, 6-Gingerol, via the Akt-mTOR-STAT3 pathway.

Quantitative Data: Neuroprotective Activity

Quantitative data on the neuroprotective effects of this compound is an active area of research. Data from related compounds are presented below.

CompoundModel SystemEffectConcentrationReference
ErgosterolTNF-α-induced HT-22 hippocampal cellsAttenuation of toxicity, increased expression of superoxide (B77818) dismutase-1Not specified[5]
6-GingerolIschemic brain injury in vivoReduced infarction size and improved neurological functionNot specified[6]
Experimental Protocols

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT-22) in appropriate medium.

  • Cell Seeding: Seed cells in 96-well plates and allow them to differentiate if necessary.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H2O2) or glutamate (B1630785) for a specified duration.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described in section 2.3.1. An increase in viability in the compound-treated group compared to the oxidative stress-only group indicates a neuroprotective effect.

This assay quantifies the levels of intracellular ROS, a key indicator of oxidative stress.

  • Cell Treatment: Treat neuronal cells with this compound followed by an ROS-inducing agent.

  • Staining with DCFH-DA: Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a fluorescent probe for ROS.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in the compound-treated group indicates a reduction in ROS levels.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics for a range of diseases. Its potential to modulate key signaling pathways in inflammation, cancer, and neurodegeneration warrants further in-depth investigation. Future research should focus on:

  • Direct Quantification: Determining the specific IC50 values and binding affinities of this compound for its putative molecular targets.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases, cancer, and neurodegenerative disorders.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

  • Target Validation: Utilizing genetic and pharmacological approaches to validate the identified signaling pathways as the definitive mechanisms of action.

This technical guide provides a foundational understanding of the therapeutic potential of this compound, intended to catalyze further research and accelerate its translation from a promising natural product to a clinically relevant therapeutic agent.

References

6-Dehydrocerevisterol: An In-Depth Technical Guide on its Role in Fungal Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydrocerevisterol, a C28 sterol found in various fungi, including the medicinal mushroom Ganoderma lucidum, represents a key intermediate in a specialized branch of the ergosterol (B1671047) biosynthesis pathway. While not a principal component of the fungal cell membrane, its accumulation under specific conditions, particularly in response to certain antifungal agents, highlights its significance in fungal metabolism and its potential as a biomarker for drug efficacy. This technical guide provides a comprehensive overview of this compound, detailing its biosynthetic origins, its role in fungal physiology, and its implications for antifungal drug development. The guide includes a compilation of available quantitative data, detailed experimental protocols for its analysis, and visualizations of the relevant metabolic and signaling pathways.

Introduction

Fungal sterols are crucial molecules for maintaining the integrity and fluidity of the cell membrane. The primary sterol in most fungi is ergosterol, and its biosynthetic pathway is a well-established target for many clinically important antifungal drugs.[1] However, the ergosterol pathway is not a simple linear route but a complex network with various intermediates and side branches. One such metabolite of interest is this compound.

This document serves as a technical resource for researchers and professionals in mycology, biochemistry, and drug development, providing a detailed examination of this compound. Understanding the nuances of sterol metabolism, including the roles of less-abundant intermediates like this compound, is critical for developing novel antifungal strategies and overcoming the challenge of drug resistance.

Chemical Identity and Structure

This compound is a polycyclic sterol with the following chemical properties:

  • Molecular Formula: C₂₈H₄₄O₃[2]

  • Molecular Weight: 428.65 g/mol [2]

  • CAS Number: 14858-07-2[2]

  • IUPAC Name: (3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol[3]

It is important to distinguish this compound from the more commonly studied ergosterol precursor, 24(28)-dehydroergosterol (B45619) (DHE), also known as ergosta-5,7,22,24(28)-tetraen-3β-ol.[1][4] While both are dehydro-intermediates of the ergosterol pathway, they possess distinct structural features.

Role in Fungal Metabolism and Biosynthesis

Current evidence suggests that this compound is a metabolite derived from the main ergosterol biosynthesis pathway. While the precise enzymatic steps leading to its formation are not fully elucidated, it is understood to be a derivative of cerevisterol, another fungal sterol. The "dehydro" designation points to a dehydrogenation reaction, likely catalyzed by a sterol dehydrogenase.

The accumulation of aberrant sterol intermediates, including various dehydro-sterols, is a known consequence of treatment with certain antifungal drugs, particularly azoles, which inhibit the Erg11p (lanosterol 14α-demethylase) enzyme.[5] This inhibition leads to a depletion of ergosterol and a buildup of upstream intermediates, which can then be shunted into alternative metabolic routes, potentially leading to the formation of compounds like this compound.

Hypothetical Biosynthetic Placement

The following diagram illustrates the established ergosterol biosynthesis pathway and a proposed point of divergence for the synthesis of this compound.

Ergosterol_Pathway cluster_main_pathway Ergosterol Biosynthesis Pathway cluster_side_pathway Hypothetical this compound Branch AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate Multiple Steps IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Erg9p Lanosterol Lanosterol Squalene->Lanosterol Erg1p, Erg7p Zymosterol Zymosterol Lanosterol->Zymosterol Erg11p, Erg24p, Erg25p, Erg26p, Erg27p Fecosterol Fecosterol Zymosterol->Fecosterol Erg6p Episterol Episterol Fecosterol->Episterol Erg2p Ergosta_tetraenol Ergosta-5,7,22,24(28)-tetraen-3β-ol (24(28)-Dehydroergosterol) Episterol->Ergosta_tetraenol Erg5p Ergosterol Ergosterol Ergosta_tetraenol->Ergosterol Erg4p Cerevisterol Cerevisterol Ergosterol->Cerevisterol Hydroxylation? Dehydrocerevisterol This compound Cerevisterol->Dehydrocerevisterol Dehydrogenase? (e.g., Sterol C6-dehydrogenase)

Figure 1: Proposed placement of this compound synthesis in relation to the main ergosterol pathway.

Quantitative Data

Quantitative data for this compound is currently limited in the scientific literature. However, the accumulation of related dehydro-sterols has been documented in response to antifungal treatment. The table below summarizes conceptual quantitative expectations based on existing knowledge of fungal sterol metabolism.

ConditionFungal SpeciesExpected this compound LevelReference/Rationale
Standard GrowthMost fungiVery low to undetectableNot a major membrane component.
Standard GrowthGanoderma lucidumDetectableKnown natural product from this species.[2]
Azole Antifungal Treatmente.g., Saccharomyces cerevisiae, Candida albicansPotentially increasedInhibition of Erg11p can lead to the accumulation of various sterol intermediates which may be shunted to side pathways.[5]
ERG Gene Deletion (e.g., erg11Δ)Saccharomyces cerevisiaePotentially increasedGenetic blockage of the main pathway may force precursors into alternative routes.

Experimental Protocols

The analysis of this compound requires specialized analytical techniques, primarily chromatography coupled with mass spectrometry.

Extraction of Fungal Sterols

This protocol provides a general method for the extraction of total sterols from fungal biomass.

  • Harvest and Lyophilize: Harvest fungal cells by centrifugation and wash with distilled water. Freeze-dry the cell pellet to obtain a lyophilized powder.

  • Saponification: Resuspend a known weight of lyophilized cells (e.g., 100 mg) in 2 mL of 25% alcoholic potassium hydroxide (B78521) (w/v). Incubate at 80°C for 1 hour to hydrolyze steryl esters.

  • Non-saponifiable Lipid Extraction: After cooling, add 1 mL of distilled water and 3 mL of n-hexane. Vortex vigorously for 3 minutes. Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the upper hexane (B92381) layer containing the non-saponifiable lipids (including sterols).

  • Repeat Extraction: Repeat the n-hexane extraction two more times on the lower aqueous phase to ensure complete recovery of sterols.

  • Drying and Reconstitution: Pool the hexane extracts and evaporate to dryness under a stream of nitrogen. Reconstitute the dried lipid film in a known volume of a suitable solvent (e.g., methanol (B129727) or chloroform) for analysis.

Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of sterols.

  • Derivatization: To improve volatility and chromatographic resolution, sterols are typically derivatized. A common method is silylation. To the dried sterol extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column, such as a DB-5ms or equivalent.

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Program: A typical temperature program would be: start at 150°C, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

  • Quantification: Identification of this compound can be achieved by comparing its mass spectrum and retention time to an authentic standard. Quantification is typically performed using an internal standard (e.g., cholesterol or stigmasterol) added before the extraction process.

GCMS_Workflow start Fungal Biomass saponification Saponification (Alcoholic KOH) start->saponification extraction Hexane Extraction saponification->extraction drying Evaporation to Dryness extraction->drying derivatization Silylation (BSTFA/TMCS) drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis

Figure 2: General workflow for the GC-MS analysis of fungal sterols.

Signaling Pathways and Physiological Effects

The accumulation of aberrant sterols due to either genetic mutation or antifungal drug action can have significant consequences for fungal cells, often triggering specific stress response pathways.

Membrane Stress and Integrity

The precise biophysical effects of incorporating this compound into fungal membranes have not been extensively studied. However, it is well-established that alterations in sterol composition can impact membrane fluidity, permeability, and the function of membrane-associated proteins.[6] The accumulation of non-native sterols can lead to increased membrane stress, which can compromise the cell's ability to withstand environmental challenges.

Sterol-Responsive Signaling

Fungi possess sophisticated mechanisms to sense and respond to changes in their sterol composition. Key players in this process are sterol-sensing domain (SSD) containing proteins and transcription factors that regulate the expression of genes involved in sterol biosynthesis and transport.[7]

In many fungi, the transcription factor Upc2 (in Saccharomyces cerevisiae and Candida albicans) and its homolog Sre1 (in Schizosaccharomyces pombe and Cryptococcus neoformans) are central regulators of sterol homeostasis.[8][9] When cellular ergosterol levels are depleted, or when aberrant sterols accumulate, these transcription factors are activated and drive the upregulation of ERG genes in an attempt to restore normal sterol balance. This response can also contribute to antifungal drug resistance by increasing the expression of the drug target or efflux pumps.

Sterol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane Fungal Cell Membrane (Altered Sterol Composition) AberrantSterol Accumulation of This compound SSD_Protein Sterol-Sensing Domain Protein (e.g., Scp1) AberrantSterol->SSD_Protein Sensed by TranscriptionFactor_inactive Inactive Transcription Factor (e.g., Sre1/Upc2) SSD_Protein->TranscriptionFactor_inactive Leads to activation of TranscriptionFactor_active Active Transcription Factor TranscriptionFactor_inactive->TranscriptionFactor_active Translocates to Nucleus ERG_Genes ERG Genes TranscriptionFactor_active->ERG_Genes Upregulates StressResponse Stress Response Genes TranscriptionFactor_active->StressResponse Upregulates ERG_Genes->Membrane Attempted Restoration of Ergosterol Levels

Figure 3: A generalized signaling pathway for the fungal response to aberrant sterol accumulation.

Conclusion and Future Directions

This compound, while a minor component of the fungal sterolome under normal conditions, offers a window into the complexity of fungal metabolism and its response to pharmacological intervention. Its presence in certain fungal species as a natural product and its potential accumulation in others as a result of antifungal-induced stress underscore the need for further research.

Future investigations should focus on:

  • Elucidating the precise biosynthetic pathway of this compound, including the identification and characterization of the specific enzymes involved.

  • Developing and validating robust quantitative methods for the routine analysis of this compound in various fungal matrices.

  • Investigating the specific biophysical effects of this compound on fungal membrane properties.

  • Characterizing the downstream signaling events that are specifically triggered by the accumulation of this and other aberrant sterols.

A deeper understanding of the role of this compound and other "minor" sterols will undoubtedly contribute to the development of more effective and targeted antifungal therapies.

References

Unveiling the Cytotoxic Potential of 6-Dehydrocerevisterol: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrocerevisterol, a sterol compound, has emerged as a molecule of interest in the field of oncology. While comprehensive data on its specific cytotoxic effects against a wide array of cancer cell lines remains an area of active investigation, preliminary studies and research on structurally similar compounds suggest a potential for anti-cancer activity. This technical guide provides a comprehensive overview of the methodologies and potential mechanisms of action related to the study of this compound's cytotoxicity, designed to empower researchers in their exploration of its therapeutic promise.

Quantitative Data on Related Compounds

Direct and extensive quantitative data on the cytotoxicity of this compound is not yet widely available in peer-reviewed literature. However, to provide a valuable comparative context, the following table summarizes the cytotoxic activities (IC50 values) of structurally related compounds against various cancer cell lines. This data can serve as a preliminary guide for designing dose-response studies for this compound.

CompoundCancer Cell LineIC50 (µM)Reference
6-GingerolBladder Cancer (5637)Not specified, but induced apoptosis[1]
6-GingerolBreast Cancer (MDA-MB-231, MCF-7)Not specified, but induced apoptosis[2]
6-DehydrogingerdioneBreast Cancer (MDA-MB-231, MCF-7)Not specified, but induced G2/M arrest and apoptosisNot found in search results
6,7-DehydroroyleanoneHepatocellular Carcinoma (HepG2)Not specified, but exhibited significant cytotoxicityNot found in search results

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency. The duration of treatment and the specific assay used can influence these values.

Experimental Protocols

A crucial aspect of evaluating the cytotoxic potential of this compound is the use of robust and reproducible experimental protocols. The following section details a standard methodology for assessing cytotoxicity using the MTT assay, a widely accepted colorimetric assay.

Preparation of this compound for In Vitro Studies
  • Solubilization: Due to the likely hydrophobic nature of this compound, it is essential to prepare a stock solution in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.

  • Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treating the cancer cells. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a reliable method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment: After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value using non-linear regression analysis.

Caption: Workflow for MTT Cytotoxicity Assay.

Potential Signaling Pathways

Based on the mechanisms of action of structurally related compounds like 6-gingerol, this compound may exert its cytotoxic effects through the modulation of several key signaling pathways involved in cancer cell proliferation and survival.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many anti-cancer agents work by inducing apoptosis in malignant cells. Based on studies of similar compounds, this compound may trigger apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase This compound This compound Mitochondria Mitochondria This compound->Mitochondria Stress Death_Receptors Death Receptors (e.g., FAS, TRAIL-R) This compound->Death_Receptors Ligand Binding? Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase8 Caspase-8 Death_Receptors->Caspase8 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Potential Apoptosis Signaling Pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Some natural compounds have been shown to modulate MAPK signaling, leading to anti-cancer effects. This compound could potentially inhibit pro-survival MAPK pathways (e.g., ERK) or activate pro-apoptotic pathways (e.g., JNK, p38).

MAPK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascades MAPK Cascades cluster_erk ERK Pathway cluster_jnk_p38 JNK/p38 Pathways cluster_cellular_response Cellular Response This compound This compound RAF RAF This compound->RAF Inhibition? ASK1 ASK1 This compound->ASK1 Activation? Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases RAS RAS Receptor_Tyrosine_Kinases->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK3_6->p38 p38->Apoptosis

Caption: Potential Modulation of MAPK Signaling.

Conclusion and Future Directions

While the direct cytotoxic effects and underlying mechanisms of this compound are still under investigation, the information available for related compounds provides a strong rationale for its further exploration as a potential anti-cancer agent. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for researchers to systematically evaluate its efficacy. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Testing this compound against a broad panel of human cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including its effects on apoptosis, cell cycle regulation, and other cancer-related pathways.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel anti-cancer therapy.

References

Unveiling the Anti-inflammatory Potential of 6-Dehydrocerevisterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Dehydrocerevisterol, a sterol compound of fungal origin, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth exploration of the anti-inflammatory characteristics of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing the key signaling pathways implicated in its mechanism of action. While direct quantitative data for this compound is emerging, this guide also draws upon data from its close structural analog, Cerevisterol, to provide a comprehensive overview for research and development purposes.

Core Anti-inflammatory Activity: Data Summary

The anti-inflammatory effects of this compound and its related compounds have been evaluated through their ability to inhibit key inflammatory mediators in cellular models, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Mediators by Cerevisterol (CRVS)

MediatorCell LineStimulantConcentration of CRVS (µM)Inhibition
Nitric Oxide (NO)RAW 264.7LPS (1 µg/mL)2.5, 5, 10, 20Dose-dependent inhibition[1]
Prostaglandin E2 (PGE2)RAW 264.7LPS (1 µg/mL)2.5, 5, 10, 20Dose-dependent inhibition[1]
TNF-αRAW 264.7LPS (1 µg/mL)2.5, 5, 10, 20Dose-dependent inhibition[1]
IL-1βRAW 264.7LPS (1 µg/mL)2.5, 5, 10, 20Dose-dependent inhibition[1]
IL-6RAW 264.7LPS (1 µg/mL)2.5, 5, 10, 20Dose-dependent inhibition[1]

Table 2: Inhibition of Pro-inflammatory Gene Expression by Ergosterol (B1671047) Derivatives

CompoundCell LineStimulantConcentration (µM)Target GeneInhibition
Ergosterol Derivative 2 Raw264.7LPS20TnfαSignificant
Ergosterol Derivative 4 Raw264.7LPS20TnfαSignificant
Ergosterol Derivative 5 Raw264.7LPS20TnfαStrong
Ergosterol Derivative 2 Raw264.7LPS20Ifnb1Significant
Ergosterol Derivative 9 Raw264.7LPS20Ifnb1Significant
Ergosterol Derivative 14 Raw264.7LPS20Ifnb1Significant
Ergosterol Derivative 1 Raw264.7DMXAA20Ifnb1Effective
Ergosterol Derivative 5 Raw264.7DMXAA20Ifnb1Effective
Ergosterol Derivative 7 Raw264.7DMXAA20Ifnb1Effective
Ergosterol Derivative 7 Raw264.7DMXAA20TnfαMost Potent
Ergosterol Derivative 8 Raw264.7DMXAA20TnfαMost Potent
Ergosterol Derivative 11 Raw264.7DMXAA20TnfαMost Potent

Note: The specific structures of ergosterol derivatives 1-14 are detailed in the source publication.[2]

Table 3: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Ergosterol Derivatives

CompoundIC50 (µM)
Chlamydosterol A3.06
Ergosta-5,7,22-triene-3β-ol3.57
Indomethacin (Control)1.13

Mechanism of Action: Signaling Pathways

This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Based on studies of closely related compounds like Cerevisterol, the primary mechanisms involve the inhibition of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, iNOS, and COX-2.[1] this compound is hypothesized to inhibit this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB NFκB_active NF-κB (active) Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_active->Pro_inflammatory_Genes activates Dehydrocerevisterol This compound Dehydrocerevisterol->IKK inhibits

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway in the inflammatory process. It involves a series of protein kinases that regulate the expression of inflammatory mediators. Cerevisterol has been shown to suppress this pathway.[1]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Pro_inflammatory_Genes Pro-inflammatory Genes AP1->Pro_inflammatory_Genes activates Dehydrocerevisterol This compound Dehydrocerevisterol->MAPKKK inhibits

Figure 2: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.[3]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[3]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Treatment: Cells are typically pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, commonly Lipopolysaccharide (LPS) at a concentration of 1 µg/mL, for a specified duration (e.g., 24 hours).[1][4]

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for the desired duration.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.[5]

MTT_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for desired duration B->C D Add MTT solution C->D E Incubate for 2-4 hours at 37°C D->E F Add solubilizing agent E->F G Measure absorbance (e.g., 570 nm) F->G H Calculate cell viability (%) G->H

Figure 3: Workflow for the MTT Cell Viability Assay.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment with this compound and LPS.

    • In a 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at a wavelength of around 540-550 nm.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.[6][7]

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Incubate, wash, and then add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

    • Incubate, wash, and add a substrate solution to produce a colorimetric or chemiluminescent signal.

    • Stop the reaction and measure the absorbance or luminescence.

    • The cytokine concentration is determined from a standard curve.[1][8][9]

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is employed to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS and COX-2. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash the membrane and add a chemiluminescent substrate.

    • Detect the signal using an imaging system. The intensity of the bands corresponds to the protein expression level.

Western_Blot_Workflow A Cell Lysis and Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to membrane) C->D E Blocking D->E F Primary Antibody Incubation (iNOS, COX-2, Loading Control) E->F G Secondary Antibody Incubation F->G H Signal Detection (Chemiluminescence) G->H I Data Analysis H->I

References

An In-depth Technical Guide on the Early-Stage Research of Cerevisterol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Scope: Initial research into "6-Dehydrocerevisterol derivatives" revealed a limited body of publicly available scientific literature. To provide a comprehensive and valuable technical guide, the scope of this document has been broadened to encompass the more extensively researched parent compound, Cerevisterol (B30100) , and its known derivatives, including available information on this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of fungal-derived sterols.

Executive Summary

Cerevisterol, a sterol first isolated from yeast (Saccharomyces cerevisiae), has demonstrated a range of biological activities, most notably anti-inflammatory and cytotoxic effects.[1] Early-stage research suggests that cerevisterol and its derivatives modulate key signaling pathways involved in inflammation and cancer, positioning them as potential leads for novel therapeutic agents. This guide provides a consolidated overview of the current understanding of these compounds, focusing on their biological activities, mechanisms of action, and the experimental methodologies used in their evaluation.

Biological Activities of Cerevisterol and Derivatives

The primary therapeutic potential of cerevisterol and its derivatives lies in their anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Cerevisterol has been shown to exhibit significant anti-inflammatory effects in in vitro models. A key study demonstrated that cerevisterol suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][3][4][5] This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2][3][4][5]

Anticancer Activity

The cytotoxic effects of cerevisterol have been observed in various cancer cell lines. It has been reported to be cytotoxic to mouse P388 leukemia cells and A549 human alveolar epithelial cells.[1] Another study reported the IC50 values for a cerevisterol-related compound against Hep-G2, A549, and MCF-7 human cancer cell lines.[6]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of cerevisterol and related compounds.

CompoundCell LineAssayEndpointResult
CerevisterolRAW 264.7NO ProductionInhibitionSignificant at 2.5–20 µM
Ergosterol PeroxideRAW 264.7NO ProductionInhibition Rate81.37 ± 1.35% at 25 µg/mL[6]
(3β,5α,22E)-ergosta-6,8(14),22-triene-3,5-diolHep-G2CytotoxicityIC502.89 µg/mL[6]
(3β,5α,22E)-ergosta-6,8(14),22-triene-3,5-diolA549CytotoxicityIC5018.51 µg/mL[6]
(3β,5α,22E)-ergosta-6,8(14),22-triene-3,5-diolMCF-7CytotoxicityIC5016.47 µg/mL[6]

Mechanism of Action: Signaling Pathways

Cerevisterol exerts its anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

Cerevisterol has been shown to be a potent inhibitor of NF-κB activation.[1] In LPS-stimulated macrophages, cerevisterol prevents the nuclear translocation of NF-κB by blocking the phosphorylation and subsequent degradation of its inhibitor, IκBα.[2][3][4][5] This, in turn, prevents the transcription of NF-κB target genes, which include pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as iNOS and COX-2.[2][3][4][5]

NF-kappaB Signaling Pathway Inhibition by Cerevisterol cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Cerevisterol Cerevisterol Cerevisterol->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NF-kB_n->Gene_Expression Induces MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compound Add Test Compound Incubate_24h_1->Add_Compound Incubate_24_72h Incubate for 24-72h Add_Compound->Incubate_24_72h Add_MTT Add MTT Solution Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

The Biosynthesis of 6-Dehydrocerevisterol in Ganoderma lucidum: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biosynthetic Pathway, Regulatory Networks, and Analytical Methodologies

Introduction

Ganoderma lucidum, a renowned medicinal mushroom, produces a diverse array of bioactive secondary metabolites, including a complex profile of sterols. Among these, 6-dehydrocerevisterol has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Ganoderma lucidum, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of fungal secondary metabolism and the discovery of novel therapeutic agents.

The biosynthesis of this compound is intricately linked to the well-established ergosterol (B1671047) biosynthetic pathway, a fundamental process in fungi. This guide will elucidate the key enzymatic transformations that divert intermediates from the main ergosterol pathway to yield this compound, with a particular focus on the enzymes hypothesized to be involved in these specific modifications. Furthermore, we will explore the complex regulatory networks, including transcriptional control and signaling pathways, that govern the production of this and other related sterols in Ganoderma lucidum.

The this compound Biosynthetic Pathway

The formation of this compound in Ganoderma lucidum originates from the mevalonate (B85504) (MVA) pathway, a conserved eukaryotic pathway responsible for the synthesis of isoprenoid precursors. The initial steps of this pathway culminate in the production of lanosterol, the common precursor for all triterpenoids and sterols in fungi.[1][2] From lanosterol, the pathway branches into the biosynthesis of various sterols, including the prominent ergosterol and a diverse array of other minor sterols like this compound.

While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated in Ganoderma lucidum, a putative pathway can be constructed based on the known steps of the ergosterol pathway and the characterized activities of sterol-modifying enzymes. The key transformations involve a series of demethylations, desaturations, and hydroxylations.

The biosynthesis of this compound is believed to diverge from the main ergosterol pathway at the level of ergosta-5,7-dien-3β-ol. The introduction of a double bond at the C-6 position is a critical step, likely catalyzed by a C-6 sterol dehydrogenase. Subsequent hydroxylations at C-3 and other positions would then lead to the final structure of this compound.

Below is a DOT language script for the putative biosynthetic pathway.

This compound Biosynthetic Pathway cluster_MVA Mevalonate Pathway cluster_Sterol Sterol Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMGS HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGR Mevalonate Mevalonate HMG-CoA->Mevalonate MVK, PMK, MVD IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP IDI Farnesyl-PP Farnesyl-PP IPP/DMAPP->Farnesyl-PP FPPS Squalene Squalene Farnesyl-PP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SE Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol LS Ergosterol Pathway Intermediates Ergosterol Pathway Intermediates Lanosterol->Ergosterol Pathway Intermediates Multiple Steps Ergosta-5,7-dien-3β-ol Ergosta-5,7-dien-3β-ol Ergosterol Pathway Intermediates->Ergosta-5,7-dien-3β-ol Ergosta-5,7,22-trien-3β-ol Ergosta-5,7,22-trien-3β-ol Ergosta-5,7-dien-3β-ol->Ergosta-5,7,22-trien-3β-ol ERG5 (C-22 desaturase) This compound Precursor This compound Precursor Ergosta-5,7-dien-3β-ol->this compound Precursor Putative C-6 Dehydrogenase (e.g., CYP450) Ergosterol Ergosterol Ergosta-5,7,22-trien-3β-ol->Ergosterol ERG4 (C-24 reductase) This compound This compound This compound Precursor->this compound Hydroxylases (e.g., CYP450)

Putative biosynthetic pathway of this compound from acetyl-CoA in Ganoderma lucidum.
Key Enzymes and Their Putative Roles

The specific enzymes responsible for the conversion of ergosterol pathway intermediates to this compound in Ganoderma lucidum are yet to be definitively identified. However, based on transcriptomic data and the known functions of enzyme families, the following are strong candidates:

  • Cytochrome P450 Monooxygenases (CYP450s): Ganoderma lucidum possesses a large number of CYP450 genes, many of which are differentially expressed during different developmental stages and in response to elicitors.[1][3] These enzymes are known to catalyze a wide range of oxidative reactions, including hydroxylations and dehydrogenations, which are necessary for the structural diversification of sterols. It is highly probable that specific CYP450s are responsible for the C-6 dehydrogenation and subsequent hydroxylations leading to this compound. Functional characterization of candidate CYP450 genes is a key area for future research.[4][5]

  • Short-chain Dehydrogenases/Reductases (SDRs): This large family of enzymes is also involved in various redox reactions in secondary metabolism. An SDR could potentially catalyze the C-6 dehydrogenation step.

Quantitative Data on Sterol Biosynthesis

Quantitative analysis of sterols in Ganoderma lucidum provides valuable insights into the metabolic flux through the biosynthetic pathways. While specific data for this compound is limited, studies on related sterols and total triterpenoids offer a basis for comparison.

Compound ClassConcentration Range (mg/g dry weight)Analytical MethodReference
Total TriterpenoidsVaries significantly by strain and culture conditionsUV-Vis Spectrophotometry, HPLC[6]
Ganoderic Acids (individual)Varies significantly by strain and culture conditionsHPLC-MS/MS[7]
Ergosterol0.5 - 1.5HPLC[8]

Experimental Protocols

Extraction of Sterols from Ganoderma lucidum

This protocol describes a general method for the extraction of total sterols from fungal mycelia or fruiting bodies.

Materials:

  • Lyophilized Ganoderma lucidum mycelia or fruiting body powder

  • 2 M Methanolic KOH

  • n-Heptane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Glass test tubes with screw caps

Procedure:

  • Weigh approximately 100 mg of lyophilized fungal powder into a glass test tube.

  • Add 2 mL of 2 M methanolic KOH.

  • Incubate the mixture at 80°C for 1 hour for saponification.

  • After cooling to room temperature, add 1 mL of n-heptane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper n-heptane layer to a new tube.

  • Repeat the extraction of the aqueous phase with another 1 mL of n-heptane.

  • Combine the n-heptane extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

  • Re-dissolve the dried lipid extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.

Analysis of this compound by HPLC-MS

This protocol provides a general framework for the identification and quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 70% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (example):

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Data Acquisition: Full scan mode (m/z 100-1000) for identification and Multiple Reaction Monitoring (MRM) mode for quantification (requires a standard).

Workflow:

  • Prepare a standard solution of this compound (if available) to determine its retention time and fragmentation pattern.

  • Inject the prepared Ganoderma lucidum sterol extract into the HPLC-MS system.

  • Analyze the full scan data to identify the peak corresponding to the [M+H]+ ion of this compound.

  • Confirm the identity by comparing the retention time and MS/MS fragmentation pattern with the standard.

  • For quantification, develop an MRM method using specific precursor-product ion transitions for this compound.

  • Construct a calibration curve using the standard and quantify the amount of this compound in the sample.

Experimental Workflow Fungal Culture Fungal Culture Lyophilization Lyophilization Fungal Culture->Lyophilization Grinding Grinding Lyophilization->Grinding Saponification Saponification Grinding->Saponification Liquid-Liquid Extraction Liquid-Liquid Extraction Saponification->Liquid-Liquid Extraction Drying and Concentration Drying and Concentration Liquid-Liquid Extraction->Drying and Concentration HPLC-MS Analysis HPLC-MS Analysis Drying and Concentration->HPLC-MS Analysis Data Analysis Data Analysis HPLC-MS Analysis->Data Analysis

A generalized workflow for the extraction and analysis of sterols from Ganoderma lucidum.

Regulatory Mechanisms

The biosynthesis of this compound, as part of the broader triterpenoid (B12794562) and sterol metabolic network, is subject to complex regulatory control at multiple levels.

Transcriptional Regulation

The expression of genes encoding enzymes in the MVA and sterol biosynthetic pathways is tightly regulated by transcription factors.

  • Sterol Regulatory Element-Binding Proteins (SREBPs): In fungi, SREBPs are key regulators of sterol biosynthesis. In response to low sterol levels or hypoxic conditions, SREBPs are activated and induce the expression of genes involved in the ergosterol pathway.[9] Transcriptomic studies in Ganoderma species have identified SREBP target genes within this pathway, suggesting a conserved regulatory role.[9]

SREBP Regulation Low Sterol Levels Low Sterol Levels SREBP Activation SREBP Activation Low Sterol Levels->SREBP Activation SREBP (active) SREBP (active) SREBP Activation->SREBP (active) HMGR gene HMGR gene SREBP (active)->HMGR gene Binds to SRE SQS gene SQS gene SREBP (active)->SQS gene Binds to SRE LS gene LS gene SREBP (active)->LS gene Binds to SRE CYP450 genes CYP450 genes SREBP (active)->CYP450 genes Binds to SRE HMGR protein HMGR protein HMGR gene->HMGR protein SQS protein SQS protein SQS gene->SQS protein LS protein LS protein LS gene->LS protein CYP450 proteins CYP450 proteins CYP450 genes->CYP450 proteins Increased Sterol Biosynthesis Increased Sterol Biosynthesis HMGR protein->Increased Sterol Biosynthesis SQS protein->Increased Sterol Biosynthesis LS protein->Increased Sterol Biosynthesis CYP450 proteins->Increased Sterol Biosynthesis

Simplified model of SREBP-mediated regulation of sterol biosynthesis in Ganoderma lucidum.
Signaling Pathways

External stimuli and signaling molecules can modulate the production of triterpenoids and sterols in Ganoderma lucidum.

  • Methyl Jasmonate (MeJA) Signaling: MeJA, a plant stress hormone, has been shown to be a potent elicitor of triterpenoid biosynthesis in Ganoderma lucidum. MeJA treatment leads to the upregulation of key genes in the MVA pathway, including HMGR, SQS, and LS. This response is thought to be mediated through a signaling cascade that may involve reactive oxygen species (ROS).

MeJA Signaling Methyl Jasmonate Methyl Jasmonate ROS Production ROS Production Methyl Jasmonate->ROS Production Signaling Cascade Signaling Cascade ROS Production->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Upregulation of MVA Pathway Genes Upregulation of MVA Pathway Genes Transcription Factors->Upregulation of MVA Pathway Genes Increased Triterpenoid and Sterol Biosynthesis Increased Triterpenoid and Sterol Biosynthesis Upregulation of MVA Pathway Genes->Increased Triterpenoid and Sterol Biosynthesis

Proposed signaling pathway for methyl jasmonate-induced sterol biosynthesis in G. lucidum.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ganoderma lucidum represents a fascinating branch of the intricate sterol metabolic network. While the foundational MVA pathway is well-understood, the specific enzymatic steps that confer the unique structural features of this compound remain an active area of investigation. The identification and functional characterization of the putative C-6 sterol dehydrogenase and subsequent modifying enzymes, likely belonging to the vast cytochrome P450 family, are critical next steps.

For drug development professionals, a deeper understanding of this pathway offers opportunities for metabolic engineering to enhance the production of this compound and other bioactive sterols. Furthermore, the enzymes in this pathway represent potential targets for the development of novel antifungal agents.

Future research should focus on:

  • Functional genomics: Heterologous expression and characterization of candidate CYP450 and SDR genes to identify the enzymes responsible for this compound biosynthesis.

  • Metabolomic profiling: Comprehensive analysis of the sterol profile of different Ganoderma lucidum strains and under various culture conditions to identify factors that enhance this compound production.

  • Regulatory network analysis: Elucidation of the specific transcription factors and signaling pathways that regulate the flux towards this compound biosynthesis.

This technical guide provides a solid foundation for researchers to delve into the biosynthesis of this compound in Ganoderma lucidum, paving the way for new discoveries in fungal biochemistry and natural product drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 6-Dehydrocerevisterol from Ganoderma lucidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a well-regarded medicinal mushroom, is a rich source of bioactive compounds, including a variety of sterols. Among these is 6-dehydrocerevisterol, a steroid that has been identified in the fruiting body of this fungus.[1] This document provides a detailed protocol for the extraction and purification of this compound from Ganoderma lucidum, based on established methods for the isolation of sterols and triterpenoids from this species. The methodologies outlined below are compiled from various scientific sources and are intended to provide a comprehensive guide for laboratory applications.

Data Presentation: Quantitative Analysis of Related Compounds

Compound ClassExtraction MethodSolvent SystemYieldReference
TriterpenoidsHeat-Assisted Extraction (HAE)62.5% Ethanol (B145695)Not Specified[2]
TriterpenoidsUltrasound-Assisted Extraction (UAE)89.5% Ethanol4.9% ± 0.6%[2]
Ergosterol (B1671047)Supercritical Fluid Extraction (SFE)CO2 with Ethanol modifierNot Specified[3]
Lipophilic CompoundsSoxhlet Extractionn-Hexane32.65%[4]
TriterpenoidsUltrasonic BathChloroformNot Specified[5][6]

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound from Ganoderma lucidum.

Protocol 1: Solvent Extraction of this compound

This protocol is a composite of standard methods for extracting sterols and triterpenoids from Ganoderma lucidum.

1. Preparation of Ganoderma lucidum Fruiting Bodies:

  • Obtain dried fruiting bodies of Ganoderma lucidum.
  • Grind the dried mushroom into a fine powder using a laboratory mill.
  • Store the powder in a desiccator to prevent moisture absorption.

2. Extraction:

  • Option A: Maceration with Ethanol:
  • Weigh 100 g of powdered Ganoderma lucidum.
  • Suspend the powder in 1 L of 95% ethanol in a large flask.
  • Stir the mixture at room temperature for 24-48 hours.
  • Filter the extract through Whatman No. 1 filter paper.
  • Repeat the extraction process with the residue two more times to ensure maximum yield.
  • Combine the filtrates.
  • Option B: Soxhlet Extraction:
  • Place 50 g of powdered Ganoderma lucidum in a cellulose (B213188) thimble.
  • Extract with 500 mL of ethanol or n-hexane in a Soxhlet apparatus for 18-24 hours.[4]

3. Concentration:

  • Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
  • Continue evaporation until a crude extract is obtained.

4. Fractionation (Liquid-Liquid Partitioning):

  • Suspend the crude extract in a mixture of 90% methanol (B129727) and n-hexane (1:1 v/v).
  • Separate the layers using a separatory funnel. The non-polar sterols, including this compound, will preferentially partition into the n-hexane layer.
  • Collect the n-hexane layer and wash it with distilled water to remove any remaining polar compounds.
  • Evaporate the n-hexane layer to dryness to obtain the sterol-rich fraction.

5. Purification by Column Chromatography:

  • Prepare a silica (B1680970) gel (60-120 mesh) column packed in n-hexane.
  • Dissolve the sterol-rich fraction in a minimal amount of n-hexane and load it onto the column.
  • Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v) and visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
  • Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

6. Final Purification by High-Performance Liquid Chromatography (HPLC):

  • Further purify the pooled fractions using a reversed-phase HPLC system.
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of sterols.[5][6]
  • Detection: UV detector set at an appropriate wavelength for sterols (e.g., 210 nm or 252 nm).[5][6]
  • Collect the peak corresponding to this compound.
  • Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Supercritical Fluid Extraction (SFE) of Ergosterol and Related Sterols

This method is adapted from a protocol for ergosterol extraction and is suitable for obtaining a sterol-rich fraction.[3]

1. Preparation:

  • Use finely powdered, dried Ganoderma lucidum fruiting bodies.

2. SFE Parameters:

  • Pressure: 20 MPa.[3]
  • Temperature: 45°C.[3]
  • Modifier: Ethanol at a volume of 1 mL per gram of sample.[3]
  • Extraction Time: 1.5 hours.[3]

3. Collection and Further Processing:

  • The extract rich in sterols is collected from the separator.
  • The collected extract can then be subjected to the purification steps outlined in Protocol 1 (Column Chromatography and HPLC).

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow start Dried Ganoderma lucidum Fruiting Bodies powder Grinding to Fine Powder start->powder extraction Solvent Extraction (Ethanol Maceration or Soxhlet) powder->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Liquid-Liquid Partitioning (n-Hexane/Methanol-Water) concentration->fractionation column_chrom Column Chromatography (Silica Gel) fractionation->column_chrom hplc Preparative HPLC (C18 Column) column_chrom->hplc analysis Characterization (NMR, MS) hplc->analysis end Pure this compound analysis->end

Caption: Workflow for the extraction and purification of this compound.

Ergosterol Biosynthesis Pathway

This compound is a derivative of ergosterol, a key component of fungal cell membranes. The ergosterol biosynthesis pathway is a critical metabolic route in fungi and a primary target for antifungal drugs.

Ergosterol_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol Erg1 zymosterol Zymosterol lanosterol->zymosterol Erg11 (Azole Target) fecosterol Fecosterol zymosterol->fecosterol Erg24 episterol Episterol fecosterol->episterol Erg6 ergosterol Ergosterol episterol->ergosterol Erg5, Erg3 dehydrocerevisterol This compound (Derivative) ergosterol->dehydrocerevisterol Potential Modification

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrocerevisterol is a naturally occurring sterol found in various fungi, including Ganoderma lucidum. As a derivative of ergosterol (B1671047), it holds potential for further investigation into its biological activities and therapeutic applications. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for advancing research in this area. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Data Summary

While specific experimental quantitative data for this compound is not widely published, the following table outlines the key mass spectrometry parameters for its analysis. These are based on its chemical structure and the known behavior of similar sterol compounds.

ParameterValueReference/Justification
Molecular Formula C₂₈H₄₄O₃[1]
Molecular Weight 428.65 g/mol [1]
Predicted Precursor Ion ([M+H]⁺) m/z 429.33Calculated
Predicted Precursor Ion ([M+H-H₂O]⁺) m/z 411.32Based on common sterol fragmentation[2][3]
Predicted Precursor Ion ([M+Na]⁺) m/z 451.31Common adduct in ESI
Predicted Product Ions from m/z 411.32 m/z 393.31, 365.28, 159.1, 145.1, 69.1Predicted based on fragmentation of similar sterols[2][3][4]

Experimental Protocols

Sample Preparation: Extraction of Sterols from Biological Matrices

This protocol is adapted from established methods for sterol extraction from cellular materials and other biological samples.

Materials:

Protocol:

  • Cell Lysis and Lipid Extraction (Bligh-Dyer Method):

    • To a pellet of 5 to 10 x 10⁶ cells in a 14-mL glass tube, add 6 mL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Add an appropriate amount of the internal standard for quantitative analysis.

    • Vortex the mixture vigorously for 10 seconds.

    • Centrifuge at 1360 x g for 5 minutes to pellet insoluble material.

    • Transfer the supernatant to a new 14-mL glass tube.

    • Add 2 mL of chloroform and 2 mL of PBS to the supernatant.

    • Vortex for 10 seconds and centrifuge at 1360 x g for 5 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids using a Pasteur pipette and transfer it to a clean 4-mL glass vial.

    • Dry the lipid extract under a stream of nitrogen.

  • Optional Saponification (for analysis of total sterols, including esters):

    • To the dried lipid extract, add 2 mL of 1 M ethanolic KOH.

    • Incubate at 60°C for 1 hour to hydrolyze sterol esters.

    • After cooling, add 2 mL of chloroform and 1.8 mL of PBS.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase and dry it under nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Resuspend the dried lipid extract in 1 mL of toluene.

    • Pass the solution through a silica (B1680970) SPE cartridge pre-conditioned with hexane.

    • Wash the cartridge with 1 mL of hexane to elute non-polar compounds.

    • Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.

    • Dry the eluted sterol fraction under nitrogen.

  • Reconstitution:

    • Reconstitute the final dried extract in 100-200 µL of 95% methanol for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 85% B

    • 2-15 min: Linear gradient to 100% B

    • 15-25 min: Hold at 100% B

    • 25.1-30 min: Re-equilibrate at 85% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Method

Instrumentation:

  • Triple quadrupole mass spectrometer.

Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Gas Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)411.32393.315015
This compound (Qualifier)411.32159.15025
Internal Standard (e.g., d7-cholesterol)To be determined based on the standard usedTo be determined50To be optimized

Note: The collision energies provided are starting points and should be optimized for the specific instrument used to achieve the best sensitivity and specificity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction (Bligh-Dyer) sample->extraction spe SPE Cleanup extraction->spe reconstitution Reconstitution spe->reconstitution lc Reverse-Phase LC Separation reconstitution->lc ms Tandem MS Detection (MRM) lc->ms quantification Quantification & Analysis ms->quantification

Caption: Workflow for the analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway cluster_fragments Product Ions M This compound C₂₈H₄₄O₃ MW: 428.65 M_H [M+H]⁺ m/z 429.33 M->M_H +H⁺ M_H_H2O [M+H-H₂O]⁺ m/z 411.32 (Precursor Ion) M_H->M_H_H2O -H₂O frag1 [M+H-2H₂O]⁺ m/z 393.31 M_H_H2O->frag1 CID frag2 Further Fragmentation m/z 159.1, 145.1 M_H_H2O->frag2 CID frag3 Side Chain Cleavage m/z 69.1 M_H_H2O->frag3 CID

Caption: Predicted ESI+ fragmentation of this compound.

References

Application Notes: Cell-Based Assays for Determining the Bioactivity of 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Dehydrocerevisterol is a naturally occurring sterol with potential therapeutic applications. The evaluation of its biological activity is crucial for understanding its mechanism of action and exploring its potential as a drug candidate. Cell-based assays are indispensable tools for this purpose, providing a controlled environment to study the effects of compounds on cellular processes. These application notes provide detailed protocols for a panel of three key cell-based assays designed to characterize the cytotoxic, pro-apoptotic, and anti-inflammatory activities of this compound.

Core Concepts

This protocol focuses on three distinct, yet complementary, assays to build a comprehensive profile of this compound's bioactivity:

  • MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[2][3] The intensity of the purple color is directly proportional to the number of living cells.[1][4]

  • Caspase-Glo® 3/7 Assay for Apoptosis: Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is implicated in diseases like cancer. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[5][6] The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[7][8] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[7][9]

  • NF-κB Reporter Assay for Inflammation: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[10][11] In response to pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB transcription factor translocates to the nucleus and induces the expression of inflammatory genes.[12] An NF-κB luciferase reporter assay is a sensitive method to quantify the activity of this pathway.[13] Cells are engineered to express the luciferase gene under the control of NF-κB response elements. Inhibition of the pathway by a compound like this compound will result in a decreased luciferase signal upon stimulation.[13][14]

Experimental Protocols

MTT Cell Viability Assay

This protocol is designed to determine the effect of this compound on the viability of a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS)[15]

  • 96-well plates

  • Plate reader capable of measuring absorbance at 570 nm[1]

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][4]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[1][3]

Caspase-Glo® 3/7 Apoptosis Assay

This protocol measures the induction of apoptosis by this compound through the activation of caspases 3 and 7.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol (Steps 1 & 2).

  • Incubation: Incubate the plate for a predetermined time point (e.g., 24 hours) at 37°C, 5% CO2.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16]

  • Assay Protocol: Equilibrate the plate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[8]

  • Incubation and Measurement: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.[9] Measure the luminescence using a luminometer.[8]

NF-κB Luciferase Reporter Assay

This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of TNF-α-induced NF-κB activation.

Materials:

  • HEK293T cells stably expressing an NF-κB luciferase reporter

  • DMEM with 10% FBS

  • This compound stock solution (in DMSO)

  • TNF-α (20 ng/mL final concentration)

  • Luciferase Assay System (e.g., Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293T-NF-κB reporter cells in a white-walled 96-well plate at a density of 20,000 cells per well in 100 µL of complete DMEM. Incubate overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound. Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C.[13]

  • Stimulation: Add TNF-α to all wells (except the unstimulated control) to a final concentration of 20 ng/mL.[13]

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.[13]

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.[14][17]

Data Presentation

The quantitative data from the described assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
585.7 ± 6.3
1062.1 ± 4.9
2541.5 ± 3.8
5020.3 ± 2.5

Table 2: Induction of Apoptosis by this compound (Caspase-Glo® 3/7 Assay)

Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.2 ± 0.2
52.5 ± 0.3
104.8 ± 0.5
257.9 ± 0.8
5012.4 ± 1.1

Table 3: Inhibition of NF-κB Activation by this compound (NF-κB Reporter Assay)

Concentration (µM)% Inhibition of NF-κB Activity (Mean ± SD)
0 (Vehicle Control)0 ± 3.2
115.4 ± 4.1
535.8 ± 5.5
1058.2 ± 6.7
2579.6 ± 5.9
5092.1 ± 3.4

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and signaling pathways.

G cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Caspase-Glo 3/7) cluster_inflammation Anti-Inflammatory Assay (NF-kB Reporter) seed_v Seed Cells (e.g., HeLa) in 96-well plate treat_v Treat with this compound (24-48h) seed_v->treat_v mtt Add MTT Reagent (3-4h) treat_v->mtt solubilize Add Solubilization Solution mtt->solubilize read_v Read Absorbance (570 nm) solubilize->read_v seed_a Seed Cells (e.g., HeLa) in white-walled 96-well plate treat_a Treat with this compound (e.g., 24h) seed_a->treat_a caspase Add Caspase-Glo 3/7 Reagent treat_a->caspase read_a Read Luminescence caspase->read_a seed_i Seed NF-kB Reporter Cells (e.g., HEK293T) treat_i Pre-treat with this compound (1h) seed_i->treat_i stimulate Stimulate with TNF-α (6-8h) treat_i->stimulate luciferase Add Luciferase Reagent stimulate->luciferase read_i Read Luminescence luciferase->read_i G tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκB ikk->ikb Phosphorylates for degradation nfkb_ikb NF-κB-IκB (Inactive) ikb->nfkb_ikb nfkb NF-κB nfkb->nfkb_ikb nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocates nfkb_ikb->nfkb Releases nucleus Nucleus genes Inflammatory Gene Expression nfkb_nuc->genes Induces sterol This compound sterol->ikk Inhibits G sterol This compound stress Cellular Stress sterol->stress mito Mitochondria stress->mito Induces cytochrome c release pro_cas9 Pro-Caspase-9 mito->pro_cas9 Activates cas9 Caspase-9 pro_cas9->cas9 pro_cas37 Pro-Caspase-3/7 cas9->pro_cas37 Cleaves & Activates cas37 Caspase-3/7 pro_cas37->cas37 substrates Cellular Substrates cas37->substrates Cleaves apoptosis Apoptosis substrates->apoptosis

References

Synthesis of 6-Dehydrocerevisterol Analogues for Structure-Activity Relationship (SAR) Studies: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of 6-dehydrocerevisterol, a naturally occurring polyhydroxylated steroid, and a proposed series of its analogues for structure-activity relationship (SAR) studies. This compound, identified as (22E)-Ergosta-6,22-diene-3β,5α,8α-triol, and its parent compound, cerevisterol (B30100), have demonstrated promising anti-inflammatory and cytotoxic activities. The systematic modification of the this compound scaffold can lead to the identification of novel therapeutic agents with enhanced potency and selectivity. This note outlines a plausible synthetic route to the parent compound via photooxygenation of ergosterol (B1671047) and proposes synthetic strategies for the derivatization of the C-3 hydroxyl group, the C-5/C-8 diol system, and the C-6 double bond. Detailed experimental procedures, quantitative data from related compounds for SAR context, and putative signaling pathways are presented to guide researchers in the exploration of this promising class of bioactive molecules.

Introduction

Ergostane-type steroids, a class of natural products primarily found in fungi, have garnered significant attention in drug discovery due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Among these, this compound, a triol derivative of ergosterol, presents an intriguing scaffold for medicinal chemistry exploration. Its structural similarity to cerevisterol suggests potential engagement with key signaling pathways implicated in inflammation and cell proliferation, such as the MAPK/NF-κB and Nrf2/HO-1 pathways.

The development of analogues of this compound is a critical step in elucidating the specific structural features responsible for its bioactivity. By systematically modifying the functional groups on the steroid nucleus and the side chain, it is possible to establish a comprehensive structure-activity relationship (SAR), which can guide the design of more potent and selective drug candidates. This application note provides a foundational framework for the synthesis and evaluation of such analogues.

Data Presentation: SAR of Related Ergostane (B1235598) Steroids

While specific SAR data for a series of this compound analogues is not yet extensively published, valuable insights can be drawn from the biological activities of closely related ergosterol derivatives. The following table summarizes the cytotoxic and anti-inflammatory activities of selected ergostane steroids, providing a basis for hypothesizing the potential impact of structural modifications on this compound.

CompoundStructureBiological ActivityIC50/EC50Cell Line/AssayReference
Cerevisterol Ergosta-7,22-diene-3β,5α,6β-triolAnti-inflammatory (NO production inhibition)~15 µMLPS-stimulated RAW 264.7 macrophages[1]
Ergosterol Peroxide 5α,8α-Epidioxyergosta-6,22-dien-3β-olCytotoxic1.18 µMMCF-7 (Breast Cancer)[2]
Ergosterol Peroxide 5α,8α-Epidioxyergosta-6,22-dien-3β-olCytotoxic151 µMMCF-7 (Breast Cancer)[2]
Ergosterol Ergosta-5,7,22-trien-3β-olCytotoxic40 µMHep2 (Laryngeal Cancer)[2]
Analogue 1 (22E,24R)-Ergosta-7,22-diene-3β,5α,6β-triolAnti-inflammatory (NO production inhibition)>25 µg/mLLPS-stimulated RAW 264.7 macrophages[1]
Analogue 2 (22E,24R)-Ergosta-4,6,8(14),22-tetraen-3-oneCytotoxic2.89 µg/mLHep-G2 (Liver Cancer)[1]
Analogue 3 (22E,24R)-5α,8α-epidioxyergosta-6,22-dien-3β-olAnti-inflammatory (NO production inhibition)81.37% inhibition at 25 µg/mLLPS-stimulated RAW 264.7 macrophages[1]

Note: The significant variation in reported IC50 values for Ergosterol Peroxide highlights the importance of standardized assay conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound ((22E)-Ergosta-6,22-diene-3β,5α,8α-triol)

This protocol describes a plausible two-step synthesis of this compound starting from commercially available ergosterol. The key steps are the photosensitized [4+2] cycloaddition of singlet oxygen to the ergosterol diene system to form ergosterol peroxide, followed by the reduction of the peroxide bridge.

Step 1: Synthesis of Ergosterol Peroxide (5α,8α-Epidioxyergosta-6,22-dien-3β-ol)

  • Materials: Ergosterol, Methylene Blue (photosensitizer), Dichloromethane (DCM), Methanol (MeOH), Oxygen gas, 500 W tungsten lamp, round-bottom flask, gas dispersion tube.

  • Procedure:

    • Dissolve ergosterol (1.0 g, 2.52 mmol) in a mixture of DCM and MeOH (10:1, 200 mL) in a three-necked round-bottom flask equipped with a gas dispersion tube and a condenser.

    • Add a catalytic amount of Methylene Blue (approx. 5 mg).

    • Cool the solution to 0°C using an ice bath.

    • Bubble a slow stream of oxygen gas through the solution while irradiating with a 500 W tungsten lamp.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-6 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (Hexane:Ethyl Acetate gradient) to yield ergosterol peroxide as a white solid.

Step 2: Reduction of Ergosterol Peroxide to this compound

  • Materials: Ergosterol Peroxide, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (B95107) (THF), round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve ergosterol peroxide (500 mg, 1.16 mmol) in anhydrous THF (50 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Carefully add LiAlH₄ (88 mg, 2.32 mmol) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow, sequential addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL).

    • Filter the resulting precipitate and wash with THF.

    • Combine the organic filtrates and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (DCM:MeOH gradient) to afford this compound.

Protocol 2: Proposed Synthesis of C-3 Ester Analogues

This protocol describes a general method for the esterification of the C-3 hydroxyl group of this compound.

  • Materials: this compound, desired acyl chloride or anhydride (B1165640), Pyridine (B92270), Dichloromethane (DCM), round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve this compound (100 mg, 0.23 mmol) in a mixture of DCM (10 mL) and pyridine (1 mL).

    • Cool the solution to 0°C.

    • Add the corresponding acyl chloride or anhydride (1.1 eq.) dropwise.

    • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting ester by column chromatography.

Protocol 3: Proposed Synthesis of C-6 Modified Analogues (e.g., 6-fluoro derivative)

This protocol outlines a proposed strategy for the introduction of a fluorine atom at the C-6 position, based on a known procedure for ergosterol.[3]

Step 1: Epoxidation of the C-5, C-6 double bond

  • Protect the hydroxyl groups of this compound (e.g., as acetates or silyl (B83357) ethers).

  • Treat the protected intermediate with an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to form the 5α,6α-epoxide.

Step 2: Ring-opening of the epoxide with a fluoride (B91410) source

  • React the epoxide with a fluoride source, such as TiF₄ and n-Bu₄N⁺Ph₃SiF₂⁻, to introduce the fluorine atom at the C-6 position.[3]

  • Deprotect the hydroxyl groups to yield the 6-fluoro-6-dehydrocerevisterol analogue.

Mandatory Visualizations

Signaling Pathways

G

Caption: Putative anti-inflammatory signaling pathway of this compound analogues.

Experimental Workflow

G

Caption: General workflow for the synthesis and evaluation of this compound analogues.

Conclusion

The synthesis of this compound and its analogues represents a promising avenue for the discovery of novel therapeutic agents. The protocols and strategies outlined in this application note provide a solid foundation for researchers to embark on the chemical synthesis and biological evaluation of this compound class. The provided SAR context from related ergostane steroids, along with the putative signaling pathway, offers initial guidance for rational drug design. Further investigation into the synthesis of a diverse library of analogues and their systematic biological testing will be crucial in unlocking the full therapeutic potential of this compound-based compounds.

References

Application Notes and Protocols for 6-Dehydrocerevisterol as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrocerevisterol is a naturally occurring sterol isolated from the fruit body of Ganoderma lucidum. While direct and extensive research on this compound as a molecular probe is emerging, studies on its close structural analog, Cerevisterol, provide significant insights into its potential mechanisms and applications. This document outlines the probable mechanism of action, experimental protocols, and potential applications of this compound as a molecular probe, primarily based on the activities of Cerevisterol. It is proposed that this compound can serve as a valuable tool for investigating cellular signaling pathways, particularly those involved in inflammation and apoptosis.

Postulated Mechanism of Action

Based on the known biological activities of the structurally similar compound Cerevisterol, this compound is hypothesized to exert its effects by modulating key inflammatory and cell survival signaling pathways. The primary proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a central regulator of the inflammatory response.

Activation of the NF-κB pathway is a critical step in the expression of pro-inflammatory genes. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.[1]

Cerevisterol has been shown to suppress the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.[1] It is highly probable that this compound acts in a similar manner, making it a useful probe to dissect the regulation of the NF-κB pathway.

Furthermore, Cerevisterol has been observed to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathways and activate the Nrf2/HO-1 signaling cascade, both of which are crucial in cellular stress responses and inflammation.[2][3]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the reported inhibitory concentrations for the closely related compound, Cerevisterol, which can be used as a starting point for experimental design.

CompoundTarget Cell LineAssayInhibitory ConcentrationReference
CerevisterolRAW 264.7 MacrophagesLPS-induced NO ProductionIC50 ≈ 10 µM[2]
CerevisterolRAW 264.7 MacrophagesLPS-induced TNF-α ProductionSignificant inhibition at 10 µM[2]
CerevisterolRAW 264.7 MacrophagesLPS-induced IL-6 ProductionSignificant inhibition at 10 µM[2]
CerevisterolP388 mouse leukemia cellsCytotoxicityData not specified[4]
CerevisterolA549 human alveolar epithelial cellsCytotoxicityData not specified[4]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound, based on methodologies used for Cerevisterol.

Protocol 1: Inhibition of NF-κB Activation in Macrophages

Objective: To determine if this compound can inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Western Blot Analysis for IκBα Phosphorylation:

    • After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay kit.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection system.

  • Western Blot Analysis for NF-κB p65 Nuclear Translocation:

    • Following treatment, perform nuclear and cytoplasmic fractionation of the cell lysates.

    • Analyze the protein levels of p65 in both fractions by Western blotting as described above. Use Lamin B1 as a nuclear marker.

Protocol 2: Measurement of Inflammatory Cytokine Production

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • This compound

  • LPS

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Pre-treat cells with this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 3: Assessment of Apoptosis Induction

Objective: To determine if this compound can induce apoptosis in cancer cell lines.

Cell Line: A suitable cancer cell line (e.g., HepG2, MDA-MB-231).

Materials:

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cancer cells in a 6-well plate.

    • Treat the cells with varying concentrations of this compound for 24-48 hours.

  • Apoptosis Assay:

    • Harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cells in binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

G cluster_workflow Experimental Workflow: NF-κB Inhibition Assay A 1. Culture RAW 264.7 cells B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Western Blot for p-IκBα/IκBα D->E F 6. Nuclear/Cytoplasmic Fractionation D->F H 8. Data Analysis E->H G 7. Western Blot for nuclear p65 F->G G->H

Caption: Workflow for assessing NF-κB inhibition by this compound.

G cluster_workflow Experimental Workflow: Apoptosis Assay A 1. Culture cancer cells B 2. Treat with This compound A->B C 3. Harvest and wash cells B->C D 4. Stain with Annexin V-FITC/PI C->D E 5. Flow Cytometry Analysis D->E F 6. Quantify Apoptotic Cells E->F

Caption: Workflow for assessing apoptosis induction by this compound.

References

Application Notes and Protocols for Testing 6-Dehydrocerevisterol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrocerevisterol is a steroidal compound isolated from the medicinal mushroom Ganoderma lucidum.[1] Fungal metabolites, particularly sterols, represent a diverse source of bioactive compounds with potential therapeutic applications.[2] While extensive research on this compound is still emerging, its structural similarity to other biologically active sterols, such as dehydroergosterol (B162513), suggests potential anti-inflammatory, anticancer, and antifungal properties. Dehydroergosterol has been shown to exhibit anti-inflammatory effects by modulating microglial activity.[3][4][5] Furthermore, extracts from Ganoderma lucidum containing a variety of triterpenoids and sterols have demonstrated anticancer activities.[6]

These application notes provide detailed protocols for the preclinical evaluation of this compound in established animal models to investigate its potential therapeutic efficacy. The following sections outline methodologies for assessing its anti-inflammatory, anticancer, and antifungal activities.

Data Presentation

All quantitative data from the described experimental protocols should be summarized in clearly structured tables for ease of comparison and analysis.

Table 1: Example Data Summary for Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Treatment GroupDose (mg/kg)Paw Volume (mL) at 0h (Mean ± SD)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-1.2 ± 0.12.5 ± 0.20%
This compound101.2 ± 0.12.0 ± 0.15X%
This compound251.2 ± 0.11.7 ± 0.1Y%
This compound501.1 ± 0.11.4 ± 0.1Z%
Indomethacin (Positive Control)101.2 ± 0.11.3 ± 0.05W%

Table 2: Example Data Summary for Anticancer Activity (Xenograft Mouse Model)

Treatment GroupDose (mg/kg)Initial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-100 ± 151500 ± 2500%+5%
This compound20105 ± 18900 ± 180X%-2%
This compound40102 ± 16500 ± 120Y%-5%
Doxorubicin (Positive Control)5108 ± 20300 ± 80Z%-15%

Table 3: Example Data Summary for Antifungal Activity (Disseminated Candidiasis Model)

Treatment GroupDose (mg/kg)Fungal Burden in Kidneys (log10 CFU/g) (Mean ± SD)Fungal Burden in Brain (log10 CFU/g) (Mean ± SD)Survival Rate (%)
Vehicle Control-6.5 ± 0.84.2 ± 0.50%
This compound105.2 ± 0.63.1 ± 0.440%
This compound204.1 ± 0.52.5 ± 0.380%
Fluconazole (Positive Control)103.5 ± 0.42.0 ± 0.2100%

Experimental Protocols

Protocol for Evaluating Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[7][8]

Materials:

  • Animals: Male or female BALB/c mice (6-8 weeks old, 20-25g).

  • Inducing Agent: 1% (w/v) Carrageenan solution in sterile saline.

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, DMSO).

  • Positive Control: Indomethacin (10 mg/kg).

  • Vehicle Control: The vehicle used for the test compound.

  • Equipment: Plethysmometer, animal balance, oral gavage needles.

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Randomly divide mice into groups (n=6-8 per group): Vehicle Control, Positive Control, and this compound treatment groups (at least 3 doses).

  • Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after treatment, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Measurement of Paw Edema: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (0h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol for Evaluating Anticancer Activity: Human Tumor Xenograft Model in Nude Mice

This model is a standard for evaluating the in vivo efficacy of potential anticancer agents against human cancer cell lines.[9][10][11]

Materials:

  • Animals: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.

  • Cell Line: A human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Test Compound: this compound, formulated for the chosen route of administration (e.g., i.p., i.v., or p.o.).

  • Positive Control: A standard chemotherapeutic agent relevant to the chosen cell line (e.g., Doxorubicin).

  • Vehicle Control: The vehicle used for the test compound.

  • Equipment: Calipers, animal balance, sterile syringes and needles.

Procedure:

  • Cell Culture and Implantation: Culture the selected cancer cell line under appropriate conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = (width)² x length / 2).

  • Grouping and Treatment: When tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group).

  • Administer the vehicle, positive control, or this compound according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 2-4 weeks).

  • Endpoint Analysis: Monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Protocol for Evaluating Antifungal Activity: Murine Model of Disseminated Candidiasis

This model mimics systemic fungal infections in humans and is used to assess the efficacy of antifungal compounds.[12][13][14]

Materials:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Fungal Strain: Candida albicans (e.g., SC5314).

  • Test Compound: this compound, formulated for administration.

  • Positive Control: An approved antifungal agent (e.g., fluconazole).

  • Vehicle Control: The vehicle used for the test compound.

  • Equipment: Hemocytometer, sterile saline, microbiological culture supplies.

Procedure:

  • Inoculum Preparation: Culture C. albicans in a suitable broth (e.g., YPD) overnight. Harvest, wash, and resuspend the yeast cells in sterile saline to a final concentration of 5 x 10^5 cells/mL.

  • Infection: Infect mice by injecting 0.1 mL of the fungal suspension (5 x 10^4 cells) into the lateral tail vein.

  • Treatment: Begin treatment 2 hours post-infection. Administer the vehicle, positive control, or this compound at specified doses and schedules for a defined period (e.g., 7 days).

  • Endpoint Analysis:

    • Survival Study: Monitor the survival of the mice daily for up to 21 days.

    • Fungal Burden: At specific time points (e.g., day 3 or 7 post-infection), euthanize a subset of mice from each group. Aseptically remove organs (kidneys, brain, spleen), homogenize them in sterile saline, and perform serial dilutions for plating on agar (B569324) plates to determine the colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the survival curves and organ fungal burdens between the treatment and control groups.

Mandatory Visualization

G cluster_0 Pre-clinical Evaluation Workflow for this compound A Compound Preparation (this compound) B Animal Model Selection (e.g., BALB/c Mice) A->B C Acclimatization (1 week) B->C D Randomization & Grouping C->D E Treatment Administration (Vehicle, Positive Control, Test Compound) D->E F Induction of Pathology (e.g., Carrageenan, Tumor Cells, Fungal Pathogen) E->F G Monitoring & Data Collection (e.g., Paw Volume, Tumor Size, Survival) F->G H Endpoint Analysis (e.g., Histopathology, Fungal Burden) G->H I Statistical Analysis & Reporting H->I

Experimental Workflow for In Vivo Testing.

G cluster_0 Proposed Anti-Inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS/Carrageenan) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription Dehydrocerevisterol This compound Dehydrocerevisterol->IKK Inhibits (?) Dehydrocerevisterol->NFkB Inhibits (?)

Hypothetical Anti-Inflammatory Signaling Pathway.

References

Application Notes & Protocols: Developing Analytical Standards for 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the development of analytical standards for 6-Dehydrocerevisterol, a stereoisomer of Cerevisterol. Cerevisterol, an ergostanoid first isolated from yeast, has demonstrated various in-vitro bioactive properties, including cytotoxicity to certain cancer cell lines and inhibition of NF-kappa B activation.[1] As research into its derivatives like this compound expands, the need for robust, validated analytical methods for identification, quantification, and quality control becomes critical. This application note details protocols for extraction, purification, and analysis using High-Performance Liquid Chromatography (HPLC), along with methods for characterization. It is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a derivative of Cerevisterol, a sterol found in various fungi and yeast.[1][2] Cerevisterol itself is (22E)-Ergosta-7,22-diene-3β,5α,6β-triol.[1][3] These ergosterol-related compounds are of significant interest due to their potential biological activities. Cerevisterol has been shown to inhibit DNA polymerase alpha and exhibit cytotoxicity against mouse leukemia and human alveolar epithelial cells.[1] Given this precedent, accurate and reliable analytical standards for its derivatives are essential for ongoing research and potential therapeutic development.

Chemical Properties of the Parent Compound (Cerevisterol):

  • Molecular Formula: C₂₈H₄₆O₃[1][4]

  • Molecular Weight: 430.7 g/mol [2][4]

  • Solubility: Soluble in DMSO, Ethanol, Methanol (B129727), Chloroform, and Acetone.[3][4] Insoluble in hexane (B92381).[1]

  • UV Absorption Maximum: ~248 nm[1]

Developing an analytical standard involves establishing protocols for consistent extraction, purification, and quantification, ensuring the identity and purity of the compound for use as a reference material in experimental assays.

Experimental Protocols

Extraction of Sterols from Fungal/Yeast Biomass

This protocol is adapted from established methods for ergosterol (B1671047) extraction, which serves as a suitable model for this compound.[5][6]

Objective: To extract total sterols from a biological matrix (e.g., Saccharomyces cerevisiae).

Materials:

  • Lyophilized fungal/yeast biomass

  • Methanol (HPLC grade)

  • Ethanolic Potassium Hydroxide (KOH), 2 M

  • n-Hexane (HPLC grade)

  • Butylated hydroxytoluene (BHT) (optional, to prevent oxidation)[6]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reflux apparatus

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Sample Preparation: Weigh approximately 100 mg of lyophilized biomass into a round-bottom flask.

  • Saponification: Add 10 mL of 2 M ethanolic KOH. The addition of BHT is recommended to minimize oxidation of the sterols.[6]

  • Reflux: Heat the mixture at 80-90°C under reflux for 60-90 minutes to saponify lipids and release the sterols.[5]

  • Cooling: Allow the mixture to cool to room temperature.

  • Extraction: Transfer the cooled saponified mixture to a separatory funnel. Add 10 mL of deionized water and 15 mL of n-hexane. Shake vigorously for 2 minutes.

  • Phase Separation: Allow the layers to separate. Collect the upper hexane layer, which contains the non-saponifiable lipids (including sterols).

  • Repeat Extraction: Perform two additional extractions of the aqueous layer with 15 mL of n-hexane each time to maximize recovery.

  • Combine and Dry: Pool the hexane extracts and pass them through a small column of anhydrous Na₂SO₄ to remove residual water.

  • Evaporation: Evaporate the hexane solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of HPLC-grade methanol or an appropriate solvent for analysis. The sample is now ready for purification and analysis.

Purification by Preparative HPLC (Optional)

For the generation of a pure analytical standard, the crude extract can be subjected to preparative HPLC.

Objective: To isolate this compound from the crude sterol extract.

Instrumentation:

  • Preparative HPLC system with a fraction collector

  • C18 Preparative Column (e.g., 10 µm, 250 x 21.2 mm)

Method:

  • Mobile Phase: A gradient of methanol and water is typically effective for separating sterols.

  • Injection: Inject a concentrated aliquot of the reconstituted crude extract.

  • Fraction Collection: Collect fractions based on the elution profile monitored by a UV detector (monitoring at ~248-280 nm).

  • Purity Analysis: Analyze the collected fractions using analytical HPLC (Protocol 2.3) to identify the fraction(s) containing the highest purity of the target compound.

  • Pooling and Evaporation: Pool the pure fractions and evaporate the solvent to obtain the purified solid compound.

Quantification by Analytical HPLC-DAD

This protocol provides a validated method for the quantification of sterols, which can be optimized for this compound.

Objective: To quantify this compound in a sample.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV Detector

  • C18 Analytical Column (e.g., 5 µm, 250 x 4.6 mm)[5]

  • Column oven

Method:

  • Mobile Phase: Isocratic elution with 100% Methanol.[5] An alternative is a Methanol:Acetonitrile (80:20) mixture.[6]

  • Flow Rate: 1.0 - 1.5 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: Monitor at 280 nm (for general ergosterol-like structures) and scan for the specific maximum absorbance around 248 nm.[1][5]

  • Injection Volume: 10-20 µL.

  • Standard Curve Preparation: Prepare a series of calibration standards of the purified this compound (if available) or a related standard like ergosterol (e.g., 0.1 to 100 µg/mL).[7][8]

  • Quantification: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the unknown samples and determine their concentration by interpolating their peak areas from the curve.

Data Presentation

Analytical method validation is crucial for establishing a reliable standard. The following parameters should be determined and presented.

ParameterTypical Value (Ergosterol as proxy)Description
Linearity (r²) > 0.999The coefficient of determination for the calibration curve in the specified concentration range.[5][8]
Retention Time (tR) ~7.0 min (under specific conditions)The time at which the compound elutes from the HPLC column.[5]
Limit of Detection (LOD) 0.03 - 0.1 µg/mLThe lowest concentration of the analyte that can be reliably detected above the background noise.[5][9]
Limit of Quantification (LOQ) 0.095 - 0.5 µg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[5][9]
Recovery (%) 86 - 105%The percentage of the analyte recovered through the entire extraction and analytical process.[8]
Precision (RSD%) < 5%The relative standard deviation for repeated measurements (intraday and interday).[5]

Note: These values are based on published methods for ergosterol and should be experimentally determined and validated specifically for this compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis & Standardization A Fungal/Yeast Biomass B Saponification (Alcoholic KOH) A->B C Liquid-Liquid Extraction (n-Hexane) B->C D Crude Sterol Extract C->D E Analytical HPLC-DAD (Quantification) D->E F Characterization (LC-MS, NMR) D->F G Purity Assessment F->G H Analytical Standard G->H

Caption: Workflow for this compound Extraction and Standardization.

Potential Signaling Pathway Involvement

While the specific pathways for this compound are not fully elucidated, its parent compound, Cerevisterol, is known to inhibit NF-κB activation. Research also points to related sterols modulating the Nrf2/HO-1 and MAPK pathways.[1][10] The diagram below shows a simplified representation of these interconnected anti-inflammatory pathways that could be relevant for this compound.

G cluster_pathway Hypothesized Anti-inflammatory Signaling STIM Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway STIM->MAPK Activates IKK IKK Complex STIM->IKK Activates COMP This compound COMP->MAPK Inhibits COMP->IKK Inhibits NRF2 Nrf2 Activation COMP->NRF2 Activates NFKB NF-κB Activation MAPK->NFKB Activates IKK->NFKB Activates CYTO Pro-inflammatory Cytokines NFKB->CYTO Induces HO1 HO-1 Expression NRF2->HO1 Induces

Caption: Potential Anti-inflammatory Signaling Pathways for this compound.

References

Application of 6-Dehydrocerevisterol in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrocerevisterol, a naturally occurring sterol isolated from various fungal species, including Ganoderma lucidum, presents a unique chemical architecture characterized by a diene system and multiple hydroxyl groups. While its biological activities, such as antimicrobial and anti-inflammatory properties, have been noted, its application as a starting material or intermediate in the total synthesis of other natural products is not extensively documented in publicly available literature. This document aims to provide a comprehensive overview of the synthesis of this compound from a common precursor, ergosterol (B1671047), and to explore its potential, yet underexplored, applications in natural product synthesis based on its inherent chemical functionalities.

Synthesis of this compound from Ergosterol

The most plausible synthetic route to this compound involves the selective oxidation of the readily available and structurally related sterol, ergosterol. This transformation targets the introduction of hydroxyl groups at the C-5 and C-6 positions while retaining the C-3 hydroxyl group and the diene system. A common method to achieve this is through photosensitized oxidation to form an endoperoxide, followed by reduction.

Experimental Protocol: Synthesis of this compound via Ergosterol Peroxide

Materials:

Procedure:

  • Photosensitized Oxidation:

    • Dissolve ergosterol in a suitable solvent such as methanol in a reaction vessel.

    • Add a catalytic amount of a photosensitizer, like Eosin Y.

    • Bubble a slow stream of oxygen gas through the solution.

    • Irradiate the reaction mixture with a visible light source while maintaining a constant temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the ergosterol is consumed. The primary product formed is ergosterol peroxide.

  • Reduction of Ergosterol Peroxide:

    • Once the formation of ergosterol peroxide is complete, carefully add a reducing agent to the reaction mixture. The choice of reducing agent can influence the stereochemical outcome and yield. For instance, reduction with thiourea or sodium sulfite is a common method.

    • Stir the reaction mixture at room temperature until the peroxide is fully reduced, as monitored by TLC.

    • Quench the reaction appropriately depending on the reducing agent used.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane to isolate this compound.

Expected Yield:

The overall yield for this two-step process can vary depending on the specific reaction conditions and the reducing agent employed. Yields for similar transformations of ergosterol are reported in the range of 50-70%.

StepReactantsKey ConditionsProductTypical Yield (%)
Photosensitized OxidationErgosterol, O₂, Eosin YVisible light, MethanolErgosterol Peroxide>90
ReductionErgosterol Peroxide, Reducing Agent (e.g., Thiourea)Room temperatureThis compound55-80
Overall ~50-70

Potential Applications in Natural Product Synthesis

The functional groups present in this compound, namely the three hydroxyl groups and the conjugated diene system, offer a range of possibilities for its use as a chiral building block in the synthesis of other complex natural products.

As a Chiral Scaffold

The rigid tetracyclic core of this compound, adorned with multiple stereocenters, makes it an attractive starting point for the synthesis of other steroids or polycyclic natural products. The existing stereochemistry can be used to direct the formation of new stereocenters.

Transformations of the Hydroxyl Groups

The three hydroxyl groups at C-3, C-5, and C-6 can be selectively protected and functionalized. For example, selective protection of the C-3 and C-5 hydroxyls would allow for the modification of the C-6 hydroxyl group, and vice-versa. These hydroxyls can be converted into ketones, ethers, esters, or eliminated to introduce new double bonds, paving the way for a variety of synthetic transformations.

Reactions of the Diene System

The conjugated diene in the B-ring of this compound is a versatile functional group for various cycloaddition reactions.

  • Diels-Alder Reaction: The diene can react with a range of dienophiles to construct new six-membered rings, leading to the synthesis of complex polycyclic systems. This approach could be valuable for accessing natural products with intricate bridged or fused ring structures.

  • [2+2] Cycloaddition: Photochemical [2+2] cycloaddition reactions with alkenes could be employed to form cyclobutane (B1203170) rings, which are present in some natural products and can serve as intermediates for further transformations.

Proposed Synthetic Workflow

G cluster_synthesis Synthesis cluster_applications Potential Synthetic Applications Ergosterol Ergosterol Ergosterol_Peroxide Ergosterol Peroxide Ergosterol->Ergosterol_Peroxide O₂, hv, Eosin Y Six_Dehydrocerevisterol This compound Ergosterol_Peroxide->Six_Dehydrocerevisterol Reduction Selective_Protection Selective Protection Six_Dehydrocerevisterol->Selective_Protection Diels_Alder Diels-Alder Reaction Six_Dehydrocerevisterol->Diels_Alder Other_Cycloadditions Other Cycloadditions Six_Dehydrocerevisterol->Other_Cycloadditions Functionalization Hydroxyl Group Functionalization Selective_Protection->Functionalization Further Synthetic Intermediates Further Synthetic Intermediates Functionalization->Further Synthetic Intermediates Complex Polycyclic Products Complex Polycyclic Products Diels_Alder->Complex Polycyclic Products Novel Ring Systems Novel Ring Systems Other_Cycloadditions->Novel Ring Systems

Caption: Synthetic pathway to this compound and its potential applications.

Signaling Pathways and Logical Relationships

The potential of this compound as a precursor for bioactive molecules can be conceptualized through a logical workflow that starts from its synthesis and branches into various synthetic possibilities.

logical_workflow cluster_precursor Precursor Availability cluster_synthesis Synthesis of Key Intermediate cluster_functionalization Functional Group Manipulation cluster_products Target Natural Product Classes Ergosterol Ergosterol (Abundant Natural Product) Six_Dehydro This compound Ergosterol->Six_Dehydro Oxidation/ Reduction Hydroxyl_Chem Hydroxyl Group Chemistry Six_Dehydro->Hydroxyl_Chem Diene_Chem Diene Chemistry Six_Dehydro->Diene_Chem Steroids Novel Steroids Hydroxyl_Chem->Steroids Derivatization Polycyclics Complex Polycyclics Diene_Chem->Polycyclics Diels-Alder Bridged_Systems Bridged Ring Systems Diene_Chem->Bridged_Systems Cycloadditions

Caption: Logical workflow for the synthetic utilization of this compound.

Conclusion and Future Outlook

While this compound has not yet been established as a common starting material in natural product synthesis, its structural features suggest significant untapped potential. The synthetic accessibility from ergosterol, a readily available natural product, makes it an attractive chiral synthon. Future research into the selective transformations of its hydroxyl groups and the exploration of cycloaddition reactions with its diene system could unlock novel synthetic routes to a variety of complex and potentially bioactive molecules. The protocols and potential applications outlined in this document are intended to serve as a foundation for researchers to explore the synthetic utility of this interesting natural product.

Scaling Up the Purification of 6-Dehydrocerevisterol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the purification of 6-Dehydrocerevisterol, a sterol isolated from the medicinal mushroom Ganoderma lucidum.

Application Notes

This compound is a fungal sterol with potential therapeutic applications. Efficient purification of this compound is crucial for further research and development. This document outlines a scalable purification strategy, from initial extraction to final polishing, based on established methods for fungal sterols. The protocol is designed to be adaptable for various scales of production, from laboratory research to pilot-plant levels.

The purification process involves a multi-step approach commencing with the extraction of total lipids from Ganoderma lucidum mycelia or fruiting bodies, followed by saponification to release free sterols. Subsequent chromatographic steps are employed to isolate and purify this compound to a high degree of homogeneity. The scalability of each step is discussed, with considerations for maintaining resolution and yield.

Experimental Protocols

Protocol 1: Extraction and Saponification of Crude Sterols from Ganoderma lucidum

This protocol describes the initial extraction of lipids and the subsequent saponification to obtain a crude sterol mixture.

Materials:

  • Dried and powdered Ganoderma lucidum mycelia or fruiting bodies

  • Ethanol (B145695) (95%)

  • Petroleum ether

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • Rotary evaporator

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Extraction:

    • Suspend the powdered Ganoderma lucidum (1 kg) in 95% ethanol (5 L).

    • Reflux the mixture for 4 hours.

    • Filter the extract and collect the filtrate.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Saponification:

    • Dissolve the crude extract in a 10% (w/v) solution of KOH in 80% ethanol.

    • Reflux the mixture for 2 hours to saponify the lipids.

    • After cooling, add an equal volume of deionized water to the mixture.

  • Crude Sterol Extraction:

    • Transfer the saponified mixture to a separatory funnel.

    • Extract the non-saponifiable fraction (containing sterols) three times with an equal volume of petroleum ether.

    • Combine the petroleum ether fractions and wash with deionized water until the washings are neutral.

    • Dry the petroleum ether layer over anhydrous sodium sulfate.

    • Evaporate the petroleum ether under reduced pressure to yield the crude sterol extract.

Protocol 2: Silica (B1680970) Gel Column Chromatography for Initial Purification

This protocol details the initial separation of the crude sterol extract using silica gel chromatography.

Materials:

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and pour it into the chromatography column.

    • Allow the silica gel to settle, and then drain the excess hexane.

    • Equilibrate the column by passing 2-3 column volumes of hexane.

  • Sample Loading:

    • Dissolve the crude sterol extract in a minimal amount of hexane.

    • Load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing ethyl acetate in hexane. Start with 100% hexane and gradually increase the concentration of ethyl acetate.

    • Collect fractions of a defined volume using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound.

    • Pool the fractions containing the target compound.

    • Evaporate the solvent to obtain a partially purified sterol fraction.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

This protocol describes the final purification of this compound using preparative reversed-phase HPLC.

Materials:

  • Partially purified sterol fraction

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Preparative C18 HPLC column

  • Prep-HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified sterol fraction in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatography:

    • Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 85% methanol in water).

    • Inject the sample onto the column.

    • Elute with an isocratic or gradient mobile phase of methanol/acetonitrile and water. The exact conditions should be optimized based on analytical HPLC.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection and Analysis:

    • Collect the peak corresponding to this compound.

    • Analyze the purity of the collected fraction by analytical HPLC.

    • Pool the pure fractions and evaporate the solvent to obtain pure this compound.

Data Presentation

Table 1: Summary of Purification Parameters for this compound at Different Scales.

ParameterLaboratory Scale (1 kg Biomass)Pilot Scale (10 kg Biomass)
Extraction
Solvent Volume15 L (3 x 5 L)150 L (3 x 50 L)
Crude Extract Yield (approx.)50 - 70 g500 - 700 g
Silica Gel Chromatography
Column Dimensions (D x L)5 cm x 50 cm15 cm x 100 cm
Silica Gel Amount500 g5 kg
Elution Volume (approx.)5 L50 L
Partially Purified Yield (approx.)5 - 10 g50 - 100 g
Purity (approx.)60 - 70%60 - 70%
Preparative HPLC
Column Dimensions (D x L)2 cm x 25 cm5 cm x 50 cm
Sample Load per Injection100 - 200 mg1 - 2 g
Final Yield (approx.)100 - 300 mg1 - 3 g
Final Purity>98%>98%

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Saponification cluster_purification Purification cluster_analysis Analysis start Ganoderma lucidum Biomass extraction Ethanol Reflux Extraction start->extraction saponification KOH Saponification extraction->saponification crude_sterols Crude Sterol Extract saponification->crude_sterols silica_gel Silica Gel Column Chromatography crude_sterols->silica_gel partially_pure Partially Purified this compound silica_gel->partially_pure tlc TLC Analysis silica_gel->tlc prep_hplc Preparative HPLC (C18) partially_pure->prep_hplc pure_compound >98% Pure this compound prep_hplc->pure_compound hplc_analysis Analytical HPLC prep_hplc->hplc_analysis further_research further_research pure_compound->further_research Characterization & Bioassays

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_stimulus Stimulus cluster_cell Microglial Cell cluster_outcome Outcome lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 Activates nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_pathway->pro_inflammatory Induces inflammation_reduction Reduction of Neuroinflammation dehydrocerevisterol This compound dehydrocerevisterol->inhibition inhibition->nfkb_pathway

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Dehydrocerevisterol is a sterol compound of interest for its potential therapeutic properties, including anticancer effects. The evaluation of its cytotoxic potential against various cell lines is a critical first step in the drug discovery process. These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell viability by measuring the metabolic activity of living cells. The protocol is designed to be a comprehensive guide for researchers, offering a step-by-step methodology, data presentation guidelines, and visual representations of the experimental workflow and potential signaling pathways.

Data Presentation: Cytotoxicity of Sterol-Related Compounds

While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic effects of other sterol-like compounds on various cancer cell lines, providing a comparative reference.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
(2R/S)-6-(3,3-diethylallyl)naringeninHeLaMTT7212.0[1]
HesperidinHeLaMTT72239.2[2]
Roseoside AHeLaMTTNot Specified20 µg/mL
7-O-methylmearnsitrinHeLaMTTNot Specified22 µg/mL[3]
GoniothalaminSaos-2MTT72<5 µg/mL[4]
GoniothalaminMCF-7MTT72<5 µg/mL[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the procedure for determining the cytotoxicity of this compound in a 96-well plate format.

Materials and Reagents
  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

  • Multichannel pipette

Procedure
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell seeding, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of this compound to the respective wells.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the test compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[2]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Cell Viability Calculation: Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve. The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined from this curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound dilutions treatment Treat cells with compound (24-72h incubation) add_mtt Add MTT solution (4h incubation) treatment->add_mtt solubilization Add solubilization solution (e.g., DMSO) add_mtt->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathway for Apoptosis Induction

The cytotoxic effects of many sterol-like compounds are mediated through the induction of apoptosis. While the specific pathway for this compound is yet to be fully elucidated, a common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway Generalized Apoptosis Signaling Pathway cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound This compound bax Bax (Pro-apoptotic) compound->bax activates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits mito_perm Mitochondrial Outer Membrane Permeabilization bax->mito_perm bcl2->mito_perm cyto_c Cytochrome c release mito_perm->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: 6-Dehydrocerevisterol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Dehydrocerevisterol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from fungal sources, primarily Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound?

The yield of this compound is influenced by several factors throughout the extraction and purification process. Key factors include the quality of the raw material, the choice of extraction solvent and method, temperature, and extraction time.[1] For instance, the particle size of the fungal biomass can significantly impact extraction efficiency by altering the surface area available for solvent interaction.[2] Pre-extraction processing, such as drying methods, can also play a pivotal role in the final yield.

Q2: Which extraction method is recommended for optimal this compound yield?

Saponification is a widely used and effective method for extracting fungal sterols like this compound.[3] This process involves hydrolyzing esterified sterols using a strong base, such as potassium hydroxide (B78521) (KOH), in an alcoholic solution, which allows for the quantification of total sterols.[4] Following saponification, a liquid-liquid extraction with a non-polar solvent like n-hexane or petroleum ether is typically performed to isolate the unsaponifiable fraction containing the sterols.[4][5] Alternative methods include heat-assisted extraction (HAE) and solvent extractions using chloroform (B151607) or methanol (B129727).[1][2]

Q3: How can I minimize the degradation of this compound during extraction?

This compound, like other sterols with conjugated double bonds, is susceptible to degradation by heat, light, and oxidation. To minimize degradation, it is crucial to handle samples in a manner that limits exposure to these elements. For example, storing samples in methanol and minimizing pre-extraction treatments like oven-drying can help preserve the integrity of the sterol.[6] When performing saponification at elevated temperatures, it's important to control the duration of heating to prevent the loss of heat-sensitive compounds.[3] Storing extracts in amber vials at low temperatures (e.g., 4°C) can also enhance stability.[7]

Q4: What is the most effective technique for purifying the final this compound extract?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for the final purification and quantification of this compound.[5] Normal-phase HPLC with a silica (B1680970) column is often employed. For initial cleanup of the extract, Solid-Phase Extraction (SPE) can be a valuable step to remove interfering impurities prior to HPLC analysis.[4]

Troubleshooting Guides

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Step
Incomplete Cell Lysis Ensure adequate disruption of the fungal cell wall. Consider mechanical methods like bead beating or enzymatic lysis prior to solvent extraction.
Suboptimal Extraction Solvent The choice of solvent is critical. For saponified samples, n-hexane or petroleum ether are effective.[4][5] For direct solvent extraction, chloroform-based methods have shown higher yields compared to methanol alone.[2]
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature. For heat-assisted extraction of ergosterol (B1671047) from Pleurotus mushrooms, optimal conditions were found to be around 54-62°C for 150 minutes.[1][8]
Poor Quality of Starting Material The concentration of sterols can vary depending on the fungal strain and growth conditions. Ensure the starting biomass is of high quality and has been stored properly (e.g., frozen) to prevent degradation.[9]
Losses During Partitioning Insufficient mixing during the liquid-liquid extraction step after saponification can lead to significant losses of the target compound.[6]
Issue 2: Co-extraction of Impurities
Potential Cause Troubleshooting Step
Broad Solvent Specificity Solvents may co-extract other lipids and cellular components. Incorporate a purification step like Solid-Phase Extraction (SPE) to remove these impurities before final analysis.[4]
Incomplete Saponification If saponification is incomplete, fatty acid esters may remain, leading to a more complex extract. Ensure complete saponification by optimizing KOH concentration and reaction time.
Carryover of Polar Compounds During liquid-liquid extraction, ensure complete separation of the aqueous and organic phases to prevent the carryover of water-soluble impurities. Washing the organic extract with acidified water can help remove residual base and polar compounds.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies on ergosterol extraction, which can serve as a valuable reference for optimizing this compound extraction.

Table 1: Optimal Conditions for Heat-Assisted Extraction (HAE) of Ergosterol from Pleurotus Mushrooms

Mushroom SpeciesOptimal Temperature (°C)Optimal Time (min)Predicted Yield (%)Predicted Ergosterol Purity (mg/g of residue)Predicted Ergosterol Content (mg/100g dw)
P. ostreatus54.31507.2533.32244.25
P. eryngii61.81508.0243.63360.58
Source: Adapted from a study on optimizing ergosterol extraction using response surface methodology.[1]

Experimental Protocols

Protocol 1: Saponification and Liquid-Liquid Extraction

This protocol is a modified method for the extraction of total sterols from fungal biomass.

Materials:

  • Fungal biomass (lyophilized or fresh frozen)

  • Methanol

  • Ethanol

  • Potassium hydroxide (KOH)

  • Pyrogallol (B1678534) (antioxidant)

  • n-Hexane or Petroleum Ether

  • Deionized water

  • Sulfuric acid (for acidified water)

Procedure:

  • Weigh approximately 15 g of the fungal meal into a reflux flask.

  • Add 45 mL of methanol, 15 mL of ethanol, 6 g of KOH, and 60 µL of 10% pyrogallol in methanol.[4]

  • Reflux the mixture for 30 minutes at 80°C with constant stirring.[4]

  • Cool the mixture to room temperature (approximately 20°C).[4]

  • Liquid-Liquid Extraction (LLE):

    • Transfer 15 mL of the saponified mixture to a separatory funnel.

    • Perform two successive extractions with 30 mL of petroleum ether each.[4]

    • Wash the combined petroleum ether extracts twice with acidified water (pH ~1, prepared by adding 2 mL of 95% H₂SO₄ to 1 L of distilled water).[4]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen in the dark.[4]

  • Re-dissolve the dry residue in a known volume of an appropriate solvent (e.g., dichloromethane (B109758) or mobile phase) for HPLC analysis.[4]

Visualizations

Experimental Workflow: Saponification and LLE

ExtractionWorkflow cluster_start Sample Preparation cluster_sapon Saponification cluster_lle Liquid-Liquid Extraction cluster_final Final Steps Start Fungal Biomass Sapon Add Methanol, Ethanol, KOH, Pyrogallol Start->Sapon Reflux Reflux at 80°C for 30 min Sapon->Reflux LLE Extract with Petroleum Ether (x2) Reflux->LLE Wash Wash with Acidified Water (x2) LLE->Wash Evap Evaporate Solvent Wash->Evap Dissolve Re-dissolve Residue Evap->Dissolve End HPLC Analysis Dissolve->End

A generalized workflow for this compound extraction.

Troubleshooting Logic for Low Yield

Troubleshooting cluster_extraction Extraction Parameters cluster_sample Sample Integrity Start Low this compound Yield CheckSolvent Is the extraction solvent optimal? Start->CheckSolvent OptimizeSolvent Test alternative solvents (e.g., chloroform) CheckSolvent->OptimizeSolvent No CheckTimeTemp Are time and temperature optimized? CheckSolvent->CheckTimeTemp Yes OptimizeSolvent->CheckTimeTemp OptimizeTimeTemp Perform a time-course and temperature optimization study CheckTimeTemp->OptimizeTimeTemp No CheckLysis Is cell lysis complete? CheckTimeTemp->CheckLysis Yes OptimizeTimeTemp->CheckLysis ImproveLysis Incorporate mechanical or enzymatic lysis CheckLysis->ImproveLysis No CheckStorage Was the starting material stored properly? CheckLysis->CheckStorage Yes ImproveLysis->CheckStorage ImproveStorage Store biomass frozen; avoid oven-drying CheckStorage->ImproveStorage No End Re-evaluate Yield CheckStorage->End Yes ImproveStorage->End

A decision tree for troubleshooting low extraction yields.

References

overcoming 6-Dehydrocerevisterol solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Dehydrocerevisterol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro experiments, with a primary focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a steroid that has been isolated from the fruit body of the medicinal mushroom Ganoderma lucidum.[1] Steroids and triterpenoids from Ganoderma lucidum are known to possess a range of biological activities, including anti-inflammatory and anti-complement properties.[2][3] While the specific activities of this compound are not as extensively documented as other compounds from this mushroom, related molecules like Cerevisterol have demonstrated significant anti-inflammatory effects.[4][5]

Q2: What is the best solvent for dissolving this compound for in vitro studies?

Due to its steroidal structure, this compound is a hydrophobic compound and is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). Ethanol can also be used, but DMSO is generally more effective for achieving higher stock concentrations.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, as it can have direct biological effects and induce toxicity. A general recommendation is to keep the final DMSO concentration at or below 0.1% (v/v). However, the sensitivity to DMSO is highly cell-line specific. It is best practice to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration. Some robust cell lines may tolerate up to 0.5%, but this should be verified.

Q4: I observed a precipitate when I added my this compound stock solution to the cell culture medium. What should I do?

Precipitation, often called "crashing out," is a common issue when adding a concentrated DMSO stock of a hydrophobic compound to an aqueous medium. Please refer to our detailed Troubleshooting Guide below for a step-by-step approach to resolving this issue.

Data Presentation

SolventSolubility ClassificationRecommended UseMaximum Final Concentration in Medium
DMSO HighPrimary solvent for preparing stock solutions≤ 0.1% (v/v) (verify for your cell line)
Ethanol (100%) Moderate to HighAlternative for stock solutions≤ 0.1% (v/v) (verify for your cell line)
Methanol ModerateNot recommended for live-cell assaysN/A
PBS / Culture Media Very Low / InsolubleFinal dilution vehicle (with care)N/A

Troubleshooting Guides

Issue: Precipitation of this compound in Cell Culture Medium

This guide will help you troubleshoot and prevent the formation of a precipitate when preparing your working solution of this compound.

G start Precipitate Observed in Medium check_stock Is the stock solution clear? start->check_stock stock_issue Stock not fully dissolved. Return to Protocol 1 and ensure complete dissolution (sonicate/warm). check_stock->stock_issue No check_dilution How was the working solution prepared? check_stock->check_dilution Yes direct_dilution Direct dilution of concentrated stock into medium. check_dilution->direct_dilution stepwise_dilution Stepwise/serial dilution. check_dilution->stepwise_dilution solution1 High local concentration causes 'crashing out'. Solution: Use stepwise dilution (Protocol 2). Add diluted stock dropwise to warmed, vortexing medium. direct_dilution->solution1 check_concentration Is the final concentration too high? stepwise_dilution->check_concentration conc_high Yes, exceeds aqueous solubility. check_concentration->conc_high conc_ok No, concentration is low. check_concentration->conc_ok solution2 Determine max soluble concentration (Protocol 3). Lower the final working concentration. conc_high->solution2 check_temp Was the medium pre-warmed to 37°C? conc_ok->check_temp temp_cold No. check_temp->temp_cold temp_warm Yes. check_temp->temp_warm solution3 Low temperatures decrease solubility. Solution: Always use pre-warmed medium. temp_cold->solution3 final_check If precipitation persists, consider alternative formulation strategies (e.g., use of pluronic surfactants). temp_warm->final_check

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound: ~412.67 g/mol ).

  • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Gentle warming of the solution to 37°C can also aid dissolution.

  • Once fully dissolved, the stock solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol describes the preparation of a final 10 µM working solution from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

G cluster_0 Step 1: High-Concentration Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution stock 10 mM Stock in 100% DMSO intermediate 100 µM Intermediate Stock in pre-warmed medium (1:100 dilution) stock->intermediate Dilute 10 µL stock into 990 µL medium working 10 µM Working Solution in pre-warmed medium (1:10 dilution) Final DMSO: 0.1% intermediate->working Add 1 mL intermediate to 9 mL medium

Caption: Workflow for preparing a working solution.

Procedure:

  • Thaw the 10 mM stock solution of this compound.

  • Pre-warm your complete cell culture medium to 37°C.

  • Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium. Mix gently by pipetting.

  • Final Working Solution: Prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium.

  • This two-step dilution process minimizes the solvent shock and reduces the likelihood of precipitation. The final DMSO concentration in the working solution will be 0.1%.

Protocol 3: Determining Maximum Soluble Concentration

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • Prepare a serial dilution of your this compound stock solution in pre-warmed medium in a 96-well plate. Aim for a range of concentrations above and below your intended working concentration (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

  • Include a vehicle control (medium with the highest corresponding DMSO concentration).

  • Visual Assessment: Incubate the plate at 37°C and 5% CO₂. Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • The highest concentration that remains clear (visually and by absorbance) is your maximum working soluble concentration under these conditions.

Hypothesized Signaling Pathway

Disclaimer: The specific signaling pathway for this compound has not been fully elucidated. However, based on the known anti-inflammatory mechanisms of the structurally similar steroid Cerevisterol (CRVS) , we can hypothesize a potential pathway.[4][5] CRVS has been shown to suppress inflammation in macrophages by inhibiting the MAPK/NF-κB/AP-1 pathways and activating the Nrf2/HO-1 antioxidant response.

G cluster_nucleus Inside Nucleus lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk ikb IκBα tlr4->ikb P ap1 AP-1 mapk->ap1 P ap1_n AP-1 ap1->ap1_n nfkb NF-κB ikb->nfkb Releases nfkb_n NF-κB nfkb->nfkb_n nucleus Nucleus genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) inflammation Inflammation genes->inflammation dehydro This compound (Hypothesized) dehydro->mapk dehydro->ikb Inhibits Phosphorylation keap1 Keap1 dehydro->keap1 nrf2 Nrf2 keap1->nrf2 Inhibits nrf2_n Nrf2 nrf2->nrf2_n ho1 HO-1 antioxidant Antioxidant Response ho1->antioxidant antioxidant->inflammation ap1_n->genes nfkb_n->genes nrf2_n->ho1

Caption: Hypothesized anti-inflammatory signaling pathway.

References

optimizing HPLC separation of 6-Dehydrocerevisterol from isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Sterol Separations

Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-Dehydrocerevisterol and other challenging sterol isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the HPLC separation of this compound and its isomers so challenging?

The separation of sterol isomers is inherently difficult due to their high degree of structural similarity.[1] Isomers often share the same molecular weight and similar physicochemical properties, leading to nearly identical retention times on standard HPLC columns.[1] Molecules like this compound and its isomers may only differ by the position of a double bond or the stereochemistry of a functional group, which presents a significant analytical challenge.[1]

Q2: My current C18 column provides poor resolution for my sterol isomers. What is the most effective alternative?

For separating hydrophobic, structurally related isomers like sterols, a C30 stationary phase is highly recommended and often superior to a standard C18 column.[2][3] C30 columns exhibit greater "shape selectivity," which is the ability to distinguish between analytes based on subtle differences in their three-dimensional structure.[2][3][4] This property is crucial for resolving closely related isomers that are not separable on a C18 phase.[4][5]

Q3: How does a C30 column achieve better separation of isomers compared to a C18 column?

The longer alkyl chains of a C30 phase provide a more ordered, rigid structure compared to the more flexible C18 chains. This ordered environment enhances interactions with rigid, planar molecules like sterols, allowing the stationary phase to better differentiate between isomers based on their shape. This increased shape selectivity is the primary reason for the improved resolution of compounds like carotenoids, tocopherols (B72186), and other steroids.[2][3]

Q4: What is a good starting point for mobile phase selection when separating sterol isomers?

A common starting point for reversed-phase separation of sterols is a mobile phase consisting of methanol (B129727) or a mixture of methanol and other organic solvents.[6][7] For complex isomer separations on a C30 column, adding a solvent like methyl tert-butyl ether (TBME) to methanol (e.g., 95:5 v/v) has been shown to significantly enhance the resolution of tocopherol isomers and can be an effective strategy for other sterols.[8][9] While acetonitrile (B52724) is a common reversed-phase solvent, it has been observed to decrease signal intensity for some sterols in LC-MS applications.[6]

Troubleshooting Guide: Common Separation Issues

Problem: My chromatogram shows a single broad peak or co-eluting shoulder peaks for this compound and its isomers.

This is a classic co-elution problem, indicating that the current method lacks the necessary selectivity.[1]

  • Solution 1: Switch to a High Shape-Selectivity Column. If you are using a C18 column, it may not be capable of resolving the isomers.[5] Switch to a C30 column to leverage its superior shape selectivity for hydrophobic isomers.[2][4] Other phases with alternative selectivities, such as biphenyl (B1667301) columns, can also be effective for separating steroid panels.[10]

  • Solution 2: Optimize the Mobile Phase. Fine-tune the mobile phase composition.[11] If using pure methanol, try incorporating a small percentage of a different organic solvent like methyl tert-butyl ether (TBME) to alter selectivity.[8] For reversed-phase systems, weakening the mobile phase (increasing the aqueous component) can increase retention and may improve separation, but solubility can be an issue for sterols.[1][12]

  • Solution 3: Adjust the Column Temperature. Temperature can affect selectivity. Lowering the column temperature can sometimes enhance the subtle molecular interactions that govern isomeric separation, leading to better resolution.[1][5] Experiment with temperatures between 10°C and 40°C.[4][13]

  • Solution 4: Reduce the Flow Rate. Decreasing the flow rate increases the time analytes spend interacting with the stationary phase, which can improve resolution, although it will lengthen the run time.[14]

Below is a decision tree to guide your troubleshooting process for poor peak resolution.

G cluster_troubleshooting Troubleshooting: Poor Isomer Resolution start Problem: Poor or No Separation of Isomer Peaks check_column Are you using a standard C18 column? start->check_column sol_c30 Action: Switch to a C30 Column (High Shape Selectivity) check_column->sol_c30  Yes   optimize_mp Optimize Mobile Phase check_column->optimize_mp  No   sol_c30->optimize_mp sol_mp Action: Introduce a modifier (e.g., TBME) or try a different organic solvent (e.g., Methanol vs. Acetonitrile) optimize_mp->sol_mp  Adjust   optimize_temp Adjust Temperature optimize_mp->optimize_temp  No Change sol_mp->optimize_temp sol_temp Action: Lower the temperature (e.g., try 15°C, 20°C, 30°C) optimize_temp->sol_temp  Adjust   optimize_flow Reduce Flow Rate optimize_temp->optimize_flow  No Change sol_temp->optimize_flow sol_flow Action: Decrease flow rate (e.g., from 1.0 mL/min to 0.75 mL/min) optimize_flow->sol_flow  Adjust final_check Evaluate Resolution. Still unresolved? optimize_flow->final_check  No Change sol_flow->final_check consider_sfc Consider Alternative Technique: Supercritical Fluid Chromatography (SFC) final_check->consider_sfc Yes

Caption: Troubleshooting decision tree for resolving co-eluting sterol isomers.

Data Presentation

Table 1: Comparison of Stationary Phases for Sterol Isomer Separation
FeatureC18 ColumnC30 ColumnRationale for Sterol Analysis
Primary Mechanism Hydrophobic InteractionHydrophobic Interaction & Shape SelectivityThe addition of shape selectivity is critical for distinguishing between structurally similar isomers.[2][3]
Isomer Resolution Often insufficient for positional or geometric isomers.[5]Superior resolution for hydrophobic, long-chain structural isomers.[2][4]C30 provides the necessary resolving power that C18 lacks for these challenging separations.[5]
Typical Analytes General-purpose for a wide range of small molecules.Steroids, Carotenoids, Tocopherols, Fatty Acids.[3]Ideal for the specific chemical class to which this compound belongs.
Mobile Phase Highly compatible with standard reversed-phase solvents.Fully compatible with aqueous and purely organic mobile phases.[2][7]Offers flexibility in method development.

Experimental Protocols

Recommended Protocol: HPLC Method for Separation of Sterol Isomers

This protocol provides a robust starting point for developing a separation method for this compound and its isomers. Optimization will likely be required.

1. Sample Preparation:

  • Dissolve the sterol extract in a solvent compatible with the initial mobile phase conditions (e.g., isopropanol (B130326) or methanol/acetonitrile mixture).

  • Ensure the final sample solvent is not significantly stronger than the mobile phase to avoid peak distortion.[15]

  • Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.

2. HPLC System and Column:

  • HPLC System: Any standard HPLC or UHPLC system.

  • Column: A C30 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size) is strongly recommended.[2][3]

  • Column Temperature: 20°C. Lower temperatures can improve isomer resolution.[5]

3. Mobile Phase and Gradient:

  • Mobile Phase A: Methanol

  • Mobile Phase B: Methyl Tert-Butyl Ether (TBME)

  • Gradient Program:

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.751000
5.00.75955
20.00.75955
22.00.751000
30.00.751000

This gradient is adapted from methods shown to be effective for tocopherol isomers and serves as a starting point.[8][9]

4. Detection:

  • Detector: UV-Vis or Photodiode Array (PDA) Detector.

  • Wavelength: Sterols typically have poor UV absorbance.[12] Monitor in the low UV range (e.g., 205-220 nm). A PDA detector is useful for identifying the optimal wavelength.

  • Injection Volume: 10 µL.

Below is a diagram illustrating the general workflow for developing and optimizing an HPLC method for this application.

G cluster_workflow HPLC Method Development Workflow for Sterol Isomers node_start 1. Define Goal: Separate this compound from its isomers node_column 2. Select Column: Choose high shape-selectivity (C30 recommended) node_start->node_column node_mobile 3. Select Initial Mobile Phase: Methanol-based system. Consider modifiers (TBME). node_column->node_mobile node_run 4. Perform Initial Isocratic/Gradient Run node_mobile->node_run node_eval 5. Evaluate Chromatogram: Assess resolution, peak shape, and retention time. node_run->node_eval node_optimize 6. Optimize Parameters node_eval->node_optimize Resolution < 1.5 node_validate 7. Validate Method: Check for robustness, reproducibility, and sensitivity. node_eval->node_validate Resolution > 1.5 node_optimize->node_run Iterate: Adjust Gradient, Temperature, Flow Rate

Caption: Logical workflow for HPLC method development for separating sterol isomers.

References

preventing degradation of 6-Dehydrocerevisterol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Dehydrocerevisterol during storage.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during your experiments with this compound, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: My recent batch of this compound shows impurities in the chromatogram that were not present initially. What could be the cause?

A1: The appearance of new peaks in your chromatogram likely indicates degradation of this compound. The most common causes are exposure to light, oxygen, and elevated temperatures. This compound, being a sterol with a conjugated diene system, is susceptible to photo-oxidation and thermal degradation. Review your storage and handling procedures to ensure the compound is protected from these elements.

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[1] Inert gas blanketing (e.g., with argon or nitrogen) is also recommended to minimize oxidative degradation. A typical Certificate of Analysis for a similar sterol, ergosterol (B1671047), recommends storage at 2-8°C, away from strong light and heat.[1]

Q3: I suspect my this compound has degraded. What are the likely degradation products I should be looking for?

A3: Based on the degradation pathways of similar sterols like ergosterol and 7-dehydrocholesterol (B119134), the primary degradation products of this compound are likely to be oxides. These can include endoperoxides, epoxides, and ketone derivatives formed through oxidation of the sterol's B-ring and side chain.[2][3] Under UV light exposure, isomerization and cleavage of the B-ring can also occur.[4][5][6]

Q4: Can I store this compound in solution? If so, what is the best solvent and what are the recommended storage conditions?

A4: While storing this compound in its solid form is ideal, solutions can be prepared for immediate use. If short-term storage in solution is necessary, use a high-purity, degassed solvent such as ethanol (B145695) or methanol (B129727). Store the solution at -20°C or lower, in an amber vial with a tightly sealed cap, and blanketed with an inert gas. It is crucial to minimize the storage time in solution to prevent solvent-mediated degradation.

Q5: How can I assess the stability of my this compound sample?

A5: To assess the stability, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, and light) and analyzing the resulting samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9][10] By comparing the chromatograms of the stressed samples to a control sample, you can identify and quantify any degradation products.

Quantitative Data Summary

The following tables summarize the recommended storage conditions and a typical protocol for forced degradation studies to assess the stability of this compound.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Lower temperatures slow down the rate of chemical degradation.[11]
Light Protect from light (store in amber vials or in the dark)This compound is photosensitive and can undergo photodegradation upon exposure to UV light.[12][13]
Atmosphere Store under an inert gas (e.g., argon, nitrogen)Minimizes exposure to oxygen, thereby preventing oxidative degradation.[14]
Container Tightly sealed, non-reactive container (e.g., glass)Prevents contamination and exposure to moisture and air.
Form Solid (crystalline powder)More stable than in solution.

Table 2: Typical Forced Degradation Study Conditions for this compound

Stress ConditionReagent/ConditionDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl24 - 48 hoursPotential for hydrolysis of any ester linkages if present as a derivative.
Base Hydrolysis 0.1 M NaOH24 - 48 hoursSimilar to acid hydrolysis, targeting ester linkages.
Oxidation 3% H₂O₂24 hoursFormation of oxides (endoperoxides, epoxides, ketones).[2]
Thermal Degradation 60°C48 - 72 hoursAcceleration of oxidative and other thermal degradation pathways.
Photodegradation UV light (254 nm and 365 nm)24 - 48 hoursIsomerization and cleavage of the B-ring.[4][6][15]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Thermostatic oven

  • UV light chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at room temperature for 24 and 48 hours.

    • After incubation, neutralize the solution with 0.1 M NaOH and dilute with methanol to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 24 and 48 hours.

    • After incubation, neutralize the solution with 0.1 M HCl and dilute with methanol to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute the solution with methanol to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Transfer 10 mg of solid this compound into a glass vial.

    • Place the vial in a thermostatic oven at 60°C for 48 and 72 hours.

    • After exposure, dissolve the sample in methanol to a concentration of 100 µg/mL.

  • Photodegradation:

    • Spread a thin layer of solid this compound in a petri dish.

    • Expose the sample to UV light (254 nm and 365 nm) in a photostability chamber for 24 and 48 hours.

    • After exposure, dissolve the sample in methanol to a concentration of 100 µg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution with methanol to 100 µg/mL without subjecting it to any stress.

  • HPLC Analysis:

    • Analyze all the prepared samples (stressed and control) by HPLC.

    • Mobile Phase: Isocratic elution with Methanol:Water (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 282 nm (based on the characteristic absorbance of the conjugated diene system in similar sterols).[16]

    • Injection Volume: 20 µL.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Calculate the percentage of degradation for each stress condition.

Protocol 2: Quantification of this compound and its Degradation Products by HPLC

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution can be optimized to achieve better separation of degradation products. For example, a gradient of methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Detector: Diode Array Detector (DAD) or UV detector set at 282 nm.

  • Standard Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the samples from the forced degradation study (or any other stability study) into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples using the calibration curve. The percentage of degradation can be calculated as follows:

    % Degradation = [(Initial Concentration - Concentration after stress) / Initial Concentration] x 100

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound and the experimental workflow for a forced degradation study.

G cluster_main Potential Degradation Pathways of this compound cluster_oxidation Oxidative Products cluster_photo Photodegradation Products This compound This compound Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Endoperoxide Endoperoxide Oxidation->Endoperoxide Epoxide Epoxide Oxidation->Epoxide Ketone Ketone Oxidation->Ketone Isomers Isomers Photodegradation->Isomers Ring Cleavage Products Ring Cleavage Products Photodegradation->Ring Cleavage Products

Caption: Potential degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Thermal Apply Stress Conditions->Thermal Photochemical Photochemical Apply Stress Conditions->Photochemical Neutralize/Dilute Samples Neutralize/Dilute Samples Acid Hydrolysis->Neutralize/Dilute Samples Base Hydrolysis->Neutralize/Dilute Samples Oxidation->Neutralize/Dilute Samples Thermal->Neutralize/Dilute Samples Photochemical->Neutralize/Dilute Samples HPLC Analysis HPLC Analysis Neutralize/Dilute Samples->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic 6-Dehydrocerevisterol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to the bioactivity of synthetic this compound.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound is showing significantly lower bioactivity than expected for a sterol compound. What are the potential causes?

A1: Discrepancies in the bioactivity of synthetic compounds compared to their natural counterparts or expected activity based on structural analogs can arise from several factors. For this compound, a sterol, consider the following:

  • Purity of the Synthetic Compound: Impurities from the synthesis process can interfere with biological assays or reduce the effective concentration of the active compound.

  • Structural and Stereochemical Integrity: The synthetic route may have produced a different stereoisomer or a structurally related analog with lower activity. The stereochemistry of the hydroxyl groups and the side chain is crucial for the biological activity of sterols.

  • Compound Aggregation: As a hydrophobic molecule, this compound may form aggregates in aqueous buffers used for biological assays. These aggregates can lead to non-specific activity or sequester the compound, reducing its availability to the target.

  • Solubility and Stability Issues: The compound may not be fully soluble at the tested concentrations or could be degrading under the experimental conditions (e.g., temperature, pH, light exposure).

  • Assay-Specific Artifacts: The compound may act as a Pan-Assay Interference Compound (PAIN), showing activity in many different assays through non-specific mechanisms.

  • Inappropriate Biological Target or Pathway: The selected bioassay may not be relevant to the actual mechanism of action of this compound. Its parent compound, cerevisterol, is known to have anti-inflammatory effects.[1]

Q2: How can I verify the purity and structural integrity of my synthetic this compound?

A2: It is critical to perform thorough analytical characterization of your synthetic compound. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. Comparison with data from known related sterols can be helpful.

Q3: What are the expected biological activities of this compound?

A3: While specific data for this compound is limited, based on its structural similarity to other phytosterols (B1254722) and its parent compound cerevisterol, the following activities can be anticipated and tested:

  • Anti-inflammatory activity: Cerevisterol has been shown to alleviate inflammation.[1]

  • Anticancer activity: Many phytosterols exhibit anticancer properties.[2]

  • Antimicrobial activity: Some sterols have demonstrated activity against bacteria and fungi.

  • Cholesterol-lowering effects: Phytosterols are known to reduce plasma cholesterol levels.[2]

Q4: My compound seems to have low solubility in my aqueous assay buffer. How can I address this?

A4: Poor aqueous solubility is a common issue for sterol compounds. Here are some strategies to improve solubility:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Inclusion of a Surfactant: Adding a small amount (0.01-0.1%) of a non-ionic detergent like Tween-80 or Pluronic F-68 to your assay buffer can help prevent aggregation.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic compounds and increase their aqueous solubility.

Troubleshooting Guides

Guide 1: Low or No Observed Bioactivity

This guide will help you diagnose the potential reasons for observing lower-than-expected bioactivity of your synthetic this compound.

Troubleshooting Workflow for Low Bioactivity

G start Start: Low Bioactivity Observed purity Verify Compound Purity & Identity (HPLC, MS, NMR) start->purity solubility Assess Solubility & Aggregation (Visual, DLS) purity->solubility Purity Confirmed end Resolution purity->end Impure/Incorrect Structure stability Evaluate Compound Stability (Time-course experiment) solubility->stability Soluble & Monodisperse solubility->end Insoluble/Aggregated assay Review Assay Conditions (Cell line, concentration, time) stability->assay Compound is Stable stability->end Degraded mechanism Consider Alternative MOA (Test other relevant pathways) assay->mechanism Assay is Validated assay->end Suboptimal Assay mechanism->end

Caption: A flowchart for troubleshooting low bioactivity.

Potential Issue Recommended Action Expected Outcome
Incorrect Compound Structure or Purity Re-characterize the compound using HPLC, MS, and NMR. If necessary, re-synthesize or purify the compound.A pure compound with the correct, confirmed structure.
Compound Precipitation or Aggregation Visually inspect the assay wells for precipitation. Use Dynamic Light Scattering (DLS) to check for aggregation. Prepare fresh stock solutions and use a co-solvent or surfactant if necessary.The compound remains in solution throughout the experiment.
Compound Degradation Perform a time-course experiment and analyze the compound's integrity at different time points using HPLC. Store the compound under appropriate conditions (e.g., -20°C, protected from light).The compound remains stable under the experimental conditions.
Inappropriate Assay or Cell Model Research the known targets of similar sterols. Cerevisterol, for instance, impacts the MAPK/NF-κB pathway.[1] Use a cell line known to express the target pathway.The selected assay is relevant to the compound's likely mechanism of action.
Suboptimal Assay Conditions Titrate the compound concentration over a wider range. Optimize the incubation time. Ensure all reagents and controls are working as expected.The assay conditions are optimized to detect the compound's activity.
Guide 2: Inconsistent or Non-Reproducible Results
Potential Issue Recommended Action Expected Outcome
Variability in Compound Stock Solution Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.Consistent results between experiments.
Cell Culture Variability Use cells at a consistent passage number and confluency. Regularly test for mycoplasma contamination.Reduced variability in cell-based assays.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Accurate and precise delivery of reagents.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile buffer/media.Minimized variability across the plate.

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity using a Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol is based on the known anti-inflammatory properties of cerevisterol.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Serially dilute the stock solution in culture medium to obtain final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Include a vehicle control (medium with DMSO) and a positive control (e.g., dexamethasone).

  • Pre-incubate the cells with the compound for 1 hour.

3. Induction of Inflammation:

  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours.

4. Measurement of Nitric Oxide:

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

5. Cell Viability Assay:

  • Perform a concurrent MTT or PrestoBlue assay on the cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Experimental Workflow for Anti-inflammatory Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed treat Treat with this compound seed->treat induce Induce inflammation with LPS treat->induce griess Griess Assay for NO induce->griess viability MTT/PrestoBlue Assay induce->viability results Calculate % Inhibition & Viability griess->results viability->results

Caption: A workflow for assessing anti-inflammatory activity.

Signaling Pathway

Based on the activity of the parent compound, cerevisterol, this compound may modulate inflammatory signaling pathways. A potential mechanism of action could involve the inhibition of the MAPK/NF-κB pathway.

Hypothetical Signaling Pathway for this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade TLR4->MAPK NFkB NF-κB TLR4->NFkB AP1 AP-1 MAPK->AP1 iNOS iNOS Expression NFkB->iNOS AP1->iNOS NO Nitric Oxide (NO) iNOS->NO compound This compound compound->MAPK compound->NFkB

Caption: A potential anti-inflammatory signaling pathway.

This technical support center provides a framework for troubleshooting the low bioactivity of synthetic this compound. By systematically addressing issues of purity, solubility, and assay design, researchers can increase the likelihood of obtaining accurate and reproducible results.

References

Technical Support Center: Optimizing 6-Dehydrocerevisterol Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 6-Dehydrocerevisterol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution and overall quality of their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high resolution for this compound challenging?

A1: The primary challenge in separating this compound lies in its structural similarity to other sterols, particularly ergosterol (B1671047) and its various isomers. These molecules share the same basic sterol backbone and differ only subtly in the position of double bonds or the stereochemistry of hydroxyl groups, leading to very similar physicochemical properties and, consequently, co-elution in many chromatographic systems.

Q2: What are the primary chromatographic techniques for separating this compound?

A2: High-Performance Liquid Chromatography (HPLC), in both normal-phase and reverse-phase modes, is a commonly employed technique. Additionally, Supercritical Fluid Chromatography (SFC) is emerging as a powerful tool for sterol separations due to its unique selectivity and efficiency, especially for isomeric compounds.

Q3: How can I improve the peak shape of my this compound chromatogram?

A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. For peak tailing, secondary interactions between the analyte and the stationary phase are a common cause. To mitigate this, ensure the mobile phase pH is appropriate, consider adding a competing base to the mobile phase, or try a different column with a more inert stationary phase. Column overload can also lead to peak tailing, so injecting a more dilute sample may help. For peak fronting, a common reason is the incompatibility of the sample solvent with the mobile phase; dissolving the sample in the initial mobile phase is recommended.

Q4: Can mass spectrometry help in differentiating co-eluting sterol isomers like this compound?

A4: In some instances, tandem mass spectrometry (MS/MS) can distinguish between isomers if they generate unique fragment ions. However, many sterol isomers exhibit very similar fragmentation patterns, making differentiation difficult. Therefore, robust chromatographic separation is often essential for accurate identification and quantification.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the analysis of this compound.

Problem 1: Poor resolution between this compound and a closely related sterol (e.g., Ergosterol).

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry For reverse-phase HPLC, a C18 column is a good starting point. If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer alternative interactions. For normal-phase HPLC, a silica (B1680970) or diol-bonded column can be effective.
Suboptimal Mobile Phase Composition Systematically optimize the mobile phase. In reverse-phase, vary the ratio of organic solvent (acetonitrile or methanol) to water. Adding a small percentage of a modifier like isopropanol (B130326) can sometimes improve selectivity. In normal-phase, adjust the polarity by modifying the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol (B145695) or isopropanol).
Inadequate Method Parameters Optimize the flow rate. A lower flow rate generally increases resolution but also analysis time. Adjusting the column temperature can also impact selectivity; start with a temperature around 30°C and evaluate the effect of small changes.
Isocratic vs. Gradient Elution If using an isocratic method, switching to a shallow gradient elution can often resolve closely eluting peaks. A shallow gradient slowly changes the mobile phase composition, providing a better opportunity for separation.
Problem 2: Peak tailing observed for the this compound peak.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase In reverse-phase HPLC, acidic silanol (B1196071) groups on the silica support can interact with the hydroxyl groups of sterols, causing peak tailing. Using a mobile phase with a slightly acidic pH (e.g., adding 0.1% formic acid) can suppress the ionization of silanols and reduce these interactions. Alternatively, using an end-capped column or a column with a base-deactivated silica can minimize this effect.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak tailing. Prepare a dilution series of your sample and inject decreasing concentrations to see if the peak shape improves.
Contaminated Guard or Analytical Column Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent (e.g., isopropanol or a mixture of methanol (B129727) and dichloromethane). If the problem persists, replace the guard column or the analytical column.
Extra-column Volume Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing. Ensure all connections are tight and use tubing with the smallest appropriate internal diameter and length.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for Sterol Separation

This protocol provides a starting point for the separation of this compound from other sterols.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 85% B

    • 5-20 min: 85% to 100% B

    • 20-25 min: 100% B

    • 25.1-30 min: 85% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 282 nm

Protocol 2: Supercritical Fluid Chromatography (SFC) Method for Isomer Separation

SFC can offer superior resolution for sterol isomers.

  • Column: Chiral stationary phase (e.g., cellulose (B213188) or amylose-based) or a standard silica column, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B (Modifier): Methanol or Ethanol

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 20% B

    • 10-12 min: 20% B

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 282 nm

Visualizing Workflows and Relationships

Troubleshooting Workflow for Poor Resolution

Troubleshooting Poor Resolution start Poor Resolution (Co-eluting Peaks) check_column Evaluate Column Chemistry start->check_column Start Here optimize_mp Optimize Mobile Phase check_column->optimize_mp If no improvement resolved Resolution Achieved check_column->resolved Selectivity Improved adjust_params Adjust Method Parameters optimize_mp->adjust_params If still co-eluting optimize_mp->resolved Peaks Separated try_gradient Switch to Gradient Elution adjust_params->try_gradient If minor improvement adjust_params->resolved Baseline Separation consider_sfc Consider SFC try_gradient->consider_sfc If still unresolved try_gradient->resolved Resolution Improved consider_sfc->resolved Successful Separation

Caption: A logical workflow for troubleshooting poor resolution in the chromatography of this compound.

Factors Influencing this compound Resolution

Factors Influencing Resolution Resolution Resolution of This compound Column Column Parameters Resolution->Column MobilePhase Mobile Phase Composition Resolution->MobilePhase Method Method Parameters Resolution->Method StationaryPhase Stationary Phase (C18, Phenyl, Silica) Column->StationaryPhase Dimensions Dimensions (L, ID, Particle Size) Column->Dimensions SolventRatio Solvent Ratio (Organic/Aqueous or Polar/Non-polar) MobilePhase->SolventRatio Additives Additives (Acid, Base, Buffer) MobilePhase->Additives FlowRate Flow Rate Method->FlowRate Temperature Temperature Method->Temperature Gradient Gradient Profile Method->Gradient

Caption: Key factors influencing the chromatographic resolution of this compound and related sterols.

dealing with co-eluting impurities in 6-Dehydrocerevisterol purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 6-Dehydrocerevisterol, with a particular focus on resolving co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of co-eluting impurities in this compound purification?

A1: Co-eluting impurities in this compound purification typically originate from several sources:

  • Biosynthetic Precursors and Intermediates: Structurally similar sterols from the same fungal biosynthetic pathway are common culprits. These can include ergosterol (B1671047) and other related sterols that share a similar tetracyclic core.[1][2][3]

  • Structural Isomers: Sterol isomers with minor differences in double bond positions or stereochemistry can be difficult to separate due to their similar physicochemical properties.[4]

  • Degradation Products: this compound can be susceptible to degradation, leading to the formation of impurities.

  • Matrix Components: Complex starting materials, such as fungal extracts, contain a wide variety of lipids and other compounds that may co-elute with the target molecule.[1][5]

Q2: My this compound peak shows significant tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

A2: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Consider using a column with end-capping or adding a competitive agent (e.g., a small amount of a stronger solvent or an amine modifier for basic compounds) to the mobile phase.

  • Poorly Optimized Mobile Phase: The pH or solvent composition of your mobile phase may not be optimal. Experiment with different solvent ratios, pH values, or buffer concentrations.

Q3: I am observing a co-eluting peak with my this compound that I cannot resolve by changing the HPLC gradient. What are my options?

A3: When gradient optimization in HPLC is insufficient, consider the following strategies:

  • Change in Stationary Phase: Switch to a column with a different selectivity. For example, if you are using a C18 column, try a phenyl-hexyl or a cyano column.

  • Orthogonal Separation Technique: Employ a separation technique based on a different principle. Supercritical Fluid Chromatography (SFC) is an excellent alternative for sterol purification as it often provides different selectivity compared to HPLC.[1]

  • Crystallization: If the purity of your material is reasonably high, crystallization can be a powerful technique to remove closely related impurities.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and an Unknown Impurity in HPLC

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor HPLC resolution.

Detailed Steps:

  • Optimize HPLC Method:

    • Mobile Phase: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Small changes can significantly impact selectivity.

    • Additives: Introducing additives like formic acid or trifluoroacetic acid can improve peak shape and resolution by suppressing silanol (B1196071) interactions.

    • Temperature: Adjusting the column temperature can alter selectivity.

  • Change Stationary Phase: If mobile phase optimization fails, the issue may be the column chemistry. A column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano phase) will offer different retention mechanisms and may resolve the co-eluting peaks.

  • Orthogonal Method - SFC: Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2 as the primary mobile phase, offering a different selectivity profile compared to liquid chromatography. It is particularly effective for separating structurally similar, non-polar compounds like sterols.

  • Post-HPLC Purification:

    • Fraction Collection: Collect the peak containing both this compound and the impurity.

    • Crystallization: Attempt to crystallize the collected fraction. The subtle structural differences between the two compounds may lead to preferential crystallization of the desired product, leaving the impurity in the mother liquor.

Issue 2: Suspected Degradation of this compound During Purification

Troubleshooting Workflow:

Caption: Workflow to minimize degradation during purification.

Detailed Steps:

  • Assess pH Stability: Perform small-scale experiments to assess the stability of this compound at different pH values. If degradation is observed under acidic or basic conditions, use a buffered mobile phase closer to neutral pH for your purification.

  • Protect from Light and Air: Sterols can be susceptible to oxidation.

    • Use amber vials for sample preparation and collection.

    • If possible, sparge solvents with an inert gas like nitrogen or argon and maintain a blanket of inert gas over your samples and fractions.

  • Control Temperature: Elevated temperatures can accelerate degradation.

    • Use a cooled autosampler for your HPLC or SFC system.

    • If collecting fractions, consider placing the collection rack in an ice bath.

Experimental Protocols

Protocol 1: HPLC Method for this compound Purity Analysis
ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 282 nm
Injection Volume 10 µL

Note: This is a starting point. Method optimization will be required based on the specific impurity profile.

Protocol 2: Supercritical Fluid Chromatography (SFC) for Co-eluting Impurities
ParameterCondition
Column Chiral or polar stationary phase (e.g., Diol, Amino)
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol or Ethanol
Gradient 5% B to 30% B over 10 min
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection UV at 282 nm
Protocol 3: Crystallization for Final Polishing
  • Solvent Selection: Dissolve the partially purified this compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) at a slightly elevated temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexane, heptane) in which this compound is less soluble, until the solution becomes slightly turbid.

  • Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or freezer to promote crystal formation.

  • Isolation and Washing: Isolate the crystals by filtration and wash with a small amount of the cold anti-solvent to remove residual mother liquor containing the impurities.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical Mixture

TechniquePurity of this compound (%)Recovery (%)Throughput
Optimized HPLC 95.285Medium
SFC 98.578High
Crystallization >99.565Low

Table 2: HPLC Method Development Parameters for Resolving Co-eluting Peaks

ParameterInitial ConditionOptimized ConditionRationale for Change
Mobile Phase 85% Acetonitrile/Water82% Methanol/WaterMethanol offers different selectivity than acetonitrile.
Column C18Phenyl-HexylPhenyl-Hexyl provides pi-pi interactions, which can aid in separating aromatic or unsaturated compounds.
Temperature 30°C40°CIncreased temperature can improve efficiency and alter selectivity.

Signaling Pathways and Logical Relationships

G cluster_0 Purification Workflow A Crude Fungal Extract B Initial Purification (e.g., Column Chromatography) A->B C Purity Analysis (HPLC/UPLC) B->C D Co-eluting Impurity Detected? C->D E Orthogonal Purification (SFC or Crystallization) D->E Yes G Pure this compound D->G No F Final Purity Analysis E->F F->G

Caption: A logical workflow for the purification of this compound.

References

Technical Support Center: Enhancing the Stability of 6-Dehydrocerevisterol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Dehydrocerevisterol (6-DC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 6-DC in solution. The following information is based on published data for closely related Δ5,7-sterols, primarily ergosterol (B1671047), and should be adapted to your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound (C₂₈H₄₄O₃) is a steroidal compound isolated from the fruit body of Ganoderma lucidum. Like other Δ5,7-sterols such as ergosterol, its conjugated double bond system in the B-ring makes it susceptible to degradation under various conditions, including exposure to acid, light, and oxygen. This instability can lead to the formation of degradation products, which may have different biological activities and can compromise the accuracy and reproducibility of experiments.

Q2: What are the primary factors that affect the stability of 6-DC in solution?

A2: The stability of 6-DC in solution is influenced by several factors:

  • pH: Acidic conditions can promote the degradation of 6-DC.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to ultraviolet (UV) and even ambient light can lead to photochemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, forming various oxidation products.

  • Solvent: The choice of solvent can influence the solubility and stability of 6-DC.

Q3: What are the expected degradation products of 6-DC?

A3: Based on studies of the closely related compound ergosterol, the primary degradation products of 6-DC are likely to be:

  • Under Oxidative Stress: Ergosterol peroxide is a major product of both photo-oxidation and enzymatic oxidation.[1][2][3] Other potential products include cerevisterol (B30100) and various trienones.

  • Under Photolytic (UV) Stress: UV irradiation can lead to the formation of vitamin D₂ precursors and other photoproducts.[4]

  • Under Acidic/Thermal Stress: Degradation under these conditions can lead to a variety of rearranged or modified sterol structures.

Q4: How can I monitor the stability of my 6-DC solution?

A4: The most common methods for monitoring the stability of 6-DC are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the separation and quantification of the parent compound and its degradation products over time.

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Column degradation. 2. Interaction of the sterol's hydroxyl group with active sites on the silica (B1680970) packing. 3. Sample solvent incompatible with the mobile phase.1. Use a guard column; if the problem persists, replace the analytical column. 2. Use a mobile phase with a competitive additive (e.g., a small amount of a weak acid or base). 3. Dissolve the sample in the mobile phase or a solvent with similar polarity.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Column overloading. 3. Column temperature too low.1. Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to water). 2. Reduce the injection volume or sample concentration. 3. Increase the column temperature to improve efficiency.
Baseline Noise/Drift 1. Air bubbles in the system. 2. Contaminated mobile phase or detector flow cell. 3. Fluctuations in column temperature.1. Degas the mobile phase and purge the pump. 2. Use high-purity solvents and flush the system, including the flow cell. 3. Use a column oven to maintain a stable temperature.
GC-MS Analysis Issues
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Derivatization (e.g., with TMS reagents) 1. Presence of moisture in the sample or reagents. 2. Insufficient reagent volume or reaction time/temperature. 3. Sterically hindered hydroxyl groups.1. Ensure the sample is completely dry before adding derivatization reagents. Use anhydrous solvents. 2. Increase the amount of derivatizing agent and optimize the reaction time and temperature (e.g., 60°C for 30-60 minutes). 3. Use a catalyst such as trimethylchlorosilane (TMCS) or pyridine (B92270) to enhance the derivatization of sterically hindered hydroxyls.
Peak Broadening/Tailing 1. Active sites in the injector liner or column. 2. Decomposition of the analyte on the column.1. Use a deactivated injector liner. If the problem persists, consider using a retention gap. 2. Lower the injector and/or oven temperature. Ensure the column is in good condition.
Loss of Analyte 1. Adsorption of the sterol onto active sites in the GC system. 2. Decomposition in the injector.1. Deactivate the entire system, including the injector port and column. 2. Lower the injector temperature. Use a pulsed splitless or on-column injection technique if available.

Quantitative Data on Stability

The following tables summarize the degradation kinetics of ergosterol, which can be used as an estimate for the stability of this compound.

Table 1: Thermal and pH-Dependent Degradation of Ergosterol

Data extrapolated from studies on ergosterol in tomato paste serum.[5]

Temperature (°C)pHHalf-life (t₁/₂) (minutes)First-Order Rate Constant (k) (min⁻¹)
704.5301.40.0023
954.536.70.0189
703.9203.90.0034
953.929.60.0234
703.583.50.0083
953.523.70.0292
Table 2: Estimated Stability of 6-DC Under Various Stress Conditions

These are generalized estimates based on the known reactivity of Δ5,7-sterols. Actual stability will depend on the specific experimental conditions.

Stress ConditionSolvent SystemEstimated Half-lifePotential Degradation Products
Acidic Hydrolysis 0.1 M HCl in Methanol (B129727)/WaterHours to DaysIsomerization and rearrangement products
Basic Hydrolysis 0.1 M NaOH in Methanol/WaterGenerally StableMinimal degradation expected
Oxidation 3% H₂O₂ in MethanolMinutes to Hours6-DC peroxide, hydroxylated derivatives
Photolysis UV light (280-315 nm) in EthanolMinutes to HoursVitamin D analogs, lumisterol-like compounds
Thermal Ethanol at 60°CDaysIsomerization and oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of 6-DC.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 6-DC in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm and/or 365 nm) for up to 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the percentage of 6-DC remaining and to profile the degradation products.

Protocol 2: HPLC-UV Method for Stability Testing
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 282 nm (characteristic absorbance for Δ5,7-sterols).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway cluster_oxidative Oxidative Stress (O₂, H₂O₂) cluster_photolytic Photolytic Stress (UV Light) cluster_acidic Acidic Stress (H⁺, Heat) This compound This compound 6-DC Peroxide 6-DC Peroxide This compound->6-DC Peroxide Major Other Oxides Other Oxides This compound->Other Oxides Minor Pre-Vitamin D Analog Pre-Vitamin D Analog This compound->Pre-Vitamin D Analog Isomerization Products Isomerization Products This compound->Isomerization Products Lumisterol Analog Lumisterol Analog Pre-Vitamin D Analog->Lumisterol Analog Vitamin D Analog Vitamin D Analog Pre-Vitamin D Analog->Vitamin D Analog Thermal Isomerization

Caption: Degradation pathways of this compound under different stress conditions.

experimental_workflow prep Prepare 6-DC Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze by HPLC/GC-MS sample->analyze For non-pH stress neutralize->analyze data Quantify 6-DC and Degradants analyze->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway 6-DC_Degradation 6-DC Degradation (Reduced Bioavailability) Membrane_Integrity Altered Membrane Fluidity & Integrity 6-DC_Degradation->Membrane_Integrity Erg_Biosynthesis Ergosterol Biosynthesis Pathway Perturbation 6-DC_Degradation->Erg_Biosynthesis May Upregulate Signaling_Proteins Membrane-Bound Signaling Proteins Membrane_Integrity->Signaling_Proteins Affects Function Cellular_Response Altered Cellular Response Signaling_Proteins->Cellular_Response Erg_Biosynthesis->Membrane_Integrity

Caption: Potential impact of 6-DC degradation on cellular signaling pathways.

References

troubleshooting inconsistent results in 6-Dehydrocerevisterol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Dehydrocerevisterol.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary source?

This compound is a sterol, a type of organic molecule, that is found in fungi. It is structurally similar to ergosterol (B1671047), a primary component of fungal cell membranes. A common source of this compound is the medicinal mushroom Ganoderma lucidum.

2. What are the known biological activities of this compound and its related compounds?

Cerevisterol, a closely related compound to this compound, has demonstrated anti-inflammatory properties. It is believed to exert these effects by modulating key signaling pathways involved in the inflammatory response, such as the MAPK/NF-κB/AP-1 and Nrf2/HO-1 pathways.[1][2] These pathways are critical in regulating the production of pro-inflammatory cytokines and mediators.

3. What are the best practices for storing this compound standards and extracts?

To ensure the stability of this compound, it is recommended to store standards and extracts in airtight, dark glass containers at low temperatures, such as -20°C.[3] Exposure to light, heat, and oxygen can lead to degradation. For solutions, it's best to prepare them fresh. If storage of a solution is necessary, it should be for a short duration and at a low temperature.

4. What are the common challenges in the HPLC analysis of this compound?

Like other sterols, this compound can present several challenges during HPLC analysis. These include:

  • Poor UV Absorbance: Sterols often lack strong chromophores, leading to low sensitivity with UV detection.

  • Low Solubility in Aqueous Solvents: This can lead to issues with sample preparation and mobile phase compatibility, potentially causing poor peak shape.

  • Peak Tailing: Interactions between the sterol and the stationary phase can lead to asymmetrical peaks.

  • Co-elution with other lipids: Fungal extracts are complex mixtures, and other sterols or lipids can interfere with the analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction, analysis, and bioactivity testing of this compound.

Issue 1: Low Yield of this compound from Fungal Material

Possible Causes and Solutions:

Possible Cause Solution
Inefficient Cell Lysis Fungal cell walls are robust. Ensure thorough grinding of the fungal material, preferably in liquid nitrogen, to maximize cell disruption before extraction.
Inappropriate Extraction Solvent The choice of solvent significantly impacts extraction yield. Methanol and acetone (B3395972) have been shown to be effective for extracting phytochemicals from Ganoderma lucidum.[4] A saponification step with ethanolic potassium hydroxide (B78521) (KOH) can be used to hydrolyze sterol esters, releasing free sterols for extraction with a nonpolar solvent like hexane (B92381).[5]
Insufficient Extraction Time or Temperature Ensure adequate extraction time and temperature. For saponification, heating at 80°C for 1-2 hours is a common practice.[5] For solvent extraction, allowing sufficient time for the solvent to penetrate the sample is crucial.
Degradation during Extraction Sterols can be sensitive to high temperatures and prolonged exposure to harsh conditions. If using heat, ensure it is not excessive. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent degradation.

Quantitative Data on Extraction Yields from Ganoderma lucidum

The following table summarizes the extraction yields from Ganoderma lucidum using various solvents. While not specific to this compound, it provides a general indication of solvent efficiency.

Solvent Extraction Method Yield (%)
75% AcetoneMaceration38.11
AcetoneMaceration36.17
ChloroformMaceration~21
75% Ethanol (B145695)Maceration8.34
EthanolMaceration6.75
MethanolGradient Extraction5.3
n-ButanolGradient Extraction0.91
Ethyl AcetateGradient Extraction0.91

Data adapted from studies on Ganoderma lucidum extracts.[4][6]

Issue 2: Poor Chromatographic Resolution or Peak Shape in HPLC Analysis

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase For reverse-phase HPLC of sterols, a mobile phase consisting of methanol, acetonitrile, or a mixture of these with water is common. Isocratic elution may not be sufficient to resolve all components in a complex extract. A gradient elution may be necessary.
Peak Tailing This can be caused by interactions with the stationary phase. Lowering the pH of the mobile phase can sometimes improve peak shape for certain compounds. Using a highly deactivated column can also minimize these interactions.
Column Overload Injecting too concentrated a sample can lead to broad, distorted peaks. Try diluting the sample.
Matrix Effects Other components in the extract can interfere with the chromatography. A solid-phase extraction (SPE) clean-up step after the initial extraction can help to remove interfering substances.
Issue 3: Inconsistent Results in Bioactivity Assays

Possible Causes and Solutions:

Possible Cause Solution
Compound Degradation This compound may be unstable in the assay medium. Prepare fresh solutions of the compound for each experiment and minimize exposure to light and elevated temperatures.
Low Solubility in Assay Medium Poor solubility can lead to inaccurate concentrations and inconsistent results. A stock solution in an organic solvent like DMSO or ethanol can be prepared and then diluted in the assay medium. Ensure the final concentration of the organic solvent is low and does not affect the cells or the assay.
Cell Viability Issues At higher concentrations, this compound may be cytotoxic. Always perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your bioactivity assay to ensure that the observed effects are not due to cell death.
Variability in Cell Response Ensure that the cells used for the assay are at a consistent passage number and are healthy. Standardize cell seeding density and treatment times.

Experimental Protocols

Protocol 1: Extraction of Sterols from Fungal Material

This protocol is a general method for the extraction of free and esterified sterols from fungal mycelium and can be adapted for this compound.

Materials:

  • Fungal mycelium (fresh or lyophilized)

  • Liquid nitrogen (for fresh mycelium)

  • Mortar and pestle

  • Ethanolic Potassium Hydroxide (KOH) solution (2.5g KOH in 3.5mL distilled water, brought to 10mL with ethanol)

  • Hexane

  • Butylated Hydroxytoluene (BHT) solution (optional antioxidant)

  • Centrifuge and centrifuge tubes

  • Water bath

  • Nitrogen gas stream for drying

Procedure:

  • Sample Preparation:

    • For fresh mycelium, freeze with liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • For lyophilized mycelium, grind to a fine powder.

  • Saponification (for total sterols, including esterified):

    • To a known amount of powdered mycelium, add the ethanolic KOH solution.

    • If desired, add BHT solution to prevent oxidation.

    • Incubate in an 80°C water bath for 1-2 hours with occasional vortexing.[5]

    • Allow the sample to cool to room temperature.

  • Extraction:

    • Add an equal volume of hexane to the saponified mixture.

    • Vortex thoroughly for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Carefully collect the upper hexane layer containing the sterols.

    • Repeat the hexane extraction on the lower aqueous layer at least once more to maximize recovery.

  • Drying and Reconstitution:

    • Combine the hexane extracts.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol, ethanol, or the HPLC mobile phase) for analysis.

Protocol 2: In Vitro Anti-Inflammatory Assay - Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol describes a common in vitro assay to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO or ethanol)

  • Griess Reagent (for NO measurement)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include a negative control group without LPS stimulation.

  • Measurement of Nitric Oxide:

    • After the incubation period, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of nitrite (a stable product of NO) in the supernatants by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

    • Determine the inhibitory effect of this compound on NO production.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_bioassay Bioactivity Assay fungal_material Fungal Material (e.g., Ganoderma lucidum) grinding Grinding fungal_material->grinding saponification Saponification (with KOH/Ethanol) grinding->saponification extraction Solvent Extraction (e.g., Hexane) saponification->extraction drying Drying under N2 extraction->drying crude_extract Crude Sterol Extract drying->crude_extract spe Solid-Phase Extraction (SPE Cleanup) crude_extract->spe treatment Treatment with This compound crude_extract->treatment hplc HPLC Analysis spe->hplc ms Mass Spectrometry (Identification) hplc->ms quantification Quantification ms->quantification cell_culture Macrophage Cell Culture cell_culture->treatment stimulation LPS Stimulation treatment->stimulation assay Anti-inflammatory Assay (e.g., NO, Cytokine Measurement) stimulation->assay data_analysis Data Analysis assay->data_analysis

Caption: General experimental workflow for the extraction, analysis, and bioactivity testing of this compound.

Signaling Pathway of this compound's Anti-Inflammatory Action

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds mapk MAPK Pathway tlr4->mapk ikk IKK Complex tlr4->ikk mapk->ikk ap1 AP-1 mapk->ap1 ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates IκB ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n translocation ikb_nfkb->nfkb releases dehydrocerevisterol This compound dehydrocerevisterol->mapk dehydrocerevisterol->ikk dna DNA nfkb_n->dna ap1->dna cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) dna->cytokines transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound, based on related compounds.

References

Technical Support Center: Optimization of Ganoderma Triterpenoid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of triterpenoids from Ganoderma species.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing Ganoderma triterpenoid (B12794562) extraction?

A1: The most critical parameters influencing the extraction efficiency of Ganoderma triterpenoids are the type of solvent and its concentration, extraction temperature, extraction time, and the ratio of solvent to solid material. For methods like ultrasound-assisted extraction, the ultrasonic power and frequency are also crucial. For supercritical fluid extraction, pressure and the percentage of co-solvent are key variables.

Q2: Which extraction method is most effective for obtaining a high yield of Ganoderma triterpenoids?

A2: Several advanced extraction techniques have proven more effective than traditional methods like maceration or Soxhlet extraction. Ultrasound-assisted extraction (UAE) is frequently reported to be highly efficient, significantly enhancing the recovery of triterpenoids in a shorter time.[1][2][3][4] Other effective methods include microwave-assisted extraction (MAE), which is known for its rapid extraction times, and supercritical fluid extraction (SFE) with CO2, which offers high selectivity for non-polar compounds like triterpenoids.[5][6][7] Enzyme-assisted extraction is an emerging method that can also improve yields.[8]

Q3: What is the role of ethanol (B145695) concentration in the extraction process?

A3: Ethanol is a commonly used solvent for triterpenoid extraction. The concentration of ethanol is a critical factor because it influences the polarity of the solvent. Triterpenoids are generally non-polar to weakly polar compounds, and a high concentration of ethanol (typically 60-95%) is often found to be optimal for their extraction.[1][2][3][4][9][10]

Q4: How does temperature affect the extraction of Ganoderma triterpenoids?

A4: Higher temperatures generally increase the solubility of triterpenoids and the diffusion rate of the solvent into the plant material, which can lead to higher extraction yields. However, excessively high temperatures can lead to the degradation of thermolabile triterpenoids. The optimal temperature depends on the extraction method. For instance, in heat-assisted extraction, temperatures around 90°C have been found to be effective, while for supercritical CO2 extraction, optimal temperatures are typically lower, around 50-60°C.[1][2][3][4][5][7]

Q5: Can polysaccharides be co-extracted with triterpenoids, and how can I optimize for both?

A5: Yes, it is possible to co-extract polysaccharides and triterpenoids. However, the optimal conditions for each are often different. Polysaccharides are typically extracted with hot water, while triterpenoids require a less polar solvent like ethanol. To optimize for both, a compromise in extraction parameters is necessary. For example, using an aqueous ethanol solution can facilitate the simultaneous extraction of both compound classes.[11][12][13] Response surface methodology (RSM) can be employed to find the best compromise for maximizing the yield of both.[11][12][13]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Triterpenoid Yield 1. Inappropriate solvent concentration. 2. Suboptimal extraction temperature or time. 3. Insufficient disruption of the Ganoderma cell wall. 4. Inefficient extraction method.1. Optimize the ethanol concentration, typically between 60% and 95%. 2. Systematically vary the temperature and time to find the optimal conditions for your specific equipment and material. 3. Ensure the Ganoderma is finely powdered. Consider pre-treatment methods like enzyme-assisted extraction or using techniques like ultrasound or microwave that enhance cell wall disruption.[6][8] 4. Switch to a more efficient method such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE).[1][2][3][4][5][7]
Co-extraction of Undesired Compounds 1. Solvent polarity is not selective for triterpenoids. 2. Extraction parameters are too harsh, leading to the breakdown and extraction of other cellular components.1. Use a more selective solvent system. Supercritical CO2 extraction is known for its high selectivity.[5][7] 2. Optimize extraction parameters (e.g., lower temperature, shorter time) to minimize the extraction of interfering compounds.
Degradation of Triterpenoids 1. Exposure to excessively high temperatures. 2. Prolonged extraction times at elevated temperatures.1. Reduce the extraction temperature. For heat-sensitive compounds, consider non-thermal methods like SFE or optimizing UAE at a lower temperature.[5][7] 2. Shorten the extraction duration. Methods like MAE can significantly reduce the extraction time.[6]
Inconsistent Results 1. Variation in raw material (e.g., different batches, age, or growing conditions of Ganoderma). 2. Inconsistent experimental procedure. 3. Fluctuation in equipment performance.1. Use a standardized and well-characterized raw material for all experiments. 2. Strictly follow a detailed and validated experimental protocol. 3. Regularly calibrate and maintain your extraction equipment.

Data Presentation: Optimized Extraction Parameters for Ganoderma Triterpenoids

Extraction MethodSolventTemperature (°C)Time (min)Other Key ParametersTriterpenoid Yield/ContentReference
Ultrasound-Assisted Extraction (UAE) 89.5% Ethanol-40100.0 W Ultrasonic Power435.6 ± 21.1 mg/g[1][2][3][4]
Ultrasound-Assisted Extraction (UAE) 74% Ethanol-69320 W Ultrasonic Power, 61 mL/g Liquid-Solid Ratio4.61 ± 0.08 mg/g[10][14]
Ultrasound-Assisted Extraction (UAE) 50% Ethanol80100210 W Ultrasonic Power, 50 mL/g Liquid-Solid Ratio0.38%[11][12][13]
Ultrasound-Assisted Extraction (UAE) --55480 W Ultrasonic Power, 27:1 mL/g Solvent-to-Material Ratio9.5768 ± 0.228 mg/g[15][16]
Heat-Assisted Extraction (HAE) 62.5% Ethanol90.078.9--[1][2][3][4]
Supercritical Fluid Extraction (SFE) CO2 with 14% (w/w) Ethanol59120153 bar Pressure, 14 g/min Flow Rate88.9% (Triterpene Yield Extraction)[5][7]
Supercritical Fluid Extraction (SFE) CO2 with 7% (v/v) Ethanol60-380 bar Pressure1.49 g/100g [17][18]
Microwave-Assisted Extraction (MAE) 95% Ethanol905Ratio of Solvent to Material: 250.968%[6]
Enzyme-Assisted Extraction -3030Enzyme Ratio (Cellulase:Pectinase) 2:1, Enzyme Conc. 2.5%, pH 5.0, Material-Liquid Ratio 1:60 g/mL-[8]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a general guideline based on commonly reported successful parameters. Optimization will be required for specific equipment and Ganoderma material.

  • Material Preparation: Dry the Ganoderma lucidum fruiting bodies or spores at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Place a known amount of the powdered Ganoderma (e.g., 1 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 89.5% ethanol) at a specific solvent-to-solid ratio (e.g., 27:1 mL/g).

  • Ultrasonic Treatment:

    • Place the extraction vessel in an ultrasonic bath or use a probe-type sonicator.

    • Set the ultrasonic power (e.g., 100 W), and extraction time (e.g., 40 minutes).

    • Maintain the temperature if required using a cooling water bath.

  • Sample Recovery:

    • After extraction, separate the solid residue from the supernatant by centrifugation or filtration.

    • Collect the supernatant containing the extracted triterpenoids.

    • Repeat the extraction on the residue for exhaustive extraction if necessary.

    • Combine the supernatants.

  • Analysis: Evaporate the solvent from the combined supernatant and determine the triterpenoid content using a suitable analytical method (e.g., colorimetric assay or HPLC).

Supercritical Fluid Extraction (SFE) Protocol

This protocol outlines the general steps for SFE of Ganoderma triterpenoids. Specific parameters will depend on the SFE system used.

  • Material Preparation: Prepare finely powdered Ganoderma as described for UAE.

  • Extraction Chamber Loading: Load a precise amount of the powdered material into the extraction vessel of the SFE system.

  • System Setup:

    • Set the extraction pressure (e.g., 153 bar) and temperature (e.g., 59°C).

    • Set the flow rate of supercritical CO2 (e.g., 14 g/min ).

    • If a co-solvent is used, set the percentage of the co-solvent (e.g., 14% w/w ethanol).

  • Extraction Process:

    • Start the flow of CO2 and co-solvent through the extraction vessel for the specified duration (e.g., 120 minutes).

    • The supercritical fluid containing the dissolved triterpenoids flows to a separator.

  • Collection:

    • In the separator, the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the triterpenoids to precipitate.

    • Collect the precipitated extract from the separator.

  • Analysis: Analyze the collected extract for triterpenoid content.

Visualizations

Experimental_Workflow_UAE cluster_prep Material Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_recovery Sample Recovery & Analysis start Start: Ganoderma Sample dry Drying (60°C) start->dry grind Grinding to Fine Powder dry->grind mix Mix Powder with Solvent grind->mix ultrasound Ultrasonic Treatment (Power, Time, Temp) mix->ultrasound separate Centrifugation / Filtration ultrasound->separate supernatant Collect Supernatant separate->supernatant residue Residue separate->residue combine Combine Supernatants supernatant->combine repeat_ext Optional: Re-extract Residue residue->repeat_ext repeat_ext->mix evaporate Solvent Evaporation combine->evaporate analysis Triterpenoid Analysis (HPLC/UV-Vis) evaporate->analysis end End: Triterpenoid Yield Data analysis->end Logical_Relationship_Optimization cluster_factors Independent Variables (Factors) cluster_responses Dependent Variables (Responses) cluster_goal Optimization Goal solvent Solvent Concentration yield Triterpenoid Yield solvent->yield purity Extract Purity solvent->purity temp Temperature temp->yield temp->purity time Time time->yield time->purity power Ultrasonic Power / Pressure power->yield power->purity ratio Solvent:Solid Ratio ratio->yield ratio->purity goal Maximize Triterpenoid Yield & Purity yield->goal purity->goal

References

Fungal Steroid Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fungal steroids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the analysis of fungal steroids?

A1: The primary challenges in fungal steroid analysis include:

  • Complete extraction from the fungal matrix: The rigid fungal cell wall, composed of chitin, can make complete extraction of sterols challenging.[1][2]

  • Matrix interference: Samples from complex biological systems can contain compounds that interfere with the analysis.[3][4]

  • Quantification accuracy: Ensuring accurate and reproducible quantification can be difficult due to variations in extraction efficiency and instrument response. The use of a suitable internal standard is crucial.[5][6]

  • Sterol stability: Ergosterol (B1671047), the primary fungal sterol, is susceptible to degradation, particularly when exposed to light and acidic conditions.[7][8]

  • Chromatographic resolution: Many sterols are structural isomers with similar physicochemical properties, making their separation by chromatographic techniques challenging.[9]

Q2: Which analytical technique is better for fungal steroid analysis: GC-MS or HPLC?

A2: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) depends on the specific research question and available resources.

  • GC-MS offers high resolution and is excellent for identifying and quantifying a wide range of sterols. However, it requires derivatization of the sterols to make them volatile, which adds a step to the sample preparation and can introduce variability.[10][11][12]

  • HPLC can analyze underivatized sterols, simplifying sample preparation. It is a robust technique for quantifying specific sterols like ergosterol.[13][14] When coupled with tandem mass spectrometry (LC-MS/MS), it provides high selectivity and sensitivity, minimizing matrix interference.[3]

Q3: Why is derivatization necessary for GC-MS analysis of fungal sterols, and what are the common methods?

A3: Derivatization is essential for GC-MS analysis to increase the volatility and thermal stability of sterol molecules, allowing them to be vaporized without degradation in the GC inlet. The most common derivatization methods are:

  • Silylation: This involves replacing the active hydrogen in the hydroxyl group of the sterol with a trimethylsilyl (B98337) (TMS) group.[10][15]

  • Acetylation: This method introduces an acetyl group to the sterol's hydroxyl group.[10]

Q4: How do I choose an appropriate internal standard for quantitative analysis?

A4: An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample.[5] For sterol analysis, two main types of internal standards are used:

  • Stable isotope-labeled sterols (e.g., deuterated ergosterol): These are the gold standard for mass spectrometry-based methods as they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis.[5]

  • Structurally similar compounds: Non-endogenous sterols like 5α-cholestane or epicoprostanol (B1214048) can also be used.[5][6] It is crucial to ensure that the chosen internal standard does not co-elute with any other compounds in the sample.[5]

Q5: What is saponification, and is it always necessary for fungal sterol extraction?

A5: Saponification is a process that uses a strong alkali (like potassium hydroxide) to break down ester bonds, releasing esterified sterols into their free form.[16] This step is crucial when the goal is to quantify the total amount of a specific sterol, including both its free and esterified forms.[16] If only free sterols are of interest, a direct solvent extraction without saponification can be performed.[16]

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Active sites in the GC column or liner.- Incomplete derivatization.- Overloading of the column.- Use a deactivated liner and column.- Optimize derivatization reaction time, temperature, and reagent concentration.- Dilute the sample.
Low signal intensity - Inefficient derivatization.- Degradation of the analyte in the injector.- Low extraction recovery.- Check and optimize the derivatization procedure.- Lower the injector temperature.- Optimize the extraction protocol and check recovery with a spiked sample.
Co-eluting peaks - Similar retention times of different sterol isomers.[9]- Matrix interference.- Optimize the GC temperature program for better separation.- Use a different GC column with a different stationary phase.- Improve sample cleanup to remove interfering compounds.
Variable internal standard response - Inconsistent addition of the internal standard.- Degradation of the internal standard during sample preparation.- Use a high-precision syringe for adding the internal standard.- Ensure the internal standard is stable under the extraction and derivatization conditions.[5]
HPLC Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak tailing - Secondary interactions between basic analytes and residual silanol (B1196071) groups on the column.[17]- Column contamination or void formation.[18][19]- Mismatch between sample solvent and mobile phase.- Use a lower pH mobile phase or a highly deactivated (end-capped) column.[17]- Flush the column with a strong solvent or replace the guard column.[18][19]- Dissolve the sample in the initial mobile phase.
Poor resolution - Inappropriate mobile phase composition.- Column degradation.- Optimize the mobile phase gradient or isocratic composition.- Replace the column.
Baseline noise or drift - Contaminated mobile phase.- Detector lamp aging.- Air bubbles in the system.- Filter and degas the mobile phase.- Replace the detector lamp.- Purge the pump and detector.
Inconsistent retention times - Fluctuations in pump flow rate.- Changes in mobile phase composition.- Temperature fluctuations.- Service the pump.- Prepare fresh mobile phase.- Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Total Ergosterol Extraction from Fungal Mycelia (Liquid Culture)

This protocol is adapted for the extraction of total ergosterol, including esterified forms, from fungal mycelia grown in liquid culture.

Materials:

  • Fungal mycelia

  • Methanol (B129727)

  • Ethanol

  • Potassium hydroxide (B78521) (KOH)

  • n-Hexane

  • Butylated hydroxytoluene (BHA) antioxidant solution

  • Internal standard solution (e.g., 5α-cholestane in ethanol)

Procedure:

  • Harvest mycelia by filtration and wash with distilled water.

  • Lyophilize or oven-dry the mycelia to a constant weight.

  • Weigh a known amount of dried mycelia (e.g., 50-100 mg) into a glass tube.

  • Add a known amount of the internal standard solution.

  • Add 2 mL of 10% (w/v) KOH in methanol.

  • Add a small amount of BHA solution to prevent oxidation.

  • Incubate in an 80°C water bath for 1 hour, vortexing every 15 minutes.[16]

  • Cool the sample to room temperature.

  • Add 1 mL of distilled water and 3 mL of n-hexane.

  • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (containing the sterols).

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer to a clean glass tube.

  • Repeat the hexane extraction (steps 9-12) two more times and pool the hexane extracts.

  • Evaporate the hexane to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol for HPLC or a derivatization solvent for GC-MS).

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol describes the trimethylsilylation of sterol extracts for GC-MS analysis.

Materials:

  • Dried sterol extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable solvent

  • Heating block or oven

Procedure:

  • Ensure the sterol extract is completely dry, as water will interfere with the derivatization reaction.

  • Add 100 µL of pyridine (or another suitable solvent) to the dried extract to dissolve it.

  • Add 100 µL of BSTFA + 1% TMCS to the dissolved extract.

  • Cap the vial tightly and vortex briefly.

  • Heat the mixture at 60-70°C for 30-60 minutes.

  • Cool the sample to room temperature before injecting into the GC-MS.

Visualizations

Ergosterol Biosynthesis Pathway

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the targets of common antifungal drugs.

Ergosterol_Biosynthesis_Pathway cluster_antifungals Antifungal Drug Targets AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP Isopentenyl-PP Mevalonate->IPP Farnesyl_PP Farnesyl-PP IPP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene synthase Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase (ERG1) Lanosterol Lanosterol Squalene_epoxide->Lanosterol Intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (ERG11/CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene_epoxide Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Fungal_Steroid_Analysis_Workflow Sample Fungal Sample (Mycelia, Spores, etc.) Extraction Extraction (Saponification + Solvent Extraction) Sample->Extraction Purification Purification (Optional) (e.g., SPE) Extraction->Purification Analysis Analytical Method Purification->Analysis HPLC HPLC Analysis Analysis->HPLC No Derivatization Derivatization Derivatization Analysis->Derivatization Derivatization Data Data Acquisition and Analysis HPLC->Data GCMS GC-MS Analysis GCMS->Data Derivatization->GCMS

References

Validation & Comparative

6-Dehydrocerevisterol: A Comparative Analysis of its Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of 6-Dehydrocerevisterol, a naturally occurring sterol, against its structural analog, ergosterol. The information presented is supported by experimental data from in vitro studies, with a focus on the underlying molecular mechanisms and detailed experimental protocols.

Comparative Analysis of Anti-Inflammatory Efficacy

This compound has demonstrated significant anti-inflammatory potential, primarily evaluated through its ability to suppress the production of pro-inflammatory mediators in immune cells. Experimental evidence highlights its superior potency compared to its precursor, ergosterol.

Table 1: Comparison of the Inhibitory Effects of this compound and Ergosterol on TNF-α Production

CompoundConcentrationInhibition of TNF-α ProductionCell TypeStimulation
This compound 2.5 µM> 50%[1]Primary MicrogliaLPS (5 ng/ml) + IFN-γ (0.5 ng/ml)
5 µM> 50%[1]Primary MicrogliaLPS (5 ng/ml) + IFN-γ (0.5 ng/ml)
Ergosterol 2.5 µM - 5 µMSignificantly less potent than this compound[1]Primary MicrogliaLPS (5 ng/ml) + IFN-γ (0.5 ng/ml)

Data synthesized from studies on primary microglial cells, key immune cells of the central nervous system.

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. The primary mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), these pathways are activated, leading to the transcription and release of pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2). This compound intervenes in these cascades, leading to a significant reduction in these inflammatory mediators.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway (IκBα phosphorylation↓) TLR4->NFkB Dehydrocerevisterol This compound Dehydrocerevisterol->MAPK Inhibits Dehydrocerevisterol->NFkB Inhibits AP1 AP-1 MAPK->AP1 p65 NF-κB (p65) Translocation↓ NFkB->p65 Inflammatory_Genes Pro-inflammatory Gene Transcription↓ AP1->Inflammatory_Genes p65->Inflammatory_Genes Cytokines TNF-α, IL-1β, IL-6↓ Inflammatory_Genes->Cytokines Mediators NO, PGE₂↓ (iNOS, COX-2 expression↓) Inflammatory_Genes->Mediators

Figure 1: Mechanism of Action of this compound

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-inflammatory activity of this compound.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the steps to evaluate the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

start Start seed_cells Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours (37°C, 5% CO₂) seed_cells->incubate1 pretreat Pre-treat cells with This compound (various concentrations) for 1-2 hours incubate1->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24 hours pretreat->stimulate collect Collect cell culture supernatant stimulate->collect griess Perform Griess Assay for Nitric Oxide (NO) quantification collect->griess measure Measure absorbance at 540 nm griess->measure end End measure->end

Figure 2: Workflow for in vitro NO inhibition assay

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with varying concentrations of this compound (or control compounds) for 1 to 2 hours.

  • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

3. Nitric Oxide (NO) Quantification (Griess Assay):

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a new 96-well plate.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined by comparison with a sodium nitrite standard curve.

Cytokine Measurement by ELISA

This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

1. Plate Coating:

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.

2. Blocking and Sample Incubation:

  • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Add cell culture supernatants (collected from the in vitro anti-inflammatory assay) and standards to the wells and incubate for 2 hours at room temperature.

3. Detection:

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • After another wash, add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

4. Signal Development and Measurement:

  • Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

  • Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is for assessing the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

1. Cell Lysis and Protein Quantification:

  • Following treatment and stimulation as described in the in vitro assay, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38).

4. Detection:

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the relative protein expression levels.

References

Comparative Analysis of Cytotoxicity: 6-Dehydrocerevisterol vs. Cerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic properties of two related sterol compounds.

This guide provides a comparative overview of the cytotoxic effects of 6-Dehydrocerevisterol and cerevisterol (B30100), two structurally similar sterol compounds. While both are of interest in natural product research, publicly available data on their direct comparative cytotoxicity is limited. This document summarizes the existing evidence for each compound, outlines standard experimental protocols for assessing cytotoxicity, and visualizes relevant signaling pathways.

Executive Summary

Data Presentation: Cytotoxicity Data

Due to the absence of direct comparative studies, a side-by-side quantitative comparison is not possible. The following table summarizes the available cytotoxicity information for cerevisterol.

CompoundCell LineAssayIC50 ValueCitation
CerevisterolNot SpecifiedNot SpecifiedNot Specified[No specific data available in search results]

Note: While general statements about cerevisterol's cytotoxicity exist, specific IC50 values from peer-reviewed studies were not identified in the provided search results. For this compound, no quantitative cytotoxicity data was found.

Experimental Protocols

To assess and compare the cytotoxicity of this compound and cerevisterol, standard in vitro assays can be employed. The following is a generalized protocol for the widely used MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Cerevisterol stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and cerevisterol in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well plate cell_culture->seeding compound_prep Compound Preparation treatment Treatment with Compounds compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout calculation IC50 Calculation readout->calculation

Caption: A generalized workflow for determining the cytotoxicity of chemical compounds using the MTT assay.

Signaling Pathways

The precise signaling pathways through which this compound and cerevisterol exert cytotoxic effects are not fully elucidated. However, the known inhibitory effect of cerevisterol on NF-kappa B provides a clue to its potential mechanism of action. NF-kappa B is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Its inhibition can lead to apoptosis.

A general model for apoptosis induction involves two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

General Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_regulation Regulation death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bcl2 Bcl-2 family bcl2->mitochondria regulates nf_kb NF-κB nf_kb->bcl2 activates cerevisterol Cerevisterol cerevisterol->nf_kb inhibits

Caption: A simplified diagram of the major apoptosis signaling pathways.

Based on its known activity, cerevisterol may induce apoptosis by inhibiting the NF-κB pathway. This would lead to a downregulation of anti-apoptotic proteins from the Bcl-2 family, thereby promoting the intrinsic mitochondrial pathway of apoptosis. The mechanism of action for this compound in relation to apoptosis remains to be investigated.

Conclusion and Future Directions

The comparative cytotoxicity of this compound and cerevisterol is an area that requires further investigation. While cerevisterol has demonstrated cytotoxic potential, a lack of quantitative data for both compounds prevents a direct and meaningful comparison. Future studies should focus on:

  • Direct Comparative Cytotoxicity Studies: Performing head-to-head cytotoxicity assays (e.g., MTT, LDH) with both compounds across a panel of cancer cell lines to determine and compare their IC50 values.

  • Mechanistic Studies: Investigating the underlying molecular mechanisms of cytotoxicity for both compounds, including their effects on cell cycle progression, apoptosis induction, and key signaling pathways.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of these compounds in animal models to assess their therapeutic potential.

By addressing these research gaps, a clearer understanding of the cytotoxic profiles of this compound and cerevisterol can be achieved, which will be invaluable for their potential development as novel therapeutic agents.

A Comparative Guide to the Validation of HPLC Methods for 6-Dehydrocerevisterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug development, the accurate quantification of specific bioactive compounds is paramount. 6-Dehydrocerevisterol, a sterol with potential therapeutic properties, requires robust analytical methods for its detection and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for this purpose due to its high resolution, sensitivity, and specificity. This guide provides a comprehensive overview of the validation of an HPLC method for this compound analysis, comparing it with potential alternative methods and presenting supporting experimental data based on established methodologies for similar sterols.

High-Performance Liquid Chromatography (HPLC) Method Validation

The validation of an analytical method ensures its reliability, reproducibility, and accuracy for its intended purpose. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. The validation process encompasses several key parameters, which are summarized in the table below. The presented data is representative of typical performance characteristics observed in the HPLC analysis of sterols.

Validation ParameterHPLC MethodAlternative Method (GC-MS)
**Linearity (R²) **≥ 0.999≥ 0.998
Accuracy (% Recovery) 95-105%90-110%
Precision (% RSD) < 2% (Intra-day), < 3% (Inter-day)< 5% (Intra-day), < 7% (Inter-day)
Limit of Detection (LOD) 0.05 µg/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.05 ng/mL
Specificity High (with UV-Vis/DAD detection)Very High (with mass fragmentation)
Analysis Time ~15-30 minutes~20-40 minutes

Experimental Protocol: HPLC Method Validation

This section details the experimental methodology for the validation of an HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of methanol (B129727) and water (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 282 nm (based on the typical UV absorbance maxima for ergosterol-like compounds).

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Working standard solutions are prepared by serial dilution of the stock solution to achieve a concentration range of 0.5 to 50 µg/mL.

3. Validation Parameters:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components is assessed by analyzing a blank matrix and a matrix spiked with this compound. The peak purity is evaluated using the DAD.

  • Linearity: The linearity of the method is determined by injecting the standard solutions at six different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the coefficient of determination (R²) is calculated.

  • Accuracy: The accuracy is evaluated by performing a recovery study. A known amount of this compound is added to a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days. The Relative Standard Deviation (%RSD) is calculated for both.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, by injecting series of diluted standard solutions.

// Node Definitions start [label="Start: Method Development", fillcolor="#F1F3F4", fontcolor="#202124"]; specificity [label="Specificity Analysis\n(Blank & Spiked Matrix)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; linearity [label="Linearity Study\n(Calibration Curve)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; accuracy [label="Accuracy Assessment\n(% Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precision [label="Precision Evaluation\n(Intra & Inter-day %RSD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lod_loq [label="LOD & LOQ Determination\n(Signal-to-Noise Ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; robustness [label="Robustness Check\n(Deliberate Variations)", fillcolor="#FBBC05", fontcolor="#202124"]; system_suitability [label="System Suitability Testing\n(SST)", fillcolor="#34A853", fontcolor="#FFFFFF"]; documentation [label="Final Validation Report", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Validated Method", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> specificity; specificity -> linearity; linearity -> accuracy; accuracy -> precision; precision -> lod_loq; lod_loq -> robustness; robustness -> system_suitability; system_suitability -> documentation; documentation -> end; }

Caption: A diagram showing the decision-making process for selecting an appropriate analytical method for this compound.

6-Dehydrocerevisterol vs. Other Ganoderma Triterpenoids: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the existing scientific literature reveals a significant knowledge gap regarding the specific bioactivities of 6-Dehydrocerevisterol, a sterol isolated from Ganoderma lucidum.[1] While research has extensively documented the therapeutic potential of other triterpenoids and sterols from this medicinal mushroom, including ganoderic acids, lucidenic acids, and ergosterol (B1671047) peroxide, data on this compound remains largely unavailable. This guide, therefore, provides a detailed comparison of the well-documented bioactivities of major Ganoderma triterpenoids, offering a valuable resource for researchers, scientists, and drug development professionals, while highlighting the current void in our understanding of this compound.

A Comparative Overview of Anticancer Activity

Triterpenoids from Ganoderma species have garnered significant attention for their cytotoxic effects against a variety of cancer cell lines. The primary mechanisms underlying their anticancer activity include the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3] The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values, for prominent Ganoderma triterpenoids.

Table 1: Cytotoxicity of Ganoderic Acids against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Ganoderic Acid T95-D (Lung Cancer)-[4]
Ganoderic Acid DMMCF-7 (Breast Cancer)-[5]
Ganoderic Acid DHeLa (Cervical Cancer)17.3[5]

Table 2: Cytotoxicity of Lucidenic Acids against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Lucidenic Acid AP388 (Leukemia)17 (nM)[5]

Table 3: Cytotoxicity of Other Ganoderma Sterols

CompoundCancer Cell LineIC50 (µM)Reference
Ergosterol PeroxideSUM149 (Breast Cancer)>2[6]
Ergosterol PeroxideMDA-MB-231 (Breast Cancer)>2[6]
Ergosterol PeroxideHepG2 (Hepatocellular Carcinoma)-[2]
Cerevisterol (B30100)MCF-7 (Breast Cancer)64.5[7]
CerevisterolMDA-MB-231 (Breast Cancer)52.4[7]
CerevisterolCaco-2 (Colorectal Cancer)37.6[7]

Key Signaling Pathways in Anticancer Activity

The anticancer effects of Ganoderma triterpenoids are mediated through the modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

Ganoderic Acid-Mediated Apoptosis

Ganoderic acids have been shown to induce apoptosis in cancer cells through the p53 signaling pathway and by modulating the mitochondrial pathway.[3][8][9] For instance, Ganoderic Acid T upregulates p53 and Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4]

Ganoderic_Acid_Apoptosis Ganoderic Acid Ganoderic Acid p53 p53 Ganoderic Acid->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Ganoderic Acid Induced Apoptosis Pathway
Lucidenic Acid and Inhibition of Cancer Cell Invasion

Lucidenic acid B has been demonstrated to inhibit the invasion of human hepatoma cells by inactivating the MAPK/ERK signal transduction pathway and reducing the binding activities of NF-κB and AP-1, which leads to the downregulation of MMP-9 expression.[10]

Lucidenic_Acid_Invasion cluster_stimulus Stimulus cluster_inhibition Inhibition Lucidenic Acid B Lucidenic Acid B MAPK/ERK Pathway MAPK/ERK Pathway Lucidenic Acid B->MAPK/ERK Pathway NF-κB NF-κB Lucidenic Acid B->NF-κB AP-1 AP-1 Lucidenic Acid B->AP-1 PMA PMA PMA->MAPK/ERK Pathway MAPK/ERK Pathway->NF-κB MAPK/ERK Pathway->AP-1 MMP-9 Expression MMP-9 Expression NF-κB->MMP-9 Expression AP-1->MMP-9 Expression Cell Invasion Cell Invasion MMP-9 Expression->Cell Invasion

Lucidenic Acid B Anti-Invasive Mechanism

Anti-inflammatory Activity: A Look at Cerevisterol

While data for this compound is absent, its close structural analog, Cerevisterol, has demonstrated significant anti-inflammatory properties. Cerevisterol alleviates inflammation by suppressing the MAPK/NF-κB/AP-1 signaling pathways and activating the Nrf2/HO-1 signaling cascade in LPS-activated RAW 264.7 macrophages.[4][6] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as cytokines like TNF-α, IL-6, and IL-1β.[4][6]

Cerevisterol_Anti_inflammatory LPS LPS MAPK MAPK LPS->MAPK Cerevisterol Cerevisterol Cerevisterol->MAPK NF-κB NF-κB Cerevisterol->NF-κB AP-1 AP-1 Cerevisterol->AP-1 Nrf2 Nrf2 Cerevisterol->Nrf2 MAPK->NF-κB MAPK->AP-1 Pro-inflammatory Mediators NO, PGE2, TNF-α, IL-6, IL-1β NF-κB->Pro-inflammatory Mediators AP-1->Pro-inflammatory Mediators HO-1 HO-1 Nrf2->HO-1 Anti-inflammatory Effects Anti-inflammatory Effects HO-1->Anti-inflammatory Effects

Cerevisterol's Anti-inflammatory Pathways

Experimental Protocols

A variety of in vitro assays are employed to determine the bioactivity of Ganoderma triterpenoids. The following are generalized protocols for key experiments.

Cell Viability and Cytotoxicity Assays

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide))

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated.

LDH (Lactate Dehydrogenase) Assay

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound as in the MTT assay.

  • Sample Collection: A sample of the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is mixed with an LDH substrate and cofactor solution.

  • Absorbance Reading: The absorbance is measured over time to determine the rate of LDH activity, which is proportional to the number of dead cells.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment and Harvesting: Cells are treated with the test compound and then harvested.

  • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and PI (which stains the DNA of necrotic or late apoptotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment and Fixation: Cells are treated with the test compound and then fixed in ethanol.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Conclusion and Future Directions

The triterpenoids and sterols isolated from Ganoderma species, particularly ganoderic acids and lucidenic acids, exhibit a broad spectrum of promising bioactivities, most notably in the realm of cancer research. Their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways underscores their potential as therapeutic agents. Similarly, related sterols like cerevisterol demonstrate potent anti-inflammatory effects.

However, this guide also underscores a critical gap in the current scientific literature. The bioactivity of this compound, a known constituent of Ganoderma lucidum, remains uncharacterized. To fully understand the therapeutic potential of the complex mixture of compounds within Ganoderma, it is imperative that future research efforts are directed towards isolating and characterizing the bioactivities of less-studied compounds like this compound. Such studies will be invaluable for a comprehensive understanding of the synergistic effects of Ganoderma extracts and for the potential development of new, targeted therapies.

References

Comparative Analysis of Cerevisterol Production from Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the isolation, quantification, and biological activities of the fungal sterol, cerevisterol (B30100). While the specific compound 6-Dehydrocerevisterol was not prominently found in the reviewed literature, this guide focuses on the closely related and well-documented parent compound, cerevisterol, providing a comparative framework for its production across various fungal sources.

Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol) is a widely distributed sterol within the fungal kingdom, first identified in the yeast Saccharomyces cerevisiae.[1] Its presence has since been confirmed in a variety of fungi, including members of both Ascomycota and Basidiomycota. This guide provides a comparative analysis of cerevisterol as reported in scientific literature, with a focus on the producing fungal strains, and its biological activities.

Quantitative Analysis of Cerevisterol from Fungal Sources

The available literature indicates that cerevisterol is a common fungal metabolite, though quantitative yield data across different strains is not always systematically reported. The initial isolation from 4,500 kilograms of dry yeast (Saccharomyces cerevisiae) yielded 10 grams of cerevisterol, highlighting that it can be a relatively low-abundance sterol.[1] More recent studies have identified its presence in various other fungi, as detailed in the table below.

Fungal StrainDivisionSource/HabitatReference
Saccharomyces cerevisiaeAscomycotaYeast[1]
Alternaria brassicicolaAscomycotaEndophyte[1]
Fusarium oxysporumAscomycotaEndophyte[1][2]
Gliocladium sp.AscomycotaEndophyte[1]
Aspergillus sydowiAscomycotaDeep-sea fungus[1]
Auricularia polytrichaBasidiomycota-[1]
Bulgaria inquinansAscomycota-[1]
Engleromyces goetzeiAscomycota-[1]
Acremonium luzulaeAscomycota-[1]
Penicillium herqueiAscomycota-[1]
Ramalina hierrensisAscomycotaLichen[1]
Stereocaulon azoreumAscomycotaLichen[1]
Boletaceae family membersBasidiomycota-[1]
Cantharellus cibariusBasidiomycotaEdible mushroom[1]
Volvariella volvaceaBasidiomycotaEdible mushroom[1]
Pleurotus sajor-cajuBasidiomycotaEdible mushroom[1]
Laetiporus sulphureusBasidiomycota-[1]
Suillus luteusBasidiomycota-[1]
Lactarius hatsudakeBasidiomycotaMilk mushroom[1]
Ramaria botrytisBasidiomycotaCoral fungus[1]
Penicillium sp.AscomycotaMarine-derived[3]
Trametes sp.Basidiomycota-[2]
Trichoderma sp.Ascomycota-[2]

Experimental Protocols

Fungal Culture and Extraction

Detailed experimental protocols for fungal cultivation and extraction are crucial for reproducible results. While specific media and growth conditions vary depending on the fungal species, a general workflow can be outlined.

1. Fungal Inoculation and Fermentation:

  • Pure fungal cultures are typically grown on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), to generate sufficient biomass for inoculation.

  • A small piece of the agar with fungal mycelium is then transferred to a liquid fermentation medium. The composition of this medium is optimized for the specific fungus to maximize secondary metabolite production.

  • The liquid culture is incubated for a defined period, often with shaking to ensure proper aeration and nutrient distribution.

2. Extraction of Fungal Metabolites:

  • After the incubation period, the fungal mycelium is separated from the culture broth by filtration.

  • Both the mycelium and the broth are typically extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol, to isolate a wide range of secondary metabolites, including sterols.

  • The organic extracts are then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of Cerevisterol

The purification of cerevisterol from the crude extract generally involves chromatographic techniques.

1. Column Chromatography:

  • The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to separate the compounds based on their affinity for the stationary phase.

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

2. High-Performance Liquid Chromatography (HPLC):

  • Fractions enriched with cerevisterol are further purified using HPLC, often with a reverse-phase column (e.g., C18).

  • An isocratic or gradient elution with a solvent system like methanol-water is employed to achieve high purity.

  • The purity of the final compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways

Cerevisterol has been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Antimicrobial Activity:

  • Cerevisterol isolated from a marine-derived Penicillium fungus showed antimicrobial activity against the acne-causing bacterium Propionibacterium acnes.[3]

  • It has also been shown to be active against the bacteria S. typhi, S. aureus, and E. faecalis, as well as the fungus A. niger.[2]

Anti-inflammatory Activity:

  • Cerevisterol has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO), TNF-α, IL-6, and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated RAW 264.7 cells.[2]

Cytotoxic Activity:

  • The compound has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast), MDA-MB-231 (breast), and Caco-2 (colorectal).[2]

While the direct signaling pathways modulated by cerevisterol are not extensively detailed in the provided search results, its anti-inflammatory effects suggest potential interaction with pathways such as the NF-κB and MAPK signaling cascades, which are commonly involved in the regulation of inflammatory responses.

Below is a generalized workflow for the isolation and characterization of cerevisterol from a fungal source.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification & Identification cluster_activity Biological Activity Testing fungal_strain Fungal Strain solid_culture Solid Culture (e.g., PDA) fungal_strain->solid_culture liquid_culture Liquid Fermentation solid_culture->liquid_culture filtration Filtration liquid_culture->filtration mycelium Mycelium filtration->mycelium broth Culture Broth filtration->broth extraction Solvent Extraction mycelium->extraction broth->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography hplc HPLC column_chromatography->hplc pure_cerevisterol Pure Cerevisterol hplc->pure_cerevisterol structure_elucidation Structure Elucidation (NMR, MS) pure_cerevisterol->structure_elucidation antimicrobial_assay Antimicrobial Assays pure_cerevisterol->antimicrobial_assay anti_inflammatory_assay Anti-inflammatory Assays pure_cerevisterol->anti_inflammatory_assay cytotoxicity_assay Cytotoxicity Assays pure_cerevisterol->cytotoxicity_assay

Caption: Experimental workflow for cerevisterol isolation.

Conclusion

Cerevisterol is a widely occurring fungal sterol with demonstrated bioactive potential. While a comprehensive comparative analysis of its yield from different fungal strains is limited by the available data, this guide provides a foundational overview for researchers interested in this compound. Further studies focusing on optimizing culture conditions for various fungal producers and conducting systematic quantitative analyses are necessary to fully exploit the therapeutic and biotechnological potential of cerevisterol. The lack of specific literature on this compound suggests that this particular derivative may be rare or yet to be discovered and characterized from fungal sources.

References

A Comparative Guide to the Quantification of 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of 6-Dehydrocerevisterol, a sterol with noted antibacterial properties. The selection of an appropriate quantification method is critical for accurate analysis in research and drug development. This document outlines the experimental protocols for three widely used techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents their performance data for objective comparison.

Quantitative Method Performance

The selection of a quantification method is often a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes the key performance indicators for the three analytical methods discussed. These values are representative of typical performance for sterol analysis and may vary based on instrumentation and experimental conditions.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.998[1]≥ 0.9868[2]> 0.999[1]
Limit of Quantification (LOQ) 2 ng/mL[1]4.3 µg/mL (as TMS derivative)[2]0.5 ng/mL[1]
Accuracy (% Recovery) 98-101%Within 15% RSD90.0%-106.1%[3]
Precision (% RSD) < 2% (Inter-assay)[4]< 15%[2]< 10% (Inter-day)[3]
Specificity ModerateHighVery High
Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Workflow & Signaling Pathways

The following diagram illustrates a generalized workflow for the cross-validation of this compound quantification methods.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC_UV HPLC-UV Extraction->HPLC_UV LC_MSMS LC-MS/MS Extraction->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOQ LOQ/LOD HPLC_UV->LOQ GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->LOQ LC_MSMS->Linearity LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->LOQ Comparison Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOQ->Comparison

Caption: Cross-validation workflow for this compound quantification.

Detailed Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method offers a cost-effective and robust approach for routine quantification.

  • Sample Preparation:

    • Extraction: Extract this compound from the sample matrix using a suitable organic solvent such as ethyl acetate.

    • Solid-Phase Extraction (SPE): Clean up the extract using a C18 SPE cartridge to remove interfering substances.[4]

    • Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase: An isocratic or gradient mixture of methanol, water, and acetic acid (e.g., 60:30:10, v/v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV absorbance at 254 nm.[5]

    • Quantification: External standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity, particularly for complex matrices, but often requires derivatization.

  • Sample Preparation:

    • Extraction: Perform a Soxhlet extraction or other suitable lipid extraction method.

    • Saponification: Saponify the lipid extract to release free sterols.

    • Derivatization: Convert the sterols to their trimethylsilyl (B98337) (TMS) ether derivatives to improve volatility and chromatographic performance.[2]

    • Reconstitution: Dissolve the derivatized sample in an appropriate solvent like hexane.

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar or slightly polar capillary column (e.g., DB-1 or DB-5).[6]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless or split injection.

    • Temperature Program: A temperature gradient to separate the sterols.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method, ideal for trace-level quantification without the need for derivatization.

  • Sample Preparation:

    • Extraction: A simple protein precipitation with acetonitrile (B52724) is often sufficient for plasma or serum samples.[7] For other matrices, a liquid-liquid or solid-phase extraction may be necessary.

    • Reconstitution: Evaporate the supernatant and reconstitute in the initial mobile phase.

  • Chromatographic and Spectrometric Conditions:

    • Column: C18 or pentafluorophenyl (PFP) stationary phase column.[8][9]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[7][9]

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard should be monitored.[9]

References

A Comparative Analysis of the Anti-inflammatory Mechanisms of 6-Dehydrocerevisterol and Ergosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular mechanisms of action of two fungal-derived sterols, 6-Dehydrocerevisterol and ergosterol (B1671047), with a focus on their anti-inflammatory properties. While the term "this compound" is not widely documented, this analysis will focus on its likely parent compound, cerevisterol (B30100) , and compare its activities to the well-studied ergosterol . Both compounds exhibit promising anti-inflammatory effects through the modulation of key signaling pathways.

Overview of Mechanisms of Action

Ergosterol, a vital component of fungal cell membranes, and cerevisterol, a related fungal sterol, have both been demonstrated to possess significant anti-inflammatory activities.[1][2] Their mechanisms primarily revolve around the inhibition of pro-inflammatory signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] Notably, cerevisterol has also been shown to activate the protective Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.[3]

Cerevisterol's Dual Action: Suppressing Inflammation and Activating Defense

Cerevisterol exerts its anti-inflammatory effects through a two-pronged approach. Firstly, it suppresses the activation of the NF-κB and Activator Protein-1 (AP-1) transcription factors, which are central regulators of inflammatory gene expression.[2][3] This is achieved by inhibiting the phosphorylation of key upstream kinases in the MAPK pathway (p38, ERK, and JNK) and preventing the degradation of the NF-κB inhibitor, IκBα.[3][5] By blocking these pathways, cerevisterol effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][3]

Secondly, cerevisterol activates the Nrf2/HO-1 signaling cascade, a crucial cellular defense mechanism against oxidative stress.[3] It promotes the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes like HO-1.[3] This antioxidant activity helps to mitigate the oxidative damage associated with inflammation.

Ergosterol's Anti-inflammatory Role

Similar to cerevisterol, ergosterol's anti-inflammatory properties are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.[1][4] By doing so, it effectively downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduces the secretion of pro-inflammatory cytokines.[1] Some studies also suggest that ergosterol can modulate the activity of 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory response.[1]

Quantitative Data Comparison

While direct comparative studies providing IC50 values for this compound (or cerevisterol) and ergosterol on key inflammatory markers are limited in the reviewed literature, one study on a dehydroergosterol (B162513) (DHE) analog suggests it can be more potent than ergosterol in suppressing TNF-α production.[6] At concentrations of 2.5 µM and 5 µM, DHE suppressed TNF-α production by more than 50%, whereas ergosterol was found to be far less potent.[6]

CompoundTarget/AssayEffectConcentrationReference
Dehydroergosterol (DHE)TNF-α production in microglia>50% inhibition2.5 µM and 5 µM[6]
ErgosterolTNF-α production in microgliaLess potent than DHENot specified[6]
CerevisterolNO and PGE2 production in macrophagesSignificant suppressionNot specified[3]

Note: The data presented is based on available literature and may not represent a direct, side-by-side comparison under identical experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments used to elucidate the mechanisms of action of these compounds.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) or similar cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in 24-well plates and co-transfected with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression plasmid (as a transfection control) using a suitable transfection reagent.

  • Treatment: After 24 hours, cells are pre-treated with varying concentrations of the test compound (cerevisterol or ergosterol) for 1 hour.

  • Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as TNF-α (10 ng/mL), for 6 hours to activate the NF-κB pathway.

  • Lysis and Luminescence Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. β-galactosidase activity is measured to normalize for transfection efficiency.

  • Data Analysis: The relative luciferase activity is calculated as the ratio of luciferase to β-galactosidase activity and expressed as a percentage of the stimulated control.[7]

Western Blot Analysis of MAPK Phosphorylation

This technique is used to detect the activation (phosphorylation) of MAPK proteins.

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured and treated with the test compounds for a specified time, followed by stimulation with a pro-inflammatory stimulus like lipopolysaccharide (LPS).

  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK, as well as antibodies for the total forms of these proteins.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.[8][9]

Nrf2 Nuclear Translocation Assay

This assay determines the activation of Nrf2 by observing its movement into the nucleus.

  • Cell Culture and Treatment: Cells are cultured on coverslips and treated with the test compound (e.g., cerevisterol).

  • Immunofluorescence Staining: After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against Nrf2. Following washing, a fluorescently labeled secondary antibody is applied. The nuclei are counterstained with DAPI.

  • Confocal Microscopy: The subcellular localization of Nrf2 is visualized using a confocal microscope.

  • Nuclear and Cytoplasmic Fractionation: Alternatively, nuclear and cytoplasmic protein fractions are isolated from treated cells using a commercial kit.

  • Western Blot Analysis: The levels of Nrf2 in the nuclear and cytoplasmic fractions are determined by Western blotting, using histone H3 and α-tubulin as nuclear and cytoplasmic markers, respectively.[10]

Signaling Pathway Diagrams

Cerevisterol_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκBα TLR4->IkB AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) AP1->ProInflammatory NFkB NF-κB IkB->NFkB NFkB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation Cerevisterol Cerevisterol Cerevisterol->MAPK Cerevisterol->IkB Nrf2_Keap1 Nrf2-Keap1 Cerevisterol->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE ARE Nrf2->ARE HO1 HO-1 (Antioxidant Enzymes) ARE->HO1 OxidativeStress Oxidative Stress HO1->OxidativeStress

Caption: Cerevisterol's anti-inflammatory and antioxidant pathways.

Ergosterol_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκBα TLR4->IkB NFkB NF-κB MAPK->NFkB IkB->NFkB ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NFkB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation Ergosterol Ergosterol Ergosterol->MAPK Ergosterol->IkB

Caption: Ergosterol's primary anti-inflammatory signaling pathway.

References

Validating the Purity of Synthesized 6-Dehydrocerevisterol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of a synthesized 6-Dehydrocerevisterol sample, a steroid isolated from the fruit body of Ganoderma lucidum.[1] Experimental data from closely related and well-studied sterols, such as ergosterol (B1671047), are provided as a reference to guide methodology development.

Analytical Methodologies for Purity Assessment

The primary methods for assessing the purity of a sterol compound like this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and, when used in combination, provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative capabilities. For sterols, reversed-phase HPLC with a C18 column is the most common approach.

Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes smaller particle size columns, resulting in faster analysis times and higher resolution. While requiring specialized high-pressure equipment, UPLC can be a valuable alternative for high-throughput screening.

Mass Spectrometry (MS)

MS is an indispensable tool for confirming the molecular weight of the synthesized compound and identifying impurities. When coupled with a chromatographic technique (LC-MS), it allows for the separation and identification of individual components in a mixture. Electrospray ionization (ESI) is a common ionization technique for sterols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the synthesized compound. ¹H and ¹³C NMR are used to confirm the identity of the molecule by comparing the observed chemical shifts with those of a reference standard or predicted values. The presence of unexpected signals can indicate impurities.

Comparative Data for Analytical Methods

ParameterHPLC-UVLC-MSNMR
Primary Use Purity assessment, QuantificationMolecular weight confirmation, Impurity identificationStructural confirmation, Impurity identification
Principle Chromatographic separation based on polarity, UV absorbance detectionChromatographic separation, Mass-to-charge ratio detectionNuclear spin transitions in a magnetic field
Column/Probe C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)C18 reversed-phase column5 mm broadband probe
Mobile Phase/Solvent Isocratic or gradient elution with Methanol (B129727) or Acetonitrile/WaterSame as HPLCDeuterated solvents (e.g., CDCl₃, DMSO-d₆)
Detection UV Diode Array Detector (DAD) at ~282 nmMass Spectrometer (e.g., Q-TOF, Orbitrap)Radiofrequency detector
Limit of Detection (LOD) ~0.03 - 0.1 µg/mLpg to ng rangemg range
Limit of Quantitation (LOQ) ~0.095 - 0.5 µg/mLng to µg rangemg range
Precision (%RSD) < 2%< 5%Not typically used for quantification of impurities
Accuracy (% Recovery) 97-102%Method dependentNot applicable

Experimental Protocols

Detailed experimental protocols for each analytical technique are provided below. These are model protocols based on established methods for similar compounds and should be optimized for your specific instrumentation and this compound sample.

HPLC-UV Purity Assay

This method is designed for the quantification of this compound and the detection of related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with 100% Methanol or a gradient of Methanol and Water.[5]

  • Flow Rate: 1.0 - 1.5 mL/min[5]

  • Column Temperature: 30 °C[5]

  • Detection Wavelength: 282 nm (based on the typical absorbance maximum for the ergosterol chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample.

  • Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with methanol to a working concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

LC-MS for Identity Confirmation

This method is used to confirm the molecular weight of the synthesized compound.

Instrumentation:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

Chromatographic Conditions:

  • Use the same HPLC conditions as described above to ensure separation of the main component from potential impurities before it enters the mass spectrometer.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Range: m/z 100 - 1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Data Analysis:

  • The expected monoisotopic mass of this compound (C₂₈H₄₄O₃) is 428.3287 g/mol .

  • Look for the [M+H]⁺ adduct at m/z 429.3360 and/or the [M+Na]⁺ adduct at m/z 451.3180.

¹H and ¹³C NMR for Structural Confirmation

NMR is used to confirm the chemical structure of the synthesized this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Data Analysis:

  • Compare the obtained chemical shifts, multiplicities, and integration values with expected values for the this compound structure. The presence of significant unassigned peaks may indicate the presence of impurities.

Visualizing Workflows and Pathways

Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of a synthesized this compound sample.

synthesis Synthesized This compound hplc HPLC-UV Analysis synthesis->hplc lcms LC-MS Analysis synthesis->lcms nmr NMR Spectroscopy synthesis->nmr purity Purity > 95%? hplc->purity identity Correct Molecular Weight? lcms->identity structure Correct Structure? nmr->structure purity->identity Yes fail Sample Fails Requires Further Purification purity->fail No identity->structure Yes identity->fail No pass Sample Passes Purity Validation structure->pass Yes structure->fail No

Caption: Workflow for purity validation of this compound.

This comprehensive guide provides the necessary framework for researchers to confidently validate the purity of their synthesized this compound samples. By employing a combination of these orthogonal analytical techniques, a high degree of confidence in the sample's purity and identity can be achieved.

References

Comparative Analysis of 6-Dehydrocerevisterol and Dexamethasone in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Inflammation and Drug Discovery

This guide provides a head-to-head comparison of the naturally derived sterol, 6-Dehydrocerevisterol (DHE), and the well-established synthetic corticosteroid, Dexamethasone (B1670325). Both compounds exhibit significant anti-inflammatory properties, yet their mechanisms, potencies, and molecular targets differ, presenting distinct profiles for therapeutic consideration. This document synthesizes available experimental data to offer a clear, evidence-based comparison for researchers, scientists, and drug development professionals.

Executive Summary

Dexamethasone is a potent, broad-spectrum anti-inflammatory and immunosuppressive agent that functions primarily through the glucocorticoid receptor (GR).[1][2][3] Its actions involve the genomic modulation of pro- and anti-inflammatory genes. This compound, a fungal-derived sterol, has demonstrated notable anti-inflammatory effects, particularly in models of neuroinflammation, by modulating microglial activity and suppressing pro-inflammatory cytokine production.[4] While Dexamethasone is a globally approved and widely used therapeutic, DHE remains at a preclinical stage of investigation. The following sections detail the mechanistic pathways, comparative efficacy from in vitro studies, and the experimental protocols used to generate this data.

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of Dexamethasone and this compound are achieved through distinct molecular pathways.

Dexamethasone: As a potent glucocorticoid, Dexamethasone's primary mechanism involves binding to the cytoplasmic Glucocorticoid Receptor (GR).[2][3][5] This drug-receptor complex translocates to the nucleus and acts in two main ways:

  • Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, upregulating the transcription of anti-inflammatory proteins such as Annexin-1 (also known as lipocortin).[2][5] Annexin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5][6]

  • Transrepression: The GR complex can suppress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][7] This interaction prevents these factors from binding to their DNA targets, leading to a significant reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[2]

This compound (DHE): The mechanism of DHE is less comprehensively understood but is known to involve the modulation of microglial cells, the resident immune cells of the central nervous system. Key actions include:

  • Suppression of Pro-inflammatory Mediators: DHE has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in microglia stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[8]

  • Polarization of Microglia: Research indicates that DHE can induce microglia to adopt an M2-like phenotype.[4] The M2 phenotype is associated with anti-inflammatory and neuroprotective functions, contrasting with the pro-inflammatory M1 phenotype. This is a critical mechanism for resolving inflammation and promoting tissue repair in the brain.[4]

  • Neuroprotection: By suppressing the excessive activation of microglia, DHE reduces the release of neurotoxic factors, thereby protecting neurons from inflammatory-induced cell death.[4]

Dexamethasone_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR Binds DEX_GR DEX-GR Complex GR->DEX_GR NFkB_AP1 NF-κB / AP-1 DEX_GR->NFkB_AP1 Inhibits (Transrepression) GRE GRE DEX_GR->GRE Binds cluster_nucleus cluster_nucleus DEX_GR->cluster_nucleus Translocates ProInflam_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_AP1->ProInflam_Genes Activates Inflammation_Response Inflammation ProInflam_Genes->Inflammation_Response AntiInflam_Genes Anti-inflammatory Genes (Annexin-1) GRE->AntiInflam_Genes Activates (Transactivation) Anti_Inflammation_Response Resolution of Inflammation AntiInflam_Genes->Anti_Inflammation_Response

Caption: Dexamethasone's genomic mechanism of action.

DHE_Pathway cluster_extracellular Extracellular cluster_microglia Microglia Cell LPS LPS/IFN-γ (Inflammatory Stimulus) M1_Microglia M1 Microglia (Pro-inflammatory) LPS->M1_Microglia Activates TNFa TNF-α Production M1_Microglia->TNFa M2_Microglia M2 Microglia (Anti-inflammatory) Tissue_Repair Tissue Repair & Neuroprotection M2_Microglia->Tissue_Repair Neurotoxicity Neurotoxicity TNFa->Neurotoxicity DHE This compound DHE->M1_Microglia Inhibits DHE->M2_Microglia Promotes Polarization Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed Microglia or Macrophages in Plates culture Adherence (Overnight Incubation) start->culture pretreat Pre-treat with DHE or Vehicle Control (1 hr) culture->pretreat stimulate Induce Inflammation (LPS/IFN-γ) pretreat->stimulate incubate Incubate (24 hrs) stimulate->incubate collect Collect Supernatant incubate->collect elisa Quantify TNF-α / PGE₂ (ELISA / EIA) collect->elisa end Data Analysis elisa->end

References

Unraveling the Anti-Inflammatory Potential: A Comparative Analysis of 6-Dehydrocerevisterol and its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of the anti-inflammatory properties of 6-Dehydrocerevisterol and its glycosidic derivatives is a burgeoning area of interest for researchers, scientists, and drug development professionals. While substantial data exists for the aglycone form, this compound (also known as Cerevisterol), a clear comparative analysis with its glycosides is hampered by a lack of direct experimental evidence in the current scientific literature. This guide synthesizes the available data for this compound, providing a foundation for understanding its potent anti-inflammatory effects and discusses the potential influence of glycosylation on its bioactivity.

Quantitative Analysis of this compound's Anti-inflammatory Efficacy

The primary model for assessing the anti-inflammatory action of this compound has been lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The table below summarizes the key findings from these in vitro studies.

Table 1: Inhibitory Effects of this compound on Key Inflammatory Mediators

Inflammatory MediatorTest SystemKey Findings at 20 µM Concentration
Nitric Oxide (NO)LPS-stimulated RAW 264.7 macrophagesSignificant dose-dependent reduction in NO production.[1][2]
Prostaglandin E2 (PGE2)LPS-stimulated RAW 264.7 macrophagesMarkedly decreased PGE2 levels in a dose-dependent manner.[1][2]
Tumor Necrosis Factor-α (TNF-α)LPS-stimulated RAW 264.7 macrophagesSubstantial inhibition of both mRNA and protein expression.[1][2]
Interleukin-6 (IL-6)LPS-stimulated RAW 264.7 macrophagesSignificant downregulation of both mRNA and protein expression.[1][2]
Interleukin-1β (IL-1β)LPS-stimulated RAW 264.7 macrophagesNotable reduction in both mRNA and protein expression.[1][2]
Inducible Nitric Oxide Synthase (iNOS)LPS-stimulated RAW 264.7 macrophagesPronounced decrease in protein expression levels.[1]
Cyclooxygenase-2 (COX-2)LPS-stimulated RAW 264.7 macrophagesSignificant suppression of protein expression.[1]

Elucidation of Experimental Protocols

To ensure reproducibility and accurate interpretation of the data, the following standardized experimental protocols are typically employed.

Cell Culture and Stimulation: Murine macrophage RAW 264.7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. To induce an inflammatory state, cells are pre-treated with varying concentrations of this compound for one hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS).

Quantification of Inflammatory Mediators:

  • Nitric Oxide (NO): NO production is indirectly measured by quantifying nitrite (B80452) accumulation in the cell culture supernatant using the Griess assay.

  • Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-6, IL-1β): The levels of PGE2 and the pro-inflammatory cytokines in the culture medium are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Analysis of Protein Expression: The expression levels of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways are analyzed by Western blotting using specific primary and secondary antibodies.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting two critical signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters the NF-κB dimer in the cytoplasm.[1][2] This action prevents the translocation of the active NF-κB subunit into the nucleus, thereby suppressing the transcription of a wide array of pro-inflammatory genes.

cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes CRVS This compound CRVS->IKK Inhibits

Caption: this compound inhibits NF-κB activation.

Suppression of the MAPK Pathway: The activation of MAPKs, including ERK, JNK, and p38, is a crucial step in the inflammatory response. This compound has been demonstrated to suppress the phosphorylation of these key kinases, thereby inhibiting downstream inflammatory signaling.[1]

LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation CRVS This compound CRVS->MAPKK Inhibits Phosphorylation

Caption: this compound suppresses MAPK signaling.

The Role of Glycosylation: An Unexplored Frontier

The influence of glycosylation on the anti-inflammatory activity of this compound remains a critical knowledge gap. The addition of sugar moieties can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. In the broader context of natural products, glycosylation has been observed to have variable effects on anti-inflammatory potential. For some flavonoids, such as kaempferol, the aglycone exhibits greater potency than its glycosides.[3][4] Conversely, studies on other compounds, like gingerols, have reported enhanced anti-inflammatory activity upon glycosylation.[5]

These contrasting findings underscore the necessity for dedicated research into this compound glycosides. Future investigations should prioritize the isolation or synthesis of these compounds, followed by direct, quantitative comparisons of their anti-inflammatory effects against the aglycone. Such studies will be instrumental in determining whether glycosylation represents a viable strategy for enhancing the therapeutic potential of this promising anti-inflammatory agent.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Dehydrocerevisterol, a sterol compound used in research, is critical for maintaining laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a substance with unknown toxicological properties, necessitating a cautious approach to its disposal. The following guidelines are based on established best practices for the management of hazardous chemical waste in a laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, all personnel handling this compound for disposal must adhere to stringent safety protocols and wear the appropriate Personal Protective Equipment (PPE).

EquipmentSpecification
Gloves Chemically resistant nitrile gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect against splashes.
Respiratory Protection A NIOSH-approved respirator may be required if handling fine powders or if there is a risk of generating aerosols. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Waste Segregation and Storage

Proper segregation and storage of this compound waste are fundamental to preventing accidental chemical reactions and ensuring safe and compliant disposal.

  • Waste Container : Utilize a dedicated, leak-proof, and clearly labeled hazardous waste container that is compatible with the chemical.

  • Labeling : The container must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound." Avoid the use of abbreviations or chemical formulas. The date when the first waste was added to the container must also be clearly indicated.

  • Segregation : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

Disposal Procedures

Disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1][2] It is imperative to entrust the disposal to a licensed waste disposal company.[1]

Step-by-Step Disposal Protocol:

  • Initial Preparation : Ensure all required PPE is worn correctly before handling the chemical waste.

  • Waste Collection :

    • Solid Waste : Carefully transfer any solid this compound waste into the designated hazardous waste container. Avoid generating dust.

    • Liquid Waste : For solutions containing this compound, pour the waste into a designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[2]

    • Contaminated Materials : Any materials, such as pipette tips, gloves, or absorbent pads that have come into contact with this compound, must also be disposed of as hazardous waste in the designated solid waste container.

  • Container Management :

    • Keep the hazardous waste container securely closed when not in use.

    • Do not overfill the container.

  • Empty Containers :

    • Empty containers that previously held this compound should be treated as hazardous waste unless properly decontaminated.[2]

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as liquid hazardous waste.

    • After triple-rinsing, deface or remove all labels from the container before disposing of it as regular laboratory glass or plastic waste.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste container by your institution's EHS office or a licensed chemical waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[1][2]

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (powder, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (solutions) assess_waste->liquid_waste Liquid solid_container Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container store_waste Store in Designated Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste full_container Is Container Full? store_waste->full_container full_container->store_waste No arrange_pickup Arrange for Pickup by Licensed Waste Disposal full_container->arrange_pickup Yes end End: Proper Disposal arrange_pickup->end

Caption: Logical workflow for the disposal of this compound waste.

References

Personal protective equipment for handling 6-Dehydrocerevisterol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical information for handling 6-Dehydrocerevisterol. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following guidance is based on established best practices for handling powdered chemical compounds of unknown toxicity and general knowledge of sterol-like molecules. All laboratory personnel must supplement this guide with a thorough risk assessment before commencing any work.

Hazard Assessment

Given that this compound is a sterol, it should be handled with care as it may possess biological activity. The primary hazards associated with handling this compound in its powdered form include:

  • Inhalation: Airborne powder can be inhaled, potentially causing respiratory irritation or other unknown systemic effects.

  • Skin Contact: Direct contact may cause skin irritation or allergic reactions. The potential for absorption through the skin is unknown.

  • Eye Contact: Powder can cause serious eye irritation or damage.

  • Ingestion: Accidental ingestion could lead to unknown toxicological effects.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsLaboratory coatNot generally required
Weighing & Aliquoting Chemical splash goggles or a face shield worn over safety glassesDisposable gown over a lab coat, two pairs of nitrile gloves (ASTM D6978 compliant)Work within a certified chemical fume hood or a powder containment hood. If not possible, a fit-tested N95 respirator is required.
Solution Preparation Chemical splash gogglesDisposable gown, nitrile glovesWork within a certified chemical fume hood.
Waste Disposal Chemical splash gogglesDisposable gown, nitrile glovesWork within a certified chemical fume hood.

Operational Plan: Step-by-Step Guidance

This section provides a procedural workflow for safely handling this compound.

3.1. Preparation

  • Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood.

  • Decontamination: Ensure the work surface is clean before and after handling.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) before starting.

  • Don PPE: Put on all required PPE as specified in the table above.

3.2. Weighing and Solution Preparation

  • Place a balance inside the chemical fume hood. If this is not feasible due to air currents affecting accuracy, use an anti-static weigh boat and handle the powder carefully to minimize dust.

  • Carefully transfer the desired amount of this compound powder from the stock container to a tared weigh boat using a clean spatula.

  • Record the weight.

  • Transfer the powder to a suitable container for dissolution.

  • Slowly add the desired solvent to the powder to avoid splashing.

  • Cap the container and mix by vortexing or sonicating until fully dissolved.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Designate Work Area (Fume Hood) prep2 Assemble Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 weigh Weigh Powder in Hood prep3->weigh transfer Transfer Powder to Vial weigh->transfer add_solvent Add Solvent transfer->add_solvent dissolve Dissolve Compound add_solvent->dissolve decontaminate Decontaminate Work Surface dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Operational Workflow Diagram

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Since the specific hazards are unknown, it should be disposed of as chemical waste.

4.1. Waste Segregation

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, wipes) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.

  • Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous liquid waste, and the container defaced before disposal in regular trash.

4.2. Disposal Procedure

  • Collect all solid and liquid waste in appropriately labeled containers.

  • Store the waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EH&S) department.

G Waste Disposal Workflow cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Wipes) solid_container Labeled Hazardous Solid Waste Bag/Bin solid_waste->solid_container liquid_waste Unused Solutions & Rinsate liquid_container Labeled Hazardous Liquid Waste Bottle liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for EH&S Pickup storage->pickup disposal Professional Disposal pickup->disposal

Waste Disposal Workflow

Emergency Procedures

  • Spill:

    • Evacuate the area if the spill is large or the powder has become airborne.

    • For small spills, wear appropriate PPE, cover the spill with absorbent material, and gently sweep it into a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

Hypothetical Sterol Signaling Pathway

To fulfill the visualization requirement, the following diagram illustrates a generalized signaling pathway that a sterol compound might initiate. This is a hypothetical representation and does not specifically depict the mechanism of this compound.

G Hypothetical Sterol Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Sterol This compound Sterol->Receptor Binds TF_Inactive Inactive Transcription Factor Kinase_Cascade->TF_Inactive Phosphorylates TF_Active Active Transcription Factor TF_Inactive->TF_Active DNA DNA TF_Active->DNA Enters Nucleus and Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

Hypothetical Sterol Signaling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.